molecular formula C7H12N4O B184168 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 64019-58-5

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B184168
CAS No.: 64019-58-5
M. Wt: 168.2 g/mol
InChI Key: CIUXPFMOQYTDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-6(2)11(10-5)4-7(12)9-8/h3H,4,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUXPFMOQYTDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356299
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

64019-58-5
Record name 3,5-Dimethyl-1H-pyrazole-1-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64019-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a key building block in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, self-validating protocols, and authoritative references to ground the scientific claims. The intended audience includes researchers, scientists, and professionals in drug development who require a robust and reliable protocol for the preparation and validation of this important chemical entity.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 3,5-dimethylpyrazole moiety, in particular, is a common feature in many pharmacologically active molecules. The introduction of an acetohydrazide group at the N1 position of the pyrazole ring provides a versatile functional handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.

The synthesis of this compound involves a two-step process, beginning with the N-alkylation of 3,5-dimethylpyrazole with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester. This guide will detail a reliable and reproducible protocol for this synthesis and provide a thorough guide to the characterization of the final product using modern analytical techniques.

Synthesis of this compound

The synthesis of the title compound is achieved through a two-step reaction sequence. The first step involves the N-alkylation of 3,5-dimethylpyrazole with ethyl chloroacetate in the presence of a base. The second step is the hydrazinolysis of the resulting ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate to yield the desired acetohydrazide.

Step 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

The initial step of the synthesis is the N-alkylation of 3,5-dimethylpyrazole. The choice of base and solvent is critical for achieving a high yield and purity of the product. Potassium carbonate is a commonly used base for this type of reaction as it is inexpensive, effective, and easily removed after the reaction. Acetone is a suitable solvent as it is polar aprotic, which facilitates the SN2 reaction, and has a relatively low boiling point, making it easy to remove during workup.

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

The second step is the conversion of the ester to the corresponding hydrazide. This is achieved by reacting the ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate with hydrazine hydrate. Ethanol is a good solvent for this reaction as both reactants are soluble in it.

  • Dissolve the purified ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (10 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid is washed with cold diethyl ether to afford the pure this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis A 3,5-Dimethylpyrazole E Reflux (12-18h) A->E B Ethyl Chloroacetate B->E C Potassium Carbonate (Base) C->E D Acetone (Solvent) D->E F Workup & Purification E->F G Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate F->G J Reflux (8-12h) G->J H Hydrazine Hydrate H->J I Ethanol (Solvent) I->J K Workup & Purification J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Characterization of this compound

The synthesized compound must be thoroughly characterized to confirm its identity and purity. The following analytical techniques are essential for this purpose.

Physical Characterization
PropertyExpected Value
Molecular FormulaC₇H₁₂N₄O
Molecular Weight168.20 g/mol
AppearanceWhite solid
Melting Point135-137 °C
Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The expected ¹H NMR spectrum of this compound in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.15-2.25s6H2 x CH₃ (pyrazole)
4.60-4.70s2HCH₂
5.80-5.90s1HCH (pyrazole)
7.90-8.00br s1HNH
4.00-4.10br s2HNH₂

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The expected ¹³C NMR spectrum of the title compound in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)Assignment
10.5-11.5CH₃ (pyrazole)
13.5-14.5CH₃ (pyrazole)
50.0-51.0CH₂
105.0-106.0CH (pyrazole)
140.0-141.0C (pyrazole)
148.0-149.0C (pyrazole)
167.0-168.0C=O (amide)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and C=O functional groups.

Wavenumber (cm⁻¹)Functional Group
3300-3400N-H stretching (NH₂)
3150-3250N-H stretching (NH)
1650-1680C=O stretching (amide)

Mass spectrometry is used to determine the molecular weight of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 168.

Characterization_Workflow cluster_physical Physical Properties cluster_spectroscopic Spectroscopic Methods A Synthesized Compound This compound B Physical Characterization A->B C Spectroscopic Characterization A->C D Melting Point B->D E Appearance B->E F ¹H NMR C->F G ¹³C NMR C->G H IR Spectroscopy C->H I Mass Spectrometry C->I

Spectroscopic Signature of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the molecular structure of this compound. The synthesis of this molecule is a crucial step in the development of more complex pharmaceutical agents, making a thorough understanding of its structural characterization essential.

Molecular Structure and Context

This compound (C₇H₁₂N₄O, Molar Mass: 168.20 g/mol ) is a key intermediate in organic synthesis. Its structure combines a stable 3,5-dimethylpyrazole ring with a reactive acetohydrazide functional group. This unique combination makes it a versatile building block for creating a variety of derivatives with potential biological activities.[1] The following sections will dissect the expected spectroscopic data, providing a foundational understanding for its identification and characterization in a laboratory setting.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The expected signals are detailed in Table 1.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrazides due to its ability to solubilize the compound and slow down the exchange of labile N-H protons.

  • Instrumentation: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~9.2Broad Singlet1H-C(O )NH -The amide proton is expected to be significantly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group. Its broadness is a result of quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
~5.9Singlet1HPyrazole CH The lone proton on the pyrazole ring is in a relatively electron-rich environment and typically appears as a sharp singlet in this region for 3,5-disubstituted pyrazoles.
~4.7Singlet2HN-CH₂ -C=OThe methylene protons are adjacent to the pyrazole nitrogen and the carbonyl group, leading to a downfield shift. The signal is expected to be a singlet as there are no adjacent protons to couple with.
~4.3Broad Singlet2H-NH₂ The terminal amine protons are labile and often appear as a broad singlet. The chemical shift can vary depending on concentration and temperature due to hydrogen bonding.
~2.2Singlet3HPyrazole CH₃ The two methyl groups on the pyrazole ring are chemically equivalent and are expected to appear as a single, sharp singlet. Their chemical shift is characteristic of methyl groups attached to an aromatic, electron-rich heterocyclic system.
~2.1Singlet3HPyrazole CH₃
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer used for the proton spectrum.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peaks (e.g., DMSO-d₆ at 39.52 ppm).

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~167C =OThe carbonyl carbon of the hydrazide is highly deshielded and appears significantly downfield.
~148Pyrazole C -CH₃The carbon atoms in the pyrazole ring bearing the methyl groups are expected at this chemical shift.
~140Pyrazole C -CH₃
~105Pyrazole C HThe protonated carbon of the pyrazole ring is more shielded and appears further upfield.
~50N-C H₂-C=OThe methylene carbon is influenced by the adjacent nitrogen and carbonyl group.
~13Pyrazole-C H₃The methyl carbons are the most shielded and appear at the upfield end of the spectrum.
~10Pyrazole-C H₃

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Predicted IR Absorption Bands

Frequency (cm⁻¹)Vibration TypeFunctional GroupSignificance
3350-3200N-H stretchAmine (-NH₂) and Amide (-NH-)The presence of sharp and/or broad bands in this region is indicative of the N-H bonds in the hydrazide moiety. The broadening is often due to hydrogen bonding.
3000-2850C-H stretchMethyl (-CH₃) and Methylene (-CH₂)These absorptions confirm the presence of aliphatic C-H bonds.
~1670C=O stretchAmide I bandA strong absorption band in this region is a clear indicator of the carbonyl group in the acetohydrazide functionality.
~1620N-H bendAmine (-NH₂)This bending vibration further confirms the presence of the primary amine group.
~1550C=N and C=C stretchPyrazole ringThese vibrations are characteristic of the pyrazole ring system.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is ideal for obtaining an accurate mass measurement, which can be used to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum Data:

  • Molecular Ion: The expected exact mass of the neutral molecule C₇H₁₂N₄O is 168.1011. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 169.1089.

  • Key Fragmentation Pathways: Fragmentation of the parent ion can provide valuable structural information.

M_H [M+H]⁺ m/z 169.1 frag1 Loss of NH₂NH m/z 137.1 M_H->frag1 -NH₂NH frag2 Loss of CONHNH₂ m/z 97.1 M_H->frag2 -CONHNH₂ frag3 [3,5-dimethylpyrazole]⁺ m/z 96.1 frag2->frag3 -CH₂CN

Caption: Predicted major fragmentation pathway for this compound in MS/MS.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a detailed and confirmatory fingerprint for the structure of this compound. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns are consistent with the known behavior of the constituent functional groups and the overall molecular architecture. This guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

References

Crystal Structure Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and expected outcomes for the synthesis, characterization, and single-crystal X-ray diffraction analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide. Drawing upon established protocols and structural data from analogous pyrazole-hydrazide derivatives, this document serves as a predictive framework and a practical manual for researchers in medicinal chemistry and materials science.

Introduction: The Significance of Pyrazole-Hydrazides

Pyrazole derivatives form the core scaffold of numerous pharmacologically active agents, exhibiting anti-inflammatory, analgesic, antitumor, and antibacterial properties.[1][2] The title compound, this compound, integrates the versatile pyrazole ring with a reactive acetohydrazide moiety. The hydrazide group is a critical pharmacophore known for its hydrogen bonding capabilities, which are crucial for molecular recognition and binding to biological targets.

Understanding the three-dimensional structure of this molecule at an atomic level is paramount. Single-crystal X-ray diffraction provides definitive insights into its conformation, bond parameters, and, most importantly, the intricate network of intermolecular interactions that govern its crystal packing. This knowledge is indispensable for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new therapeutic agents.

Synthesis and Crystallization

Synthetic Protocol

The synthesis of this compound is a well-established, multi-step process. The general pathway involves the initial synthesis of 3,5-dimethylpyrazole followed by N-alkylation with an ethyl bromoacetate group, and finally, hydrazinolysis to yield the target acetohydrazide.[2]

Workflow for Synthesis:

Synthesis_Workflow A Acetylacetone + Hydrazine Hydrate B 3,5-dimethylpyrazole (1) A->B Reflux in Ethanol D Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (2) B->D Reflux in Acetone (1) + (C) C Ethyl Bromoacetate + K2CO3 F This compound (3) D->F Stir at RT in Alcohol (D) + (E) E Hydrazine Hydrate

Caption: Synthetic route for this compound.

Step-by-Step Protocol:

  • Synthesis of 3,5-dimethylpyrazole (1): A mixture of acetylacetone and hydrazine hydrate is refluxed in ethanol for approximately 3 hours. The solvent is then removed under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be used directly in the next step.[2][3]

  • Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (2): To a solution of 3,5-dimethylpyrazole in acetone, add ethyl bromoacetate and anhydrous potassium carbonate (as a base). The resulting mixture is refluxed for 14-16 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated to yield the ethyl ester intermediate.[2]

  • Synthesis of this compound (3): The crude ethyl ester is dissolved in a suitable alcohol (e.g., ethanol or methanol), and hydrazine hydrate is added. The mixture is stirred at room temperature for 4-6 hours. The resulting precipitate, the target acetohydrazide, is collected by filtration, washed, and can be recrystallized to obtain pure product.[2]

Growing Single Crystals

The acquisition of high-quality single crystals is the most critical and often challenging step. The acetohydrazide's polarity and hydrogen bonding capacity suggest solubility in polar solvents.

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

  • Solvent Diffusion: This technique involves dissolving the compound in a good solvent (e.g., methanol) and carefully layering a less-polar "anti-solvent" (e.g., diethyl ether or hexane) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

Spectroscopic Characterization

Prior to diffraction analysis, the synthesized compound's identity and purity must be confirmed using standard spectroscopic methods.

  • FT-IR Spectroscopy: Key expected vibrational bands include:

    • N-H stretching (hydrazide): ~3300-3200 cm⁻¹

    • C=O stretching (amide I): ~1670-1650 cm⁻¹

    • N-H bending (amide II): ~1640-1550 cm⁻¹

    • C=N stretching (pyrazole ring): ~1580-1550 cm⁻¹

  • ¹H NMR Spectroscopy (in DMSO-d₆): Expected chemical shifts (δ/ppm):

    • Two singlets for the pyrazole methyl groups (~2.1 and 2.2 ppm).[2]

    • A singlet for the methylene (-CH₂-) protons (~4.7 ppm).[2]

    • A singlet for the pyrazole ring C-H proton (~5.8 ppm).[2]

    • Broad signals for the hydrazide N-H and NH₂ protons.

  • ¹³C NMR Spectroscopy: Distinct signals for the two methyl carbons, the methylene carbon, the pyrazole ring carbons, and the carbonyl carbon are expected.

Single-Crystal X-ray Diffraction Analysis

This section outlines the standard workflow for determining the crystal structure.

XRD_Workflow cluster_exp Experimental Phase cluster_solve Structure Solution & Refinement cluster_analysis Analysis & Visualization A Mount Crystal on Diffractometer B Data Collection (e.g., Bruker APEXII) A->B C Data Reduction & Correction (e.g., SAINT, SADABS) B->C D Solve Structure (Phase Problem) (e.g., SHELXS/T) C->D Raw Data E Refine Structure (e.g., SHELXL) D->E F Locate H-atoms (Difference Fourier Map) E->F G Molecular Geometry Analysis F->G Refined Model (CIF) H Intermolecular Interaction Analysis (Hydrogen Bonds, π-stacking) G->H I Hirshfeld Surface Analysis (CrystalExplorer) H->I

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Protocol:

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Bruker Kappa APEXII CCD) equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a cooling device (e.g., at 100 K to minimize thermal vibrations). A series of diffraction images are collected over a range of orientations.

  • Data Reduction: The raw data are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption (e.g., using a multi-scan method like SADABS).[4]

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., with SHELXS97 or SHELXT) to obtain an initial electron density map and a preliminary molecular model.[4]

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL97). Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints.[4]

Anticipated Structural Features: A Predictive Analysis

While a dedicated crystal structure report for the title compound is not publicly available, we can predict its key structural features based on the extensive literature on analogous pyrazole-hydrazide and pyrazole-hydrazone derivatives.[1][5][6]

Expected Crystallographic Data & Molecular Geometry

The molecule is likely to crystallize in a common centrosymmetric space group, such as monoclinic P2₁/c or triclinic P-1.[1][7]

Table 1: Predicted Bond Lengths and Angles

Parameter Predicted Value (Å or °) Justification / Comparison
N-N (hydrazide) ~1.38 - 1.41 Å Typical for hydrazide moieties.
C=O (amide) ~1.22 - 1.25 Å Standard double bond character.
N-N (pyrazole) ~1.35 - 1.38 Å Consistent with aromatic pyrazole rings.[3]
C-N (pyrazole) ~1.33 - 1.36 Å Consistent with aromatic pyrazole rings.

| Pyrazole-CH₂-CO Angle | ~110 - 115° | Expected tetrahedral geometry at the CH₂ group. |

The pyrazole ring itself will be essentially planar. The conformation of the molecule will be defined by the torsion angles around the N-CH₂ and CH₂-C(O) bonds, which will likely adopt a staggered arrangement to minimize steric hindrance.

Supramolecular Assembly: The Hydrogen Bonding Network

The acetohydrazide group (-C(O)NHNH₂) is a powerful hydrogen-bonding unit, containing two donor groups (NH and NH₂) and one acceptor group (C=O). This functionality is expected to dominate the crystal packing.

Predicted Hydrogen Bonding Motifs:

  • Centrosymmetric Dimer Formation: The most probable interaction is the formation of a robust centrosymmetric dimer via a pair of N-H···O hydrogen bonds between the hydrazide NH and the carbonyl oxygen of two neighboring molecules. This creates a characteristic R²₂(8) ring motif, a common feature in hydrazide crystal structures.[7][8]

  • Chain/Layer Formation: The terminal -NH₂ group provides additional donors, which can link these dimers into extended 1D chains or 2D layers through N-H···O or N-H···N(pyrazole) interactions.

Caption: Predicted R²₂(8) hydrogen-bonded dimer motif.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[1][8][9]

  • d_norm Surface: A map of the normalized contact distance (d_norm) would be generated. Intense red spots on this surface would visually highlight the key hydrogen bonds (N-H···O) as areas where intermolecular contacts are shorter than the van der Waals radii sum.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts. For this molecule, the plot is expected to show:

    • A high percentage of H···H contacts (typically >40%), appearing as a large, diffuse region in the plot.[8]

    • Sharp, distinct "spikes" corresponding to the strong O···H/H···O hydrogen bonds, which would account for a significant percentage of the total interactions (e.g., 20-25%).[8]

    • Contributions from C···H and N···H contacts, indicating weaker interactions involving the pyrazole ring and methyl groups.[6][8]

Conclusion and Outlook

This technical guide provides a robust framework for the comprehensive crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive three-dimensional model of the molecule. The predictive analysis, grounded in data from structurally related compounds, suggests that the crystal packing will be dominated by a strong N-H···O hydrogen-bonded R²₂(8) dimer motif, further extended into a supramolecular architecture by additional interactions. These structural insights are fundamental for understanding the physicochemical properties of this compound and will serve as a critical foundation for its potential development in pharmaceutical applications.

References

physical and chemical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Introduction

This compound is a heterocyclic organic compound that serves as a highly versatile building block in synthetic chemistry. Its structure uniquely combines two key pharmacophores: the 3,5-dimethylpyrazole ring and the acetohydrazide side chain. The pyrazole nucleus is a prominent feature in a wide array of pharmaceuticals, known for a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] Similarly, the hydrazide functional group is a crucial synthon for the construction of various heterocyclic systems and is known to be a component of many biologically active molecules.[4][5]

This guide provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound, offering field-proven insights for researchers in drug discovery, medicinal chemistry, and materials science.

Molecular Structure and Identification

The core of the molecule is a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, substituted with two methyl groups at positions 3 and 5. This ring is connected via the N1 position to an acetohydrazide moiety.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Hydrazinolysis acetylacetone Acetylacetone pyrazole 3,5-Dimethylpyrazole (Intermediate 1) acetylacetone->pyrazole Condensation hydrazine1 Hydrazine Hydrate hydrazine1->pyrazole Condensation bromoacetate Ethyl Bromoacetate + K₂CO₃ ester Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (Intermediate 2) bromoacetate->ester Nucleophilic Substitution hydrazine2 Hydrazine Hydrate product This compound (Final Product) hydrazine2->product Condensation pyrazole->ester Nucleophilic Substitution ester->product Condensation

References

The Genesis and Evolution of Pyrazole-Acetohydrazides: A Legacy of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Pharmacophoric Pillars

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the development of novel molecular entities with enhanced biological activity and unique therapeutic profiles. The story of pyrazole-acetohydrazide compounds is a testament to this principle, representing the fusion of two venerable heterocyclic and functional group families: the pyrazoles and the hydrazides. This guide delves into the historical discovery, synthetic evolution, and therapeutic significance of this important class of compounds, providing a comprehensive resource for professionals in drug discovery and development.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone in pharmaceutical development for over a century.[1] Its journey began in 1883 when Ludwig Knorr first synthesized a pyrazolone derivative, leading to the development of early synthetic drugs like Antipyrine, a potent antipyretic and analgesic.[2] The pyrazole ring itself was first synthesized by Buchner in 1889.[3] The unique physicochemical properties of the pyrazole core, including its ability to participate in hydrogen bonding and its metabolic stability, have contributed to its prevalence in a multitude of approved drugs.[1][4]

Concurrently, hydrazides, organic compounds characterized by the -CONHNH2 functional group, have carved their own niche in the annals of medicine.[5][6] The discovery of isoniazid in 1912 and its subsequent implementation as a frontline anti-tuberculosis drug in the 1950s highlighted the profound therapeutic potential of the hydrazide moiety.[6][7] This functional group has since been incorporated into a wide array of drugs with activities ranging from antidepressant to antihypertensive.[5][8]

The amalgamation of these two powerful moieties into the pyrazole-acetohydrazide scaffold has given rise to a new generation of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[9][10][11] This guide will trace the scientific lineage of these compounds, from their conceptual origins to their modern-day applications.

Part 1: The Historical Trajectory of Pyrazole and Hydrazide Moieties

The Dawn of Pyrazole Chemistry

The history of pyrazoles is intrinsically linked to the quest for synthetic therapeutics in the late 19th century. The seminal work of Ludwig Knorr on the condensation of ethyl acetoacetate with phenylhydrazine in 1883 not only yielded the first pyrazolone but also established a foundational synthetic route, the Knorr pyrazole synthesis, that remains relevant today.[12][13] This discovery paved the way for the introduction of Antipyrine (phenazone) as a commercial drug, marking a significant milestone in the history of medicine.

Subsequent decades saw an expansion in the synthetic methodologies for creating substituted pyrazoles. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives became a simple and rapid approach to polysubstituted pyrazoles.[13][14] Further diversification of the pyrazole library was achieved through methods like 1,3-dipolar cycloaddition reactions.[14] The inherent versatility of the pyrazole ring, allowing for substitution at multiple positions, has made it a privileged scaffold in drug design, leading to the development of blockbuster drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1][4]

Hydrazides: From Tuberculosis to a Multitude of Therapies

The therapeutic journey of hydrazides began with the synthesis of isonicotinic acid hydrazide (isoniazid) by Meyer and Malley in 1912.[6] However, its profound anti-tuberculosis activity was not recognized until the early 1950s.[6] This discovery was a watershed moment, providing a powerful new weapon against a devastating disease. The clinical success of isoniazid spurred intense research into other hydrazide-containing compounds.

In the mid-20th century, the discovery of iproniazid, another hydrazide derivative, as a monoamine oxidase inhibitor (MAOI) opened up new avenues for the treatment of depression.[5][8] This marked the entry of hydrazides into the realm of neuroscience. Over the years, the hydrazide functional group has been incorporated into drugs for a wide range of conditions, demonstrating its versatility as a pharmacophore.[5][7]

Part 2: The Emergence and Synthesis of Pyrazole-Acetohydrazides

The logical progression from the individual successes of pyrazoles and hydrazides was their eventual combination to explore synergistic or novel biological activities. The acetohydrazide linker (-CH2CONHNH-) provides a flexible bridge to connect the pyrazole core to other functionalities, allowing for the fine-tuning of steric and electronic properties.

General Synthetic Strategies

The synthesis of pyrazole-acetohydrazide derivatives typically involves a multi-step process that leverages established synthetic transformations. A common and efficient approach begins with the synthesis of a substituted pyrazole carboxylic acid or a related ester. This is often achieved through the Knorr pyrazole synthesis or other cyclocondensation reactions.[12][15] The resulting pyrazole core is then elaborated to introduce the acetohydrazide moiety.

A key step in this process is the conversion of a pyrazole-4-carboxylic acid or its ester to the corresponding acetohydrazide. This can be accomplished through a variety of methods, with the following being a representative and widely used protocol.

Experimental Protocol: Synthesis of Pyrazole-4-acetohydrazide

Step 1: Synthesis of Ethyl 1-Aryl-5-methyl-1H-pyrazole-4-carboxylate

This initial step often involves the Knorr pyrazole synthesis, a reliable method for constructing the pyrazole ring.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired arylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Reagent: To the stirring solution, add ethyl 2-formylacetoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Step 2: Hydrazinolysis of the Ester to Form the Acetohydrazide

  • Reaction Setup: Dissolve the synthesized ethyl 1-aryl-5-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (excess, typically 5-10 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 6-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture in an ice bath to induce precipitation of the pyrazole-4-acetohydrazide. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

The causality behind these experimental choices lies in the well-established reactivity of the starting materials. The Knorr synthesis provides a regioselective and high-yielding route to the pyrazole core.[12] The subsequent hydrazinolysis is a classic and efficient method for converting esters to hydrazides.

Diagram: General Synthetic Workflow for Pyrazole-Acetohydrazides

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Acetohydrazide Formation cluster_2 Optional Step 3: Derivatization Arylhydrazine Arylhydrazine PyrazoleEster Substituted Pyrazole Ester Arylhydrazine->PyrazoleEster Knorr Synthesis Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Ethyl 2-formylacetoacetate) Dicarbonyl->PyrazoleEster HydrazineHydrate Hydrazine Hydrate PyrazoleAcetohydrazide Pyrazole-Acetohydrazide PyrazoleEster->PyrazoleAcetohydrazide Hydrazinolysis HydrazineHydrate->PyrazoleAcetohydrazide AldehydeKetone Aldehyde or Ketone FinalCompound Final Pyrazole-Acetohydrazide Derivative PyrazoleAcetohydrazide->FinalCompound Condensation AldehydeKetone->FinalCompound

Caption: A generalized workflow for the synthesis of pyrazole-acetohydrazide derivatives.

Part 3: Biological Activities and Therapeutic Potential

The fusion of the pyrazole and acetohydrazide moieties has resulted in compounds with a diverse array of biological activities. The following table summarizes some of the key therapeutic areas where pyrazole-acetohydrazides have shown promise.

Biological ActivityTarget/Mechanism of ActionExample Compound ClassReference
Antimicrobial Inhibition of essential microbial enzymes or disruption of cell wall synthesis.Acetohydrazide-linked pyrazole derivatives.[9]
Antifungal Potential targeting of fungal succinate dehydrogenase.Pyrazole-4-acetohydrazide derivatives.[16]
Anticancer Induction of apoptosis, inhibition of cell proliferation, CDK2 inhibition.Salicylaldehyde-pyrazole-carbohydrazide derivatives, various pyrazole-based analogs.[2][17]
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes.Pyrazole derivatives are known COX-2 inhibitors.[11][18]
Anticonvulsant Modulation of ion channels or neurotransmitter receptors.Pyrazole carbohydrazide derivatives.[2]
Antidepressant Monoamine oxidase inhibition.Pyrazole carbohydrazide derivatives.[2]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on pyrazole-acetohydrazide derivatives have revealed several key insights. For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups on the pyrazole ring has been shown to enhance the antimicrobial potential of the synthesized derivatives.[9] This suggests that modulating the electronic properties of the pyrazole core is a critical aspect of designing more potent antimicrobial agents.

Diagram: Structure-Activity Relationship (SAR) Logic

SAR cluster_activity Biological Activity Core Pyrazole-Acetohydrazide Scaffold Pyrazole Ring Acetohydrazide Linker Substituent (R) Activity Enhanced Antimicrobial/Antifungal Activity Core:f3->Activity Introduction of Electron-Withdrawing Group

Caption: Simplified SAR diagram for pyrazole-acetohydrazide antimicrobial activity.

Conclusion and Future Perspectives

The journey of pyrazole-acetohydrazide compounds from the historical discoveries of their constituent moieties to their current status as promising therapeutic agents is a compelling narrative of rational drug design. The pyrazole core provides a robust and versatile scaffold, while the acetohydrazide linker offers a point of diversification and interaction with biological targets. The wide range of biological activities exhibited by these compounds underscores their potential in addressing various unmet medical needs.[19][20]

Future research in this area will likely focus on several key aspects:

  • Expansion of Chemical Space: The synthesis of novel libraries of pyrazole-acetohydrazide derivatives with diverse substitution patterns to explore new biological targets.

  • Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular mechanisms by which these compounds exert their therapeutic effects.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their drug-like characteristics.

The rich history and proven therapeutic potential of both pyrazoles and hydrazides provide a solid foundation for the continued development of pyrazole-acetohydrazide compounds as the next generation of innovative medicines.

References

A Comprehensive Technical Guide to the Biological Activities of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this unassuming ring system has proven to be a remarkably versatile scaffold for drug discovery.[2] Its unique structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to be readily functionalized at multiple positions—have cemented its status as a "privileged structure."[3][4] This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, leading to a broad spectrum of pharmacological activities.

This guide provides an in-depth technical exploration of the principal biological activities of pyrazole derivatives. It is structured to move from well-established therapeutic areas to emerging applications, elucidating the mechanisms of action, showcasing key chemical exemplars, detailing relevant experimental protocols, and exploring the critical structure-activity relationships (SAR) that govern efficacy. The aim is to furnish drug development professionals with a foundational understanding of why this scaffold continues to yield promising therapeutic candidates.[1][3]

Anti-inflammatory and Analgesic Activity: The Legacy of COX-2 Inhibition

Perhaps the most commercially successful application of pyrazole chemistry is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The discovery of pyrazole-based selective COX-2 inhibitors represented a paradigm shift in pain and inflammation management.

Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The biological activity of NSAIDs stems from their ability to inhibit cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins.[5][6] Prostaglandins are key mediators of inflammation, pain, and fever.[7] Two primary isoforms of this enzyme exist:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet aggregation.[5]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5][8]

Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects due to the inhibition of COX-1's protective functions.[8] Pyrazole derivatives were instrumental in developing agents that selectively inhibit COX-2. The diaryl-substituted pyrazole structure, notably featuring a sulfonamide side chain, allows these molecules to bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[8][9] This selective binding blocks the production of pro-inflammatory prostaglandins while sparing the homeostatic functions of COX-1, theoretically reducing gastrointestinal toxicity.[5]

Key Clinical Exemplar: Celecoxib

Celecoxib (Celebrex®) is the archetypal pyrazole-based selective COX-2 inhibitor.[7][9] It is a diaryl-substituted pyrazole with a benzenesulfonamide group that is crucial for its selectivity.[9] By selectively inhibiting COX-2, celecoxib exerts potent anti-inflammatory, analgesic, and antipyretic effects.[9][10]

Data Presentation: In Vitro COX Inhibition

The efficacy and selectivity of pyrazole derivatives as COX inhibitors are typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against each enzyme isoform. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), provides a quantitative measure of COX-2 preference.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib2.690.03478.06[11]
Compound 5s183.112.5172.95[11]
Compound 5u134.111.7974.92[11]
Compound 3b0.8770.03922.21[12]
Compound 6e>1000.46215.44[13]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The causality is direct: carrageenan injection induces a localized, biphasic inflammatory response, and an effective anti-inflammatory agent will suppress the resulting edema.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Fasting: Animals are divided into groups (n=6): a control group (vehicle), a standard group (e.g., Celecoxib, 10 mg/kg), and test groups receiving various doses of the pyrazole derivative. Animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds, standard, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Volume: Paw volume is measured immediately after carrageenan injection (t=0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[11]

Visualizations

COX_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandin_H2 Prostaglandin_H2 Arachidonic_Acid->Prostaglandin_H2 COX-1 / COX-2 Prostaglandins_Inflammation Prostaglandins (Pain, Fever, Inflammation) Prostaglandin_H2->Prostaglandins_Inflammation via COX-2 pathway Prostaglandins_Homeostasis Prostaglandins (Gastric Protection, Platelets) Prostaglandin_H2->Prostaglandins_Homeostasis via COX-1 pathway PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Pyrazole_Derivative Celecoxib (Pyrazole Derivative) Pyrazole_Derivative->COX2 Selective Inhibition

Caption: COX pathway showing selective inhibition by pyrazole derivatives.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The pyrazole scaffold is prevalent in the design of small-molecule kinase inhibitors, a cornerstone of modern targeted cancer therapy.[1] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[14]

Mechanism of Action: Kinase Inhibition

Pyrazole derivatives have been successfully developed to target several key kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle.[15] Overexpression of cyclins or loss of endogenous inhibitors leads to uncontrolled cell proliferation. Pyrazole-based compounds can be designed to fit into the ATP-binding pocket of specific CDKs, such as CDK2 or the CDK4/6 complex, preventing the phosphorylation of their substrates (e.g., Retinoblastoma protein, Rb) and thereby inducing cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis.[10][14][16]

  • BRAF Kinase: BRAF is a serine/threonine kinase in the MAPK/ERK signaling pathway, which controls cell growth and survival.[17] A specific mutation, BRAFV600E, is a driver in over 50% of melanomas and other cancers.[18] Pyrazole-containing inhibitors have been developed that selectively target the mutated BRAFV600E protein, shutting down this oncogenic signaling pathway.[19][20]

Data Presentation: Antiproliferative Activity

The anticancer effect of pyrazole derivatives is often first assessed by their ability to inhibit the growth of cancer cell lines, expressed as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.

CompoundTarget KinaseCell LineGI₅₀ / IC₅₀ (µM)Reference
Compound 4CDK2HCT-1163.81 (GI₅₀)[10]
Compound 9CDK2(Enzyme Assay)0.96 (IC₅₀)[10]
Compound 15CDK2OVCAR-30.127 (GI₅₀)[16]
Compound 1jBRAFV600EA375 (Melanoma)(nanomolar range)[18]
Compound 23bBRAFV600E(Enzyme Assay)0.10[17]
Compound 4jBRAFV600EA375 (Melanoma)1.033 (IC₅₀)[21]
Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This colorimetric assay is a standard, high-throughput method for assessing the cytotoxic or antiproliferative effects of a compound on cancer cells. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colon cancer, A375 for melanoma) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The pyrazole derivative is dissolved in DMSO to create a stock solution, then serially diluted in culture media to achieve a range of final concentrations. The media in the wells is replaced with media containing the test compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The media is carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The GI₅₀ or IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization

MAPK_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Nuclear Translocation Pyrazole_Inhibitor BRAF Inhibitor (Pyrazole Derivative) Pyrazole_Inhibitor->BRAF Inhibition

Caption: MAPK pathway showing inhibition of mutant BRAF.

Neurological and Metabolic Activity: Modulating the Endocannabinoid System

Pyrazole derivatives have been pivotal in exploring the therapeutic potential of the endocannabinoid system, particularly through the development of antagonists for the cannabinoid receptor 1 (CB1).

Mechanism of Action: CB1 Receptor Antagonism/Inverse Agonism

The endocannabinoid system, comprising receptors like CB1 and CB2 and endogenous ligands, plays a crucial role in regulating appetite, energy balance, and mood.[22] The CB1 receptor is predominantly located in the central nervous system and peripheral tissues like adipose tissue and the liver.[23] Activation of CB1 receptors is associated with increased appetite.[23]

Pyrazole derivatives were designed to act as antagonists or inverse agonists at the CB1 receptor.[22][24] This means they bind to the receptor and block its activation by endogenous cannabinoids, leading to a reduction in appetite and food intake.[23][25] This mechanism offered a novel approach to treating obesity and related metabolic disorders.[26]

Key Exemplar: Rimonabant

Rimonabant (Acomplia®) is a 1,5-diarylpyrazole derivative that was developed as a selective CB1 receptor antagonist.[24] Clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic parameters.[25][26] However, the blockade of CB1 receptors in the brain also led to significant psychiatric side effects, including depression and anxiety, which ultimately resulted in its withdrawal from the market.[23][26] The story of Rimonabant serves as a critical case study in balancing efficacy with on-target side effects in drug development.

Structure-Activity Relationship (SAR) Insights

Studies on Rimonabant and related analogues have established key structural requirements for potent and selective CB1 antagonism:

  • A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring is optimal for binding.[24][27]

  • A para-substituted phenyl ring at the 5-position enhances affinity, with a p-iodophenyl group showing particularly high potency.[24][28]

  • A carboxamido group at the 3-position, often with a piperidinyl moiety, is crucial for activity.[24][27]

Experimental Protocol: Radioligand Binding Assay

This in vitro assay is the gold standard for determining a compound's affinity for a specific receptor. It measures the ability of a test compound (the "cold" ligand) to displace a radioactively labeled ligand (the "hot" ligand) that is known to bind to the target receptor with high affinity.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues known to express the target receptor (e.g., rat forebrain for CB1 receptors).[27]

  • Assay Setup: In assay tubes, a fixed concentration of the radioligand (e.g., [³H]SR141716A for CB1) and the prepared membranes are incubated with increasing concentrations of the unlabeled test pyrazole derivative.

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the concentration of the test compound. The IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][29][30]

Mechanism of Action

Unlike the targeted approaches in cancer and inflammation, the antimicrobial mechanisms of many pyrazole derivatives are often less defined and may involve multiple targets. However, their broad-spectrum activity makes them an interesting scaffold for developing new agents to combat infectious diseases, including multi-drug resistant strains.[31][32]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The potency of an antimicrobial agent is typically reported as its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Gatifloxacin (Control)S. aureus (MRSA)1[31]
Compound 21cS. aureus (MRSA)0.25[31]
Compound 23hS. aureus (MRSA)0.25[31]
Compound 22S. aureusModerate Activity[29]
Compound 22C. albicansModerate Activity[29]
Experimental Protocol: Agar Well Diffusion Method

This is a widely used preliminary screening method to assess the antimicrobial activity of test compounds. It is based on the diffusion of the compound from a well through a solidified agar plate seeded with a target microorganism.

Methodology:

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared, sterilized, and poured into sterile Petri dishes.

  • Inoculation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is uniformly spread over the surface of the agar.

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.

  • Compound Loading: A fixed volume of the test pyrazole derivative, dissolved in a suitable solvent like DMSO, is added to the wells. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement and Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A larger zone of inhibition corresponds to greater antimicrobial activity.[29]

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, leading to blockbuster drugs and invaluable pharmacological probes.[3][33] Its journey from an anti-inflammatory backbone to a versatile tool for targeting kinases, receptors, and microbes highlights its remarkable chemical tractability and biological relevance.

Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing next-generation kinase inhibitors with improved selectivity profiles to minimize off-target effects and overcome resistance.[16]

  • Novel Targets: Exploring the utility of the pyrazole scaffold against new and challenging biological targets, including those involved in neurodegenerative diseases and viral infections.[34][35]

  • Hybrid Molecules: Combining the pyrazole nucleus with other pharmacophores to create hybrid molecules with dual or synergistic activities, for instance, dual anti-inflammatory-antimicrobial agents.[32]

The continued exploration of pyrazole chemistry, guided by a deep understanding of its structure-activity relationships and mechanisms of action, ensures that this privileged structure will remain a significant source of novel therapeutic agents for years to come.

References

The Resurgence of a Privileged Scaffold: A Technical Guide to the Therapeutic Applications of Acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acetohydrazide moiety, a seemingly simple chemical scaffold, has proven to be a remarkably versatile and privileged structure in the landscape of modern drug discovery. Its unique electronic and structural features, particularly the reactive hydrazone linkage formed upon condensation, have enabled the generation of vast libraries of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic potential of acetohydrazide compounds, designed for researchers, medicinal chemists, and drug development professionals. Moving beyond a mere catalog of activities, this document delves into the causal relationships between chemical structure and biological function, offering field-proven insights into experimental design and interpretation. We will explore the mechanistic underpinnings of their action as anticancer, antimicrobial, antitubercular, and neuroprotective agents, with a special focus on their role as potent enzyme inhibitors. This guide is structured to be a self-validating resource, with detailed experimental protocols and integrated data analysis to empower researchers in their quest for novel therapeutics based on the acetohydrazide core.

The Acetohydrazide Core: A Foundation for Diverse Bioactivity

The fundamental reactivity of acetohydrazide lies in its terminal -NH2 group, which readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[1] This Schiff-base reaction is often facile, allowing for the straightforward synthesis of a diverse array of derivatives with tailored physicochemical properties.[1] The resulting azometine group (-NH-N=CH-) is a critical pharmacophore, contributing to the biological activity of many hydrazone-containing drugs. The planarity of this group, along with the presence of both hydrogen bond donors and acceptors, facilitates interactions with various biological targets.

The general synthesis of acetohydrazide derivatives is a robust and well-established process, typically initiated from a corresponding carboxylic acid or its ester.

General Synthesis Workflow

G cluster_0 Synthesis Pathway A Carboxylic Acid (e.g., 2-(2-chloro-4-fluorophenyl)acetic acid) B Esterification (e.g., Ethanol, H2SO4) A->B C Ethyl Ester Derivative B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E Acetohydrazide Intermediate D->E F Condensation (Substituted Benzaldehydes) E->F G Final (E)-N'-(substituted-benzylidene)- acetohydrazide Derivatives F->G

Caption: A generalized workflow for the synthesis of acetohydrazide derivatives.

This modularity in synthesis allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry. By modifying the substituents on the aromatic rings of the aldehyde or the acetohydrazide precursor, researchers can fine-tune the electronic and steric properties of the final compound to optimize its interaction with a specific biological target. For instance, the introduction of electron-withdrawing groups has been shown to enhance the antimicrobial potential of some acetohydrazide pyrazole derivatives.[2][3]

Anticancer Applications: Targeting Key Signaling Pathways

Acetohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines through diverse mechanisms of action.[4]

Inhibition of Angiogenesis and Pro-Survival Pathways

A critical strategy in cancer therapy is the disruption of tumor angiogenesis and the inhibition of signaling pathways that promote cell survival and proliferation. Certain coumarin-acetohydrazide derivatives have demonstrated potent antiproliferative activity by targeting the VEGFR-2/AKT axis.[5]

G cluster_pathway VEGFR-2/AKT Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis CoumarinAcetohydrazide Coumarin-Acetohydrazide Derivatives CoumarinAcetohydrazide->VEGFR2 Inhibits CoumarinAcetohydrazide->AKT Inhibits

Caption: Inhibition of the VEGFR-2/AKT pathway by coumarin-acetohydrazide derivatives.

These compounds have been shown to induce cell cycle arrest and trigger apoptosis, as evidenced by increased levels of caspases 8 and 9.[5] Molecular docking studies have further elucidated the binding patterns of these derivatives within the active sites of VEGFR-2 and AKT-1, providing a rational basis for their inhibitory activity.[5] Similarly, other acetohydrazide derivatives have been found to induce apoptosis through the modulation of Bcl-2 family proteins and the inhibition of the PI3K/Akt/mTOR and PIM-1 kinase pathways.[4]

Another promising avenue is the development of acetohydrazide derivatives as inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel that is overexpressed in several cancers.[6] Inhibition of ANO1 has been shown to significantly reduce cancer cell proliferation, migration, and invasion.[6]

Procaspase-3 Activation

A novel approach in cancer therapy is the direct activation of procaspase-3, a key executioner of apoptosis. Researchers have designed and synthesized 2-oxoindoline-based acetohydrazides that exhibit potent cytotoxicity by activating procaspase-3.[7]

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
4f MCF-7 (Breast)0.73[5]
4k Panc-1 (Pancreatic)3.61[5]
4f VEGFR-20.18[5]
4k AKT-18.1[5]
5f (Ani9 derivative) ANO10.022[6]
Quinoline Hydrazide 19 SH-SY5Y (Neuroblastoma)Micromolar potency[8]
Quinoline Hydrazide 22 Kelly (Neuroblastoma)Micromolar potency[8]

Table 1: Anticancer Activity of Selected Acetohydrazide Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, Panc-1) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test acetohydrazide compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antitubercular Potential

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Acetohydrazide derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[9]

Broad-Spectrum Antimicrobial Activity

Hydrazone derivatives of acetohydrazide have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10] The mechanism of action is often multifactorial, potentially involving the inhibition of essential enzymes or disruption of cell wall synthesis. The antimicrobial activity is highly dependent on the nature of the substituents on the aromatic rings.[2][3] For example, compounds with electron-withdrawing groups often exhibit enhanced activity.[2][3]

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 28 Staphylococcus epidermidis4
Compound 30 Pseudomonas aeruginosaZOI = 21 mm
Compound 33 Pseudomonas aeruginosa0.22
Compound 6d Bacterial & Fungal StrainsZone of inhibition: 16-18 mm[3]
Nicotinic acid hydrazide 8c M. tuberculosis6.25[11][12]
Oxadiazole hydrazide 1a M. tuberculosis H37Ra8[13]

Table 2: Antimicrobial and Antitubercular Activity of Selected Acetohydrazide Derivatives (MIC: Minimum Inhibitory Concentration, ZOI: Zone of Inhibition)

Antitubercular Activity and InhA Inhibition

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis is a significant concern. Isoniazid (INH), a cornerstone of tuberculosis treatment, is a pro-drug that is activated by the mycobacterial catalase-peroxidase enzyme KatG and subsequently inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.[11] Many acetohydrazide derivatives have been investigated as potential antitubercular agents, with some acting as direct inhibitors of InhA.[13][14] Molecular modeling studies have shown that these compounds can fit into the InhA binding pocket.[13]

Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, M. tuberculosis) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the acetohydrazide compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, or several weeks for M. tuberculosis).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Applications: Enzyme Inhibition in the CNS

Acetohydrazide derivatives have also shown significant promise in the treatment of neurodegenerative diseases, primarily through their ability to inhibit key enzymes in the central nervous system (CNS).

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[15] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease. Several N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazide derivatives have been synthesized and shown to be potent inhibitors of both MAO-A and MAO-B.[15] The selectivity of these inhibitors can be tuned by modifying the chemical structure. For example, a less flexible linker in the molecule can lead to selective inhibition of MAO-B.[15]

Compound IDTarget EnzymeIC50 (µM)SelectivityReference
5d MAO-A0.253-fold for MAO-A[15]
5h MAO-A / MAO-B0.31 / 0.44Non-selective[15]
ACH10 MAO-B0.14>71-fold for MAO-B[16]
ACH14 MAO-B0.15>130-fold for MAO-B[16]

Table 3: MAO Inhibitory Activity of Selected Acetohydrazide Derivatives

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[17] Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders.[18][19] The hydrazide moiety has been identified as a promising zinc-binding group (ZBG) for the design of HDAC inhibitors.[17][18][19] N-Alkyl hydrazides, in particular, have been developed as selective and effective HDAC inhibitors.[18][19]

G cluster_hdac HDAC Inhibition Mechanism HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylates Histone Acetylated Histone Histone->HDAC Substrate Chromatin Condensed Chromatin DeacetylatedHistone->Chromatin GeneExpression Suppressed Gene Expression Chromatin->GeneExpression HydrazideInhibitor Hydrazide-based HDAC Inhibitor HydrazideInhibitor->HDAC Inhibits

Caption: Mechanism of gene expression regulation by HDAC and its inhibition by hydrazide-based inhibitors.

Anticonvulsant Activity

The anticonvulsant properties of some acetohydrazide derivatives are thought to be mediated, in part, by the inhibition of carbonic anhydrase.[20][21] This enzyme is involved in the regulation of pH and ion transport in the brain, and its inhibition can lead to a reduction in neuronal excitability.[20][22]

Conclusion and Future Perspectives

The acetohydrazide scaffold has unequivocally established itself as a versatile and fruitful starting point for the development of novel therapeutic agents. The ease of synthesis and the potential for diverse chemical modifications have allowed for the exploration of a vast chemical space, leading to the discovery of compounds with potent anticancer, antimicrobial, antitubercular, and neuroprotective activities. The ability of these compounds to interact with a wide range of biological targets, including enzymes and signaling proteins, underscores their therapeutic potential.

Future research in this area should focus on several key aspects:

  • Structure-Based Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, will be crucial for the rational design of more potent and selective acetohydrazide derivatives.

  • Mechanism of Action Studies: A deeper understanding of the precise molecular mechanisms by which these compounds exert their biological effects will facilitate their optimization and clinical translation.

  • Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds is essential for their successful development into safe and effective drugs.

  • Combination Therapies: Investigating the synergistic effects of acetohydrazide derivatives with existing drugs could lead to more effective treatment strategies, particularly for complex diseases like cancer and infectious diseases.

References

The Versatile World of 3,5-Dimethylpyrazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry and materials science.[1][2] Its unique structural features and electronic properties bestow upon its derivatives a remarkable versatility, enabling them to interact with a wide array of biological targets and participate in diverse chemical transformations. Among the vast family of pyrazole-containing compounds, 3,5-dimethylpyrazole derivatives have carved a distinct and prominent niche.[3] The presence of two methyl groups at positions 3 and 5 of the pyrazole ring not only influences the molecule's steric and electronic profile but also provides a stable and synthetically accessible scaffold for further functionalization. This guide offers an in-depth exploration of the synthesis, multifaceted applications, and underlying scientific principles of 3,5-dimethylpyrazole derivatives, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Synthesis Strategies: Building the 3,5-Dimethylpyrazole Framework

The foundational step in accessing the rich chemistry of its derivatives is the synthesis of the 3,5-dimethylpyrazole core itself. The most prevalent and efficient method involves the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine or its salts.[4] This reaction proceeds through a cyclization mechanism, yielding 3,5-dimethylpyrazole with high efficiency.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

A detailed and reliable protocol for the synthesis of 3,5-dimethylpyrazole is provided by Organic Syntheses.[2]

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • Dissolve hydrazine sulfate in a 10% sodium hydroxide solution in a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the flask in an ice bath to approximately 15°C.

  • Add acetylacetone dropwise to the stirred solution while maintaining the temperature at around 15°C.

  • After the addition is complete, continue stirring for one hour at the same temperature.

  • Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a separatory funnel and extract with ether.

  • Separate the aqueous layer and perform multiple extractions with ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation to obtain the crystalline 3,5-dimethylpyrazole.

Characterization: The synthesized 3,5-dimethylpyrazole can be characterized by its melting point (107-108°C) and spectroscopic data.[2][5]

  • ¹³C NMR: Signals for the methyl groups typically appear around 10-12 ppm, the C4 carbon at approximately 103-105 ppm, and the C3 and C5 carbons in the range of 143-145 ppm.[6]

  • ¹H NMR: The proton on the C4 carbon gives a signal around 5.8 ppm, and the methyl protons resonate at about 2.2 ppm. The N-H proton signal is broad and its position is solvent-dependent.

  • IR Spectroscopy: A characteristic broad band in the 3200-2500 cm⁻¹ region is observed due to N-H stretching, often involved in hydrogen bonding.[7]

Synthetic Diversification: From Core to Complex Derivatives

The true utility of the 3,5-dimethylpyrazole scaffold lies in its amenability to a wide range of chemical modifications. The nitrogen atoms of the pyrazole ring and the C4 position are the primary sites for functionalization, leading to a vast library of derivatives with diverse properties.

N-Substitution Reactions:

The N1-position of the pyrazole ring is readily substituted through various reactions, including alkylation, acylation, and arylation. These modifications are crucial for tuning the electronic properties and biological activities of the resulting derivatives. For instance, the synthesis of N-substituted 3,5-dimethylpyrazole derivatives with potential antibacterial activity has been reported.[8]

C4-Functionalization:

The C4 position of the 3,5-dimethylpyrazole ring can be functionalized through electrophilic substitution reactions. This allows for the introduction of various substituents, further expanding the chemical space of these derivatives.

The following diagram illustrates the general synthetic pathways for the diversification of the 3,5-dimethylpyrazole core.

Synthesis_Pathways Acetylacetone Acetylacetone DMP 3,5-Dimethylpyrazole Acetylacetone->DMP Condensation Hydrazine Hydrazine Hydrazine->DMP Condensation N_Substituted N-Substituted Derivatives DMP->N_Substituted N-Alkylation/Acylation/Arylation C4_Functionalized C4-Functionalized Derivatives DMP->C4_Functionalized C4-Electrophilic Substitution Complex_Derivatives Complex Derivatives N_Substituted->Complex_Derivatives Further Modifications C4_Functionalized->Complex_Derivatives Further Modifications

Caption: General synthetic routes to 3,5-dimethylpyrazole and its derivatives.

Pharmacological Applications: A Treasure Trove for Drug Discovery

3,5-Dimethylpyrazole derivatives have demonstrated a remarkable spectrum of biological activities, making them highly attractive scaffolds for the development of new therapeutic agents.[1][9]

Anti-inflammatory Activity: The Celecoxib Story and Beyond

Perhaps the most well-known application of the pyrazole scaffold is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, features a 1,5-diarylpyrazole core and is widely used for the treatment of arthritis and pain.[10][11] The synthesis of celecoxib and its analogs often involves the condensation of a 1,3-diketone with a substituted hydrazine.[12][13]

The mechanism of action of celecoxib and other pyrazole-based COX-2 inhibitors involves the selective binding to the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. This selectivity for COX-2 over the constitutively expressed COX-1 isoform is thought to reduce the gastrointestinal side effects associated with traditional NSAIDs.

The following diagram illustrates the role of COX-2 in inflammation and its inhibition by pyrazole derivatives.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibition

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Beyond COX-2 inhibition, certain 3,5-dimethylpyrazole derivatives have shown potential as phosphodiesterase type 4 (PDE4) inhibitors.[3][14][15] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the release of pro-inflammatory mediators.

Anticancer Activity: Targeting Multiple Pathways

The anticancer potential of 3,5-dimethylpyrazole derivatives is an area of intense research. These compounds have been shown to exert their cytotoxic effects through various mechanisms.[16] Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, while others have been found to inhibit key signaling pathways involved in cell proliferation and survival.[17]

For instance, certain pyrazole-containing compounds have been investigated as inhibitors of kinases, which are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. The structure-activity relationship (SAR) studies of these compounds are critical for optimizing their potency and selectivity.[9]

Antimicrobial and Antifungal Activities

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. 3,5-Dimethylpyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[18][19][20] Their mechanism of action can involve the disruption of the bacterial cell wall, inhibition of essential enzymes, or interference with microbial metabolic pathways.[21] For example, some azopyrazole derivatives have shown notable antimicrobial activity.[16][22]

Other Pharmacological Activities

The therapeutic potential of 3,5-dimethylpyrazole derivatives extends to other areas as well, including:

  • Anticonvulsant activity [3]

  • Antidiabetic properties

  • Antiviral activity [1]

The diverse pharmacological profile of these compounds underscores the importance of continued research and development in this area.

Coordination Chemistry and Catalysis: Ligands of Choice

The nitrogen atoms of the pyrazole ring are excellent coordinating sites for metal ions, making 3,5-dimethylpyrazole and its derivatives valuable ligands in coordination chemistry.[23][24] The resulting metal complexes have found applications in various fields, including catalysis, materials science, and bioinorganic chemistry.

Tris(pyrazolyl)borate and tris(pyrazolyl)methane ligands, which are synthesized from 3,5-dimethylpyrazole, are particularly well-known for their ability to form stable complexes with a wide range of metals.[4] These complexes have been utilized as catalysts in a variety of organic transformations, including polymerization and C-C coupling reactions.[25][26]

The following table summarizes some of the key applications of 3,5-dimethylpyrazole derivatives.

Application AreaSpecific Role/ActivityKey Structural Features
Medicinal Chemistry Anti-inflammatory (COX-2, PDE4 inhibitors)1,5-Diarylpyrazole, furan-containing side chains
AnticancerVaried substitutions targeting kinases, etc.
Antimicrobial/AntifungalAzo groups, various heterocyclic appendages
Anticonvulsant, AntidiabeticSpecific N- and C-substitutions
Coordination Chemistry Ligands for metal complexesTris(pyrazolyl)borate, tris(pyrazolyl)methane
CatalysisFormation of catalytically active metal centers
Industrial Applications Blocking agents for isocyanatesReactivity of the N-H group

Structure-Activity Relationships (SAR): A Guide to Rational Design

Understanding the relationship between the chemical structure of a 3,5-dimethylpyrazole derivative and its biological activity is paramount for the rational design of new and improved compounds. SAR studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its activity.

For example, in the development of PDE4 inhibitors, it was found that the introduction of specific substituent groups at the para-position of a phenyl ring attached to the pyrazole core enhanced the inhibitory activity.[3][15] Similarly, for antituberculosis agents, the nature of the substituents at the N1 and C5 positions of the pyrazole ring significantly influences their efficacy.[27]

Conclusion and Future Perspectives

The 3,5-dimethylpyrazole scaffold has proven to be a remarkably fruitful source of compounds with diverse and valuable properties. From life-saving drugs to innovative catalysts, the applications of these derivatives continue to expand. The synthetic accessibility of the core structure, coupled with the ease of functionalization, provides a powerful platform for the generation of vast chemical libraries for screening and optimization.

Future research in this field is likely to focus on several key areas:

  • Development of novel synthetic methodologies: The discovery of new and more efficient ways to synthesize and functionalize the 3,5-dimethylpyrazole core will be crucial for accessing novel chemical space.

  • Elucidation of mechanisms of action: A deeper understanding of how these derivatives interact with their biological targets will enable the design of more potent and selective compounds with fewer side effects.

  • Expansion into new therapeutic areas: The exploration of 3,5-dimethylpyrazole derivatives for the treatment of a wider range of diseases is a promising avenue for future research.

  • Advancements in materials science: The unique properties of metal complexes of these ligands will continue to be exploited for the development of new catalysts and functional materials.

References

An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS 64019-58-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, identified by CAS number 64019-58-5, is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role as a key building block in the development of novel therapeutic agents. The strategic combination of the pyrazole ring with an acetohydrazide functional group offers a reactive handle for the synthesis of a diverse array of derivatives with a wide spectrum of pharmacological activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 64019-58-5
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.20 g/mol
IUPAC Name This compound
Synonyms 3,5-Dimethyl-1H-pyrazole-1-acetic acid hydrazide, α-(3,5-Dimethyl-1-pyrazolyl)acetohydrazide
Melting Point 199-202 °C (recrystallized from Ethanol)
Boiling Point 383.1 °C (estimated)
Density 1.3 g/cm³ (estimated)
Water Solubility 24.5 µg/mL at pH 7.4
Appearance White to off-white crystalline solid
XLogP3 0.581

Synthesis and Characterization

The synthesis of this compound is a well-established process, typically involving a two-step procedure. The causality behind this experimental choice lies in the ready availability of the starting materials and the high yields achievable.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system as the progress of each step can be monitored by Thin Layer Chromatography (TLC), and the final product can be unequivocally identified by spectroscopic methods.

Step 1: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as acetone.

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution. The base is crucial for deprotonating the pyrazole nitrogen, making it nucleophilic.

  • Addition of Alkylating Agent: To the stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux for 12-16 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the potassium carbonate and wash it with acetone. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) to the solution at room temperature. The excess hydrazine drives the reaction to completion.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction. Monitor the reaction by TLC.

  • Isolation and Purification: After the reaction is complete, the resulting precipitate is filtered, washed with cold ethanol, and dried to afford this compound as a solid. The product can be further purified by recrystallization from ethanol.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons, a singlet for the pyrazole ring proton, and broad singlets for the -NH and -NH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl, methylene, and pyrazole ring carbons, as well as the carbonyl carbon.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazide group, C=O stretching of the amide, and C=N stretching of the pyrazole ring.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to its calculated mass.

Caption: Synthetic workflow for this compound.

Biological Activity and Applications in Drug Discovery

While this compound itself is primarily a chemical intermediate, the pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The acetohydrazide functional group provides a convenient point for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.

Role as a Versatile Scaffold

The inherent properties of the pyrazole ring, such as its ability to act as a hydrogen bond donor and acceptor, contribute to its successful interaction with various biological targets. The acetohydrazide moiety can be readily converted into other functional groups or used in condensation reactions to link the pyrazole core to other pharmacophores.

Biological_Potential cluster_derivatives Derivative Synthesis cluster_activities Potential Biological Activities Core This compound Deriv1 Condensation with Aldehydes/Ketones Core->Deriv1 Deriv2 Cyclization Reactions Core->Deriv2 Deriv3 Coupling with Carboxylic Acids Core->Deriv3 Activity1 Anticancer Deriv1->Activity1 Activity3 Antimicrobial Deriv1->Activity3 Activity2 Anti-inflammatory Deriv2->Activity2 Activity4 Plant Growth Stimulation Deriv2->Activity4 Deriv3->Activity1

Caption: The central role of the title compound in generating diverse, biologically active derivatives.

Examples of Bioactive Derivatives
  • Anticancer Activity: Several studies have reported that pyrazole derivatives exhibit potent anticancer activities. For instance, novel pyrazole-1-carbothiohydrazide derivatives have shown significant cytotoxic effects against liver and lung carcinoma cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the EGFR/PI3K/AKT/mTOR pathway.

  • Anti-inflammatory Activity: Pyrazole-based compounds have been investigated for their anti-inflammatory properties, with some derivatives showing promising results in in-vitro assays.

  • Antimicrobial Activity: The condensation of this compound with various aldehydes and ketones has yielded Schiff bases and other derivatives with significant antibacterial and antifungal activities.

  • Plant Growth Stimulation: Derivatives of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide have demonstrated a pronounced stimulating effect on plant growth, suggesting potential applications in agriculture.

Analytical Methods

For researchers working with this compound, robust analytical methods are essential for quality control and reaction monitoring.

Experimental Protocol: General HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a specific HPLC method. The choice of column, mobile phase, and gradient may need to be optimized for specific applications.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or trifluoroacetic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 210-254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute as necessary for analysis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hazard Statements (General for related compounds):

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Conclusion

This compound (CAS 64019-58-5) is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis, coupled with the reactivity of the acetohydrazide group, makes it an attractive starting material for drug discovery programs targeting cancer, inflammation, and microbial infections. This guide provides a solid foundation of its chemical properties, synthesis, and potential applications, empowering researchers to leverage this compound in their scientific endeavors.

solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound (CAS: 64019-58-5), a heterocyclic compound representative of a class with significant interest in medicinal chemistry. Due to the limited availability of comprehensive public solubility data for this specific molecule, this document serves as both a repository of known information and a practical guide for researchers on the principles and methodologies required to determine its solubility. We will explore the theoretical framework of solubility, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, analyze known and predicted data, and discuss the key factors influencing this compound's dissolution.

Introduction and Compound Profile

This compound belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities and are core scaffolds in many pharmaceutical agents[1]. Understanding the solubility of this compound is essential for any application in drug discovery and development, from initial biological screening to final dosage form design. Improper drug solubility can lead to suboptimal absorption and ineffective drug efficacy[1].

Compound Structure and Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 64019-58-5[2][3]

  • Molecular Formula: C₇H₁₂N₄O[2]

  • Molecular Weight: 168.20 g/mol [2]

  • Structure:

    alt text

Physicochemical Properties and Solubility Prediction

The solubility of a molecule is dictated by its structure, polarity, and ability to interact with the solvent.

  • LogP (Octanol-Water Partition Coefficient): The predicted XLogP3 value for this compound is -0.3 [2]. A negative LogP value indicates that the compound is hydrophilic, meaning it is predicted to be more soluble in water than in lipid-like solvents such as octanol. This is a crucial parameter for predicting its behavior in biological systems[4][5].

  • pKa (Ionization Constant): While no experimental pKa value is publicly available, the structure contains several ionizable groups. The pyrazole ring is weakly basic, and the acetohydrazide moiety has both weakly acidic and weakly basic sites[6]. Therefore, the compound's net charge and, consequently, its aqueous solubility are expected to be highly dependent on the pH of the medium[7]. For instance, the solubility of an acid increases at pH values above its pKa, while the solubility of a base increases at pH values below its pKa.

  • Hydrogen Bonding: The presence of the hydrazide group (-C(=O)NHNH₂) provides both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=O), suggesting strong potential for interaction with polar protic solvents like water and alcohols.

Experimental Determination of Thermodynamic Solubility

To obtain reliable solubility data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is the most reliable and widely used technique for this purpose[8]. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method for this compound

This protocol is designed to provide a robust and reproducible method for determining the solubility of the title compound in various solvents.

Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. Adding an excess of solid material is critical to ensure this equilibrium is achieved and maintained[9]. The extended incubation with agitation facilitates this process, and subsequent analysis of the clarified supernatant provides the solubility value at that specific temperature.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials. "Excess" means enough solid will remain undissolved at the end of the experiment. A starting point could be ~10 mg of compound per 1 mL of solvent.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired analytical-grade solvent to each vial. Solvents should span a range of polarities (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetone, Chloroform, Hexane).

  • Equilibration: Seal the vials securely. Place them in an orbital shaker or rotator set to a constant, moderate speed (e.g., 300 RPM) within a temperature-controlled chamber (e.g., 25°C or 37°C)[9]. Allow the samples to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure equilibrium is reached[9].

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. To separate the saturated supernatant from the solid, use either centrifugation at high speed or filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration[9].

  • Quantification: Carefully take a precise aliquot of the clear supernatant. Dilute it with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or mg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_proc Processing & Analysis cluster_res Result A 1. Weigh Excess Solid Compound B 2. Add Precise Volume of Solvent A->B C 3. Seal and Agitate (24-72h at Constant Temp) B->C D 4. Phase Separation (Centrifuge or Filter 0.22µm) C->D E 5. Sample & Dilute Supernatant D->E F 6. Analytical Quantification (e.g., HPLC-UV) E->F G 7. Calculate Solubility (mg/mL or µg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Solubility Data and Analysis

The following table summarizes the known experimental data and provides a qualitative prediction of solubility in other common laboratory solvents based on physicochemical principles and observations from synthesis literature.

SolventSolvent TypeTemperatureExperimental SolubilityPredicted Qualitative Solubility & Rationale
Phosphate Buffer Polar Protic (Aqueous)Not Specified24.5 µg/mL (at pH 7.4) [2]N/A (Experimental Value)
Water Polar Protic25°CData Not AvailableSparingly Soluble: The hydrophilic nature (LogP -0.3) suggests water solubility, but the core heterocyclic structure can limit high solubility. Expected to be pH-dependent.
Methanol Polar Protic25°CData Not AvailableSoluble: Synthesis procedures show the compound is dissolved in hot methanol and recrystallized upon cooling, indicating good, temperature-dependent solubility[8][10].
Ethanol Polar Protic25°CData Not AvailableSoluble: Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding with the hydrazide group[11].
DMSO Polar Aprotic25°CData Not AvailableFreely Soluble: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.
Chloroform Nonpolar25°CData Not AvailableSlightly Soluble: Synthesis notes indicate its use, implying some solubility, but the compound's overall polarity (LogP -0.3) suggests it will be limited[10].
Hexane Nonpolar25°CData Not AvailableInsoluble: The principle of "like dissolves like" suggests a polar, hydrophilic compound will have very poor solubility in a nonpolar alkane solvent.

Analysis: The single experimental data point in aqueous buffer (24.5 µg/mL) classifies this compound as sparingly soluble according to typical pharmaceutical definitions. This aligns with the predicted hydrophilic character (LogP = -0.3)[2]. Its structure, which combines a somewhat hydrophobic dimethylpyrazole ring with a very polar acetohydrazide group, results in this intermediate solubility. The higher predicted solubility in polar organic solvents like methanol and DMSO is expected due to their ability to effectively solvate the polar functional groups of the molecule.

Factors Influencing Solubility

Several factors can significantly alter the measured solubility of this compound. Researchers must control and consider these variables to ensure accurate and relevant data.

  • pH: As an ionizable compound, its aqueous solubility is highly pH-dependent. The solubility will be lowest at its isoelectric point and will increase as the pH moves away from this point, causing a greater fraction of the compound to exist in its more soluble ionized (salt) form[7].

  • Temperature: For most compounds, dissolution is an endothermic process, meaning solubility increases with temperature[12]. This is supported by synthesis procedures where the compound is dissolved in hot methanol and precipitates upon cooling[8].

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Each form has a unique crystal lattice energy, which can lead to significant differences in measured solubility. It is crucial to characterize the solid form being tested.

  • Solvent Polarity: The "like dissolves like" principle is paramount. The compound's polarity dictates that it will be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.

Diagram of Influencing Factors

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_env Environmental Conditions Solubility Compound Solubility Structure Molecular Structure (Polarity, H-Bonding) Structure->Solubility pKa pKa (Ionization State) pKa->Solubility Crystal Solid State (Polymorphism) Crystal->Solubility Polarity Polarity (Like Dissolves Like) Polarity->Solubility Hbond Hydrogen Bonding Capacity Hbond->Solubility Temp Temperature Temp->Solubility pH pH of Medium pH->Solubility

Caption: Key Physicochemical and Environmental Factors Governing Solubility.

Conclusion

While comprehensive solubility data for this compound is not widely published, its physicochemical properties can be effectively predicted and experimentally determined. The compound is a hydrophilic (XLogP3 = -0.3), sparingly soluble molecule in aqueous media (24.5 µg/mL at pH 7.4), with solubility being highly dependent on solvent polarity and pH. This guide provides the theoretical foundation and a robust, actionable protocol for researchers to generate the precise solubility data required for their specific applications, ensuring sound progress in formulation and drug development endeavors.

References

Methodological & Application

Application Notes & Protocols: Knorr Pyrazole Synthesis for Acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide to the Knorr pyrazole synthesis, with a specific focus on its application for the cyclocondensation of acetohydrazide derivatives with 1,3-dicarbonyl compounds. Pyrazoles are a cornerstone of medicinal chemistry, and this guide offers in-depth mechanistic insights, a field-proven, step-by-step protocol, and practical considerations for synthesizing these valuable heterocyclic scaffolds.

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. Compounds containing the pyrazole motif exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A prominent example of the pyrazole core's success is Celecoxib (Celebrex), a selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID), which is synthesized via the Knorr reaction.[3][4][5]

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains one of the most fundamental and reliable methods for constructing this ring system.[2] The reaction's enduring appeal lies in its operational simplicity, the ready availability of starting materials (hydrazines and 1,3-dicarbonyl compounds), and its versatility in generating diverse libraries of substituted pyrazoles for biological screening.[1][2] This guide focuses on the use of acetohydrazide derivatives as the hydrazine component, a strategy that allows for the direct installation of an N-acyl group on the pyrazole ring, a common feature in many biologically active molecules.

Mechanistic Insights: The "Why" Behind the Synthesis

The Knorr pyrazole synthesis is a classic acid-catalyzed cyclocondensation reaction.[6][7] Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions. The process can be broken down into several key steps, each facilitated by the acidic medium.

Causality of Acid Catalysis: The acid catalyst (commonly glacial acetic acid, which also serves as the solvent) plays a dual role. First, it protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the initial nucleophilic attack by the terminal nitrogen of the acetohydrazide.[3][8] Second, it facilitates the subsequent dehydration steps, which drive the reaction towards the formation of the stable, aromatic pyrazole ring.[7]

The Reaction Pathway:

  • Initial Condensation: The more nucleophilic terminal nitrogen (-NH2) of the acetohydrazide attacks one of the activated carbonyl groups of the 1,3-dicarbonyl compound.

  • Hydrazone Formation: This is followed by dehydration to form a key hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[7]

  • Final Dehydration: A final dehydration step occurs, leading to the formation of the double bond that completes the aromatic pyrazole ring system.[9]

Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product r1 Acetohydrazide Derivative r2 1,3-Dicarbonyl Compound i1 Hydrazone Intermediate r1->i1 Condensation (-H₂O) i2 Cyclic Carbinolamine Intermediate i1->i2 Intramolecular Cyclization p1 N-Acyl Pyrazole i2->p1 Dehydration (-H₂O) Experimental_Workflow A 1. Reaction Setup Dissolve acetohydrazide in glacial acetic acid. B 2. Reagent Addition Add acetylacetone dropwise at RT. A->B C 3. Reflux Heat to ~118°C for 4-6 hours. Monitor by TLC. B->C D 4. Quenching Cool to RT. Pour into ice-water. C->D E 5. Extraction Extract with Ethyl Acetate (3x). D->E F 6. Washing Wash combined organic layers with NaHCO₃ then Brine. E->F G 7. Drying & Concentration Dry over Na₂SO₄, filter, and concentrate. F->G H 8. Purification (Optional) Column chromatography or recrystallization. G->H I Final Product H->I

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a key bifunctional intermediate, possessing both a reactive hydrazide group and a stable pyrazole core. This structure makes it an invaluable building block for the synthesis of more complex heterocyclic systems and potential drug candidates through molecular hybridization.[3][4]

This document provides a comprehensive, three-step protocol for the synthesis of this compound, commencing from readily available starting materials. The narrative emphasizes the chemical rationale behind each procedural step, ensuring both reproducibility and a deeper understanding of the underlying reaction mechanisms. All protocols are designed with safety and efficiency as primary considerations, particularly concerning the handling of hazardous reagents like hydrazine hydrate.

Overall Synthetic Pathway

The synthesis is accomplished via a three-step sequence:

  • Step 1: Cyclocondensation of acetylacetone with hydrazine hydrate to form the 3,5-dimethylpyrazole ring.

  • Step 2: N-alkylation of the 3,5-dimethylpyrazole with ethyl bromoacetate to yield the corresponding ethyl ester intermediate.

  • Step 3: Hydrazinolysis of the ethyl ester to afford the final product, this compound.

G cluster_0 Overall Synthesis Acetylacetone 3,5-Dimethylpyrazole Acetylacetone->3,5-Dimethylpyrazole Step 1 Ethanol, Reflux Hydrazine Hydrate_1 Hydrazine Hydrate_1->3,5-Dimethylpyrazole Ethyl Ester 3,5-Dimethylpyrazole->Ethyl Ester Step 2 K2CO3, Acetone, Reflux Ethyl Bromoacetate Ethyl Bromoacetate->Ethyl Ester Final Product Ethyl Ester->Final Product Step 3 Methanol, Stir Hydrazine Hydrate_2 Hydrazine Hydrate_2->Final Product lab_ac Acetylacetone lab_hh1 Hydrazine Hydrate lab_dmp 3,5-Dimethylpyrazole lab_eba Ethyl Bromoacetate lab_ee Ethyl 2-(3,5-dimethyl- 1H-pyrazol-1-yl)acetate lab_hh2 Hydrazine Hydrate lab_fp 2-(3,5-dimethyl- 1H-pyrazol-1-yl)acetohydrazide

Caption: Three-step synthesis of the target acetohydrazide.

Materials and Reagents

Reagent / MaterialGradeSupplierNotes
Acetylacetone (2,4-Pentanedione)Reagent Grade, ≥99%Sigma-Aldrich, Merck
Hydrazine Hydrate (55-64%)Reagent GradeSigma-Aldrich, MerckHighly Toxic & Corrosive. Handle with extreme care.
Ethyl BromoacetateReagent Grade, ≥98%Sigma-Aldrich, MerckLachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Ethanol (EtOH)AnhydrousFisher Scientific
AcetoneACS GradeFisher Scientific
Methanol (MeOH)ACS GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
n-HexaneACS GradeFisher Scientific
Sodium Sulfate (Na₂SO₄)AnhydrousFisher ScientificFor drying organic layers.
Round-bottom flasksVarious sizesVWR, Pyrex
Reflux condenser-VWR, Pyrex
Magnetic stirrer & stir bars-IKA, Corning
Separatory funnel-VWR, Pyrex
Rotary evaporator-Büchi, Heidolph
Thin Layer Chromatography (TLC)Silica Gel 60 F₂₅₄MerckFor reaction monitoring.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This reaction is a classic Paal-Knorr synthesis, involving the cyclocondensation of a 1,4-dicarbonyl compound (acetylacetone exists in tautomeric equilibrium, providing the necessary structure) with a hydrazine derivative.[5] The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[6]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (10.0 g, 0.1 mol) and ethanol (50 mL).

  • While stirring, carefully add hydrazine hydrate (5.0 g, ~0.1 mol) dropwise to the solution. Causality: The reaction with hydrazine hydrate can be exothermic and sometimes vigorous; slow addition allows for better temperature control.[7]

  • Once the addition is complete, heat the mixture to reflux and maintain for 3 hours.[3] The progress can be monitored by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting residue will be a crystalline solid. Recrystallize the crude product from a minimal amount of hot water or petroleum ether to obtain pure 3,5-dimethylpyrazole as white crystals.[7]

  • Dry the crystals under vacuum. Expected yield: 77-81%.[7] Melting point: 107-108 °C.[7]

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate

This step involves the N-alkylation of the synthesized 3,5-dimethylpyrazole. The pyrazole ring contains an acidic N-H proton, which is deprotonated by a mild base, potassium carbonate, to generate the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form the C-N bond.[3][8]

Procedure:

  • In a 250 mL round-bottom flask, combine 3,5-dimethylpyrazole (9.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (100 mL).

  • Fit the flask with a reflux condenser and a dropping funnel containing ethyl bromoacetate (16.7 g, 0.1 mol).

  • Heat the mixture to reflux with vigorous stirring. Add the ethyl bromoacetate dropwise over 30 minutes.

  • Maintain the reflux for 14 hours, monitoring the reaction's completion via TLC (e.g., using a 7:3 mixture of n-hexane:ethyl acetate).[3]

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide byproduct.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure ethyl ester.[3]

Step 3: Synthesis of this compound

The final step is the conversion of the ethyl ester to the corresponding acetohydrazide via hydrazinolysis. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates ethanol, forming the stable hydrazide product.[3][9]

Procedure:

  • Dissolve the purified ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (18.2 g, 0.1 mol) in methanol (100 mL) in a 250 mL round-bottom flask.

  • With stirring at room temperature, add hydrazine hydrate (7.5 g, ~0.15 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.[3] A precipitate may form as the reaction progresses.

  • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Pour the reaction mixture into ice-cold water (100 mL) and extract the product with dichloromethane (3 x 50 mL).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting solid is the target compound, this compound. It can be further purified by recrystallization from methanol.[3] Expected yield: ~82%.[3] Melting point: 225-227 °C.[3]

Workflow Visualization

G cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Alkylation (Esterification) cluster_step3 Step 3: Hydrazinolysis s1_mix Mix Acetylacetone & Hydrazine in EtOH s1_reflux Reflux for 3h s1_mix->s1_reflux s1_evap Evaporate Solvent s1_reflux->s1_evap s1_recrys Recrystallize from Water s1_evap->s1_recrys s1_product Pure 3,5-Dimethylpyrazole s1_recrys->s1_product s2_mix Combine Pyrazole, K2CO3 & Acetone s1_product->s2_mix Use in next step s2_reflux Reflux & Add Ethyl Bromoacetate s2_mix->s2_reflux s2_maintain Maintain Reflux for 14h s2_reflux->s2_maintain s2_filter Filter Solids s2_maintain->s2_filter s2_evap Evaporate Solvent s2_filter->s2_evap s2_purify Column Chromatography s2_evap->s2_purify s2_product Pure Ethyl Ester Intermediate s2_purify->s2_product s3_mix Dissolve Ester in MeOH & Add Hydrazine s2_product->s3_mix Use in next step s3_stir Stir at RT for 4h s3_mix->s3_stir s3_workup Aqueous Workup & Extraction (DCM) s3_stir->s3_workup s3_dry Dry & Evaporate s3_workup->s3_dry s3_product Final Product: Acetohydrazide s3_dry->s3_product

Caption: Experimental workflow from starting materials to final product.

Critical Safety Precautions

Hydrazine Hydrate is a Particularly Hazardous Substance (PHS). [10]

  • Toxicity: Hydrazine is acutely toxic if inhaled, swallowed, or in contact with skin. It is also a suspected human carcinogen and a reproductive toxin.[10][11][12]

  • Corrosivity: It causes severe skin burns and eye damage.[11][13]

  • Handling: All manipulations involving hydrazine hydrate must be conducted in a certified chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile or chloroprene gloves.[10][12][14]

  • Spills: In case of a spill, evacuate the area and follow institutional emergency procedures. Do not attempt to clean up a large spill yourself.[10][14]

  • Waste Disposal: Dispose of all hydrazine-containing waste in appropriately labeled hazardous waste containers according to institutional and local regulations.[11]

References

Application Notes and Protocols for the Antimicrobial Screening of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Significance of Pyrazole Scaffolds in Antimicrobial Research

Pyrazole and its derivatives constitute a versatile and highly significant class of heterocyclic compounds in the field of medicinal chemistry. Their inherent structural features have led to a broad spectrum of biological activities, with antimicrobial properties being a particularly promising area of investigation.[1][2][3] The rise of multidrug-resistant (MDR) pathogens presents a formidable global health challenge, necessitating the urgent discovery of novel antimicrobial agents.[4][5] Pyrazole-based compounds have emerged as compelling candidates in this pursuit, demonstrating efficacy against a range of pathogenic bacteria and fungi, including strains resistant to conventional antibiotics.[2][6][7]

The core pyrazole ring can be readily functionalized at various positions, allowing for the generation of large and diverse chemical libraries. This structural versatility is key to optimizing antimicrobial potency, selectivity, and pharmacokinetic properties.[8] Researchers have successfully synthesized numerous pyrazole derivatives that exhibit significant inhibitory effects on microbial growth, with some compounds demonstrating potent bactericidal or bacteriostatic action.[9][10][11] The mechanisms of action for these compounds are varied and can include the disruption of the bacterial cell wall, and the inhibition of nucleic acid, and protein synthesis.[9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the antimicrobial screening of pyrazole compounds. It offers detailed, field-proven protocols for essential in vitro screening methods, explains the scientific rationale behind experimental choices, and provides a framework for interpreting the resulting data.

Part 1: Preliminary Antimicrobial Screening: The Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective preliminary technique to qualitatively assess the antimicrobial activity of novel compounds.[6][12] This assay relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism. The presence of a "zone of inhibition" (a clear area where microbial growth is suppressed) around the well containing the compound indicates antimicrobial activity.[6][12]

Scientific Rationale

The principle of the agar well diffusion assay is based on the concentration gradient of the antimicrobial agent as it diffuses from the well into the agar. The size of the zone of inhibition is influenced by several factors, including the concentration of the compound, its diffusion rate through the agar, and the susceptibility of the microorganism.[12][13] While this method is primarily qualitative, it provides a rapid and valuable initial assessment of a compound's potential.[14]

Experimental Workflow: Agar Well Diffusion Assay

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Analysis P1 Prepare Inoculum (0.5 McFarland) P3 Pour & Solidify Inoculated Agar Plates P1->P3 P2 Prepare Test Compound Solutions (in DMSO) A2 Add Test Compound, Positive & Negative Controls to Wells P2->A2 A1 Create Wells in Agar (Sterile Cork Borer) P3->A1 A1->A2 I1 Incubate Plates (e.g., 37°C for 24h) A2->I1 I2 Measure Zone of Inhibition (mm) I1->I2

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion Assay

Materials:

  • Test pyrazole compounds

  • Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) and antifungal (e.g., Fluconazole) drugs[1]

  • Dimethyl sulfoxide (DMSO)

  • Sterile Mueller-Hinton agar (for bacteria) or Potato Dextrose agar (for fungi) plates[1]

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[1][3]

  • Sterile cork borer (e.g., 6 mm diameter)[6]

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the pyrazole compounds in DMSO to a desired stock concentration (e.g., 1 mg/mL).[1] A series of dilutions can also be prepared to assess dose-dependent effects.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard. This is achieved by suspending microbial colonies in sterile saline and adjusting the turbidity.[1]

  • Plate Preparation: Using a sterile cotton swab, evenly streak the surface of the agar plates with the prepared microbial inoculum to create a lawn of bacteria or fungi.[14]

  • Well Creation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.[6]

  • Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.[6]

  • Controls:

    • Positive Control: Add a standard antibiotic or antifungal solution to one well.[14]

    • Negative Control: Add the solvent (e.g., DMSO) used to dissolve the test compounds to another well to ensure it does not inhibit microbial growth.[6]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[6][14]

  • Data Collection and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.[14]

Compound Type Typical Zone of Inhibition (mm) for Active Compounds
Pyrazole-Thiazole Hybrids12 - 25 mm against S. aureus[9]
Pyrazole-Chalcone Derivatives10 - 20 mm against E. coli and C. albicans[3]
Chloro-substituted PyrazolesOften show enhanced activity compared to unsubstituted analogs[15][16]
Positive Controls
Ciprofloxacin (10 µg)22 - 30 mm against E. coli
Fluconazole (25 µg)15 - 25 mm against C. albicans

Table 1: Representative Zones of Inhibition for Pyrazole Derivatives and Standard Controls. Note: These values are illustrative and can vary based on the specific compound, microbial strain, and experimental conditions.

Part 2: Quantitative Antimicrobial Assessment: The Broth Microdilution Method

Following a positive preliminary screen, it is crucial to quantify the antimicrobial activity of the pyrazole compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[17][18]

Scientific Rationale

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[19][20] Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC value provides a quantitative measure of the compound's potency, which is essential for structure-activity relationship (SAR) studies and for comparing the efficacy of different compounds.[11]

Experimental Workflow: Broth Microdilution for MIC Determination

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Analysis P1 Prepare Serial Dilutions of Test Compounds in Broth A1 Inoculate Microtiter Plate Wells with Microbial Suspension P1->A1 P2 Prepare Standardized Microbial Inoculum P2->A1 I1 Incubate Plates (e.g., 37°C for 24h) A1->I1 A2 Include Growth and Sterility Controls A2->I1 I2 Determine MIC (Lowest Concentration with No Visible Growth) I1->I2

Caption: Workflow for the Broth Microdilution Assay to Determine MIC.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Test pyrazole compounds

  • Standard antimicrobial drugs

  • Sterile 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum

  • Multichannel micropipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Serial Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the pyrazole compounds in the appropriate broth. The final volume in each well should be 50 or 100 µL.[19]

  • Inoculum Preparation: Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[18]

  • Inoculation: Add an equal volume of the diluted inoculum to each well containing the test compound, resulting in a final volume of 100 or 200 µL.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: Wells containing a standard antimicrobial drug at known concentrations.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeasts).[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.[17] This can be assessed visually or by using a plate reader to measure optical density.

Compound/Drug Organism Typical MIC Range (µg/mL)
Pyrazole Hydrazone Derivative[10]S. aureus62.5 - 125
Pyrazole-Thiadiazine Derivative[10]C. albicans2.9 - 7.8
Pyrazoline Derivative[11]E. faecalis (MDR)4
CiprofloxacinE. coli0.015 - 1
FluconazoleC. albicans0.25 - 2

Table 2: Representative MIC Values for Pyrazole Derivatives and Standard Antimicrobials.

Part 3: Advanced and Complementary Screening Methods

While agar diffusion and broth microdilution are foundational, a comprehensive screening strategy may incorporate additional methods to gain deeper insights into the antimicrobial potential of pyrazole compounds.

Mechanism of Action Studies

Understanding how a compound exerts its antimicrobial effect is crucial for lead optimization. For pyrazole derivatives, studies have pointed to various mechanisms, including:

  • Inhibition of Cell Wall Synthesis: Some pyrazoles disrupt the integrity of the bacterial cell wall.[9]

  • Inhibition of Protein and Nucleic Acid Synthesis: Certain derivatives can interfere with essential biosynthetic pathways.[9]

  • Targeting Specific Enzymes: Molecular docking studies have suggested that pyrazole compounds can inhibit enzymes like topoisomerase II and IV, and DNA gyrase.[9]

Cytotoxicity Testing

A critical aspect of drug development is ensuring that a compound is selectively toxic to microbial cells while having minimal effect on host cells. In vitro cytotoxicity assays using mammalian cell lines (e.g., HEK-293, A549, L929) are essential to assess the therapeutic index of promising pyrazole candidates.[9][21][22][23] The MTT assay is a common method to determine the 50% cytotoxic concentration (CC50).[22]

In Silico Screening

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can accelerate the discovery process.[24][25][26][27] These in silico approaches can predict the antimicrobial activity of novel pyrazole structures, suggest potential molecular targets, and help prioritize compounds for synthesis and in vitro testing.[24][26]

Conclusion: A Strategic Approach to Screening

The successful identification of novel pyrazole-based antimicrobial agents requires a systematic and multi-faceted screening approach. The protocols and application notes provided herein offer a robust framework for the initial qualitative and subsequent quantitative evaluation of these promising compounds. By integrating these foundational assays with more advanced mechanistic and safety studies, researchers can effectively navigate the complexities of antimicrobial drug discovery and contribute to the development of new therapies to combat the growing threat of infectious diseases.

References

Application Notes and Protocols: Antifungal Activity Assay of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyrazole Derivatives in Antifungal Drug Discovery

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2] In the realm of mycology, pyrazole-containing compounds have emerged as a promising class of antifungal agents.[3][4] Several commercial fungicides are based on the pyrazole scaffold, often targeting the fungal succinate dehydrogenase enzyme.[5][6] This application note provides a comprehensive guide for researchers to evaluate the antifungal potential of a specific pyrazole derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide.

This document outlines detailed protocols for determining the compound's in vitro antifungal activity through standardized methods, including broth microdilution for minimum inhibitory concentration (MIC) determination and agar disk diffusion for qualitative assessment of susceptibility. Furthermore, to provide insights into its potential mechanism of action, a protocol for quantifying ergosterol content in fungal cells is included. These methodologies are grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[7][8][9]

Materials and Reagents

Test Compound and Controls
  • This compound: (MW: 168.20 g/mol ). Synthesized and purified as described in the literature.[10][11][12] A stock solution of 10 mg/mL should be prepared in dimethyl sulfoxide (DMSO).

  • Positive Control Antifungals: Fluconazole, Amphotericin B. Prepare stock solutions in DMSO or water according to the manufacturer's instructions.

  • Negative Control: Dimethyl sulfoxide (DMSO).

Fungal Strains

A selection of clinically relevant and/or phytopathogenic fungal strains should be used. For example:

  • Candida albicans (e.g., ATCC 90028)

  • Aspergillus fumigatus (e.g., ATCC 204305)

  • Cryptococcus neoformans (e.g., ATCC 208821)

  • Trichophyton rubrum (e.g., ATCC MYA-4438)

  • Rhizoctonia solani[5][13]

Media and Reagents
  • RPMI-1640 Medium: With L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinopropanesulfonic acid (MOPS) to pH 7.0.[14][15]

  • Sabouraud Dextrose Agar (SDA): For routine culture of fungi.

  • Mueller-Hinton Agar (MHA): Supplemented with 2% glucose and 0.5 µg/mL methylene blue for disk diffusion assays.[14]

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • 96-well flat-bottom microtiter plates: Sterile.

  • Sterile paper disks: 6 mm diameter.

  • Spectrophotometer

  • Hemocytometer

  • For Ergosterol Assay:

    • Alcoholic potassium hydroxide (25% KOH in 35% sterile distilled water and 65% ethanol)

    • n-Heptane

    • Sterile distilled water

    • Ergosterol standard

    • UV-Vis Spectrophotometer or HPLC system[16][17]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27-A3 and EUCAST guidelines and is designed to determine the lowest concentration of the test compound that inhibits the visible growth of a fungus.[18][19]

1. Inoculum Preparation: a. Subculture the fungal strains on SDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds). b. Prepare a fungal suspension in sterile PBS. For yeasts, adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). For molds, gently scrape the surface of the agar with a sterile loop to harvest conidia and suspend them in PBS. Filter the suspension through sterile gauze to remove hyphal fragments. c. Count the fungal cells or conidia using a hemocytometer and adjust the suspension to the desired concentration. d. Dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[14]

2. Microtiter Plate Preparation: a. In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column. b. In the first column, add 200 µL of the test compound at twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will create a concentration gradient of the test compound. d. The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no inoculum).

3. Inoculation and Incubation: a. Inoculate all wells, except the sterility control, with 100 µL of the prepared fungal suspension. b. Seal the plates and incubate at 35°C for 24-48 hours. For some slower-growing fungi, incubation may need to be extended.[20]

4. MIC Determination: a. The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the growth control, determined visually or by reading the absorbance at 600 nm.[16]

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis FungalCulture Fungal Culture on SDA InoculumPrep Prepare Inoculum (0.5 McFarland) FungalCulture->InoculumPrep InoculumDilution Dilute in RPMI-1640 (0.5-2.5 x 10^3 CFU/mL) InoculumPrep->InoculumDilution Inoculation Inoculate wells with Fungal Suspension InoculumDilution->Inoculation PlatePrep Prepare 96-well plate (Serial Dilution of Compound) PlatePrep->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation ReadMIC Determine MIC (Visual or Spectrophotometric) Incubation->ReadMIC ErgosterolPathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_assay Quantification Workflow AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation TestCompound This compound TestCompound->Lanosterol Potential Inhibition TreatedCells Treat Fungal Cells Saponification Saponification (KOH) TreatedCells->Saponification Extraction Heptane Extraction Saponification->Extraction Quantification HPLC / Spectrophotometry Extraction->Quantification

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of Pyrazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity testing of pyrazole derivatives against various cancer cell lines. This document outlines the scientific rationale, detailed experimental protocols, and data analysis methods necessary for the robust evaluation of these promising anticancer agents.

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Oncology

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Numerous studies have highlighted their potential as potent and selective anticancer agents, exhibiting inhibitory effects against a variety of cancer cell lines.[1][2][3][4] The versatile structure of the pyrazole ring allows for various substitutions, which can significantly enhance anticancer efficacy and tumor selectivity.[1][2] These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of crucial cellular targets like tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and by inducing apoptosis.[1][2][5]

The initial preclinical assessment of these novel pyrazole derivatives necessitates rigorous in vitro cytotoxicity screening.[6] This process is fundamental to determining a compound's potency, identifying sensitive cancer cell types, and elucidating its potential mechanism of action.[6][7] This guide will detail the methodologies for conducting reliable and reproducible in vitro cytotoxicity assays to evaluate the anticancer properties of pyrazole derivatives.

Strategic Selection of In Vitro Cytotoxicity Assays

The choice of cytotoxicity assay is critical and depends on the anticipated mechanism of action of the pyrazole derivative and the specific research question. Three widely accepted and robust assays are detailed below, each offering a different perspective on cell health.

Assay Principle Advantages Considerations
MTT Assay Measures metabolic activity via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9]Well-established, cost-effective, and suitable for high-throughput screening.[8]Can be affected by compounds that alter cellular metabolism without directly causing cell death.
SRB Assay A colorimetric assay that measures cell density based on the binding of the sulforhodamine B (SRB) dye to cellular proteins.[10]High linearity with cell number, good signal-to-noise ratio, and the endpoint is stable.[11]Requires a cell fixation step, which can sometimes lead to cell detachment and variability.[12]
LDH Assay Quantifies the release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, from cells with damaged plasma membranes.[13][14][15]Directly measures cell membrane integrity and is indicative of necrosis or late-stage apoptosis.[14][16]Less sensitive for detecting early apoptotic events where the cell membrane is still intact.

Experimental Protocols: A Step-by-Step Guide

Cell Line Selection and Culture

The selection of appropriate cancer cell lines is a crucial first step. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, provides a standardized platform for initial screening.[17][18] Alternatively, researchers can select cell lines based on the specific cancer type being targeted. It is imperative to use well-characterized, contamination-free cell lines for reliable results.

General Cell Culture Protocol:

  • Maintain selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in the recommended complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture the cells regularly to maintain them in the exponential growth phase.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from established methodologies for assessing cell viability.[7][8][19]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete growth medium

  • Pyrazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[20]

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in complete growth medium.

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.[19][21]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[19]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8][21]

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol is based on the principle of SRB binding to cellular proteins to determine cell biomass.[10]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete growth medium

  • Pyrazole derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% acetic acid[22]

  • Tris base solution, 10 mM (pH 10.5)[12]

  • 1% acetic acid

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After compound incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells.[22]

    • Incubate at 4°C for 1 hour.[23]

  • Washing:

    • Carefully wash the plates four times with 1% acetic acid to remove excess TCA and unbound dye.[12][23]

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.[22]

    • Incubate at room temperature for 30 minutes.[22][23]

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.[12][22]

    • Allow the plates to air-dry.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[22]

    • Shake the plate for 5-10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 510 nm using a microplate reader.[12][22]

Protocol 3: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring LDH released from damaged cells.[13][16]

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete growth medium

  • Pyrazole derivatives

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, carefully collect a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13][14]

Data Analysis and Interpretation

Calculation of Percentage Viability

For MTT and SRB assays, the percentage of cell viability is calculated as follows:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For the LDH assay, cytotoxicity is calculated based on the amount of LDH released:

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical parameter that quantifies the potency of a compound.[7][24][25] It is the concentration of the pyrazole derivative required to inhibit cell growth by 50%.[24][25]

  • Plot the percentage of cell viability against the log-transformed concentrations of the pyrazole derivative.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software such as GraphPad Prism or R to determine the IC₅₀ value.[7]

A lower IC₅₀ value indicates a more potent compound.[24]

Statistical Analysis

To ensure the reliability of the results, it is essential to perform appropriate statistical analysis.[26][27]

  • Each experiment should be performed in triplicate and repeated at least three independent times.

  • Data should be presented as mean ± standard deviation (SD).

  • Statistical significance between the treated and control groups can be determined using tests such as the Student's t-test or one-way ANOVA, followed by a suitable post-hoc test.[28][29] A p-value of less than 0.05 is generally considered statistically significant.

Visualizing the Experimental Workflow and Concepts

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select & Culture Cancer Cell Lines C Seed Cells in 96-Well Plates A->C B Prepare Pyrazole Derivative Stock Solutions D Treat Cells with Serial Dilutions of Compounds B->D C->D E Incubate for 24-72 hours D->E F Add Cytotoxicity Assay Reagent (MTT/SRB/LDH) E->F G Incubate & Develop Signal F->G H Measure Absorbance with Microplate Reader G->H I Calculate % Viability/ % Cytotoxicity H->I J Plot Dose-Response Curves I->J K Determine IC50 Values (Non-linear Regression) J->K

MTT_Mechanism MTT MTT (Yellow, Water-Soluble) Dehydrogenase Dehydrogenase MTT->Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Dehydrogenase->Formazan

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro cytotoxicity testing of novel pyrazole derivatives. By employing these standardized assays and adhering to rigorous data analysis practices, researchers can effectively screen and characterize promising anticancer candidates, paving the way for further preclinical and clinical development. The multifaceted nature of pyrazole derivatives necessitates a thorough understanding of their cytotoxic effects, and the methodologies described herein are designed to provide accurate and reproducible data to guide these critical investigations.

References

Application Notes & Protocols: A Guide to the Development of Novel Antimicrobial Agents from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Promise of the Pyrazole Scaffold

The escalating crisis of antimicrobial resistance (AMR) represents a grave threat to global public health, threatening to return modern medicine to a pre-antibiotic era where common infections could be lethal[1]. The World Health Organization has highlighted a critical need for new antibiotics, particularly against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance[1]. In this challenging landscape, medicinal chemists are in constant pursuit of novel molecular frameworks capable of evading existing resistance mechanisms.

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery[2][3]. This core structure is present in numerous clinically approved drugs with a wide array of therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents[3][4][5][6]. The versatility of the pyrazole ring, with its capacity for substitution at multiple positions, allows for the fine-tuning of steric, electronic, and lipophilic properties, making it an ideal starting point for developing new therapeutic agents[7][8]. Its demonstrated success in various therapeutic areas, combined with a wide range of biological activities including potent antimicrobial effects, makes the pyrazole scaffold a highly promising foundation for the next generation of antibiotics[9][10][11][12].

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the discovery of novel pyrazole-based antimicrobial agents. We will move from rational drug design and synthesis through to robust antimicrobial evaluation and preliminary mechanism of action studies, providing not just protocols, but the scientific rationale that underpins them.

Part 1: Rational Design and Synthesis of Pyrazole Antimicrobials

The journey to a new antimicrobial begins with the strategic design and synthesis of candidate molecules. The inherent properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, provide a unique foundation for interaction with biological targets[4].

Structure-Activity Relationship (SAR) Insights

Analysis of existing literature provides crucial insights into how structural modifications of the pyrazole scaffold influence antimicrobial potency. A successful design strategy often involves leveraging these known SAR trends[8][13]:

  • Substitution at N-1: The nature of the substituent on the N-1 nitrogen of the pyrazole ring is critical. Large, aromatic, or heteroaromatic groups often enhance activity. For instance, the presence of an N-phenyl group can be a key determinant of antibacterial effect, with further substitutions on this phenyl ring (e.g., electron-withdrawing groups like nitro or fluoro groups) significantly modulating potency against both Gram-positive and Gram-negative bacteria[14].

  • Substituents at C-3 and C-5: These positions are ripe for modification to explore different chemical spaces. Incorporating other heterocyclic rings, such as thiazole, oxadiazole, or pyrimidine, can create hybrid molecules with enhanced antimicrobial spectra[8][15][16].

  • Functional Groups: The introduction of specific pharmacophores, like hydrazone (-C=N-NH-), carbothiohydrazide, or sulfonamide moieties, has been shown to confer significant antibacterial and antifungal activity to the pyrazole core[1][17]. These groups can enhance target binding and improve the molecule's overall physicochemical properties.

Core Synthesis Strategy: Multicomponent Reaction (MCR)

While classical methods like the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl compound with hydrazine) are foundational, modern multicomponent reactions (MCRs) offer superior efficiency, atom economy, and the ability to rapidly generate a library of structurally diverse compounds from simple precursors[2][18].

MCR_Workflow cluster_process One-Pot Reaction cluster_product Purification & Product Aldehyde Aldehyde Reaction Catalyst Solvent Heat/Stir Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Purify Work-up & Purification Reaction->Purify Product Substituted Pyrazole Purify->Product

Caption: General workflow for a three-component reaction (MCR) to synthesize pyrazoles.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Library via MCR

This protocol describes a general, efficient one-pot synthesis of a pyrazole derivative library, a common starting point for antimicrobial screening campaigns[2][19].

Materials:

  • Substituted aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • β-ketoesters (e.g., ethyl acetoacetate)

  • Substituted hydrazines (e.g., phenylhydrazine, 4-nitrophenylhydrazine)

  • Ethanol (absolute)

  • Catalyst (e.g., glacial acetic acid or hydrochloric acid)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, TLC plates, and purification apparatus (e.g., column chromatography).

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the selected aldehyde (1.0 mmol) and β-ketoester (1.0 mmol) in absolute ethanol (10 mL).

  • Hydrazine Addition: To the stirring solution, add the chosen hydrazine derivative (1.0 mmol).

  • Catalyst Introduction: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

    • Rationale: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial condensation reactions.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

    • Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps that lead to the stable aromatic pyrazole ring[20].

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of starting materials on TLC), cool the mixture to room temperature. A solid product may precipitate. If so, collect the crude product by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure substituted pyrazole.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part 2: In Vitro Antimicrobial Susceptibility Testing

Once a library of pyrazole compounds is synthesized, the next critical step is to screen them for antimicrobial activity. The gold-standard method for determining a compound's potency is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC)[21][22][23].

AST_Workflow start Synthesized Pyrazole Compound prep_stock Prepare Stock Solution (DMSO) start->prep_stock serial_dilute Serial Dilution in 96-Well Plate (with Broth) prep_stock->serial_dilute inoculate Inoculate Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol 2: Determination of MIC by Broth Microdilution

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is broadly applicable for testing novel compounds against bacteria[21][23][24].

Materials:

  • Synthesized pyrazole compounds

  • 96-well sterile microtiter plates (U-bottom)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Spectrophotometer

  • Standard antibiotic for positive control (e.g., Ciprofloxacin)

  • DMSO (for dissolving compounds)

Procedure:

  • Preparation of Compound Stock: Prepare a stock solution of each pyrazole compound in 100% DMSO at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh agar plate (18-24h growth), pick several well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL[21].

    • Dilute this adjusted suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Rationale: Standardization of the inoculum density is the most critical variable for reproducibility in susceptibility testing. A non-standardized inoculum can lead to falsely high or low MIC values[24].

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • In the first column of wells, add a calculated volume of the compound stock solution to achieve the highest desired test concentration (e.g., add 2 µL of a 10 mg/mL stock to ~100 µL broth for a starting concentration of ~200 µg/mL).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last column.

    • Rationale: Serial dilution provides a logarithmic range of concentrations, allowing for the precise determination of the inhibitory endpoint over a broad spectrum[22].

  • Controls:

    • Positive Control: Wells containing broth, inoculum, and a standard antibiotic.

    • Negative/Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only sterile broth.

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum (from step 2) to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism[22]. This is observed as the first clear well in the dilution series.

Data Presentation

Quantitative data should be summarized in a clear, structured table for easy comparison of compound efficacy across different microbial strains.

Table 1: Example of MIC Data Presentation for Novel Pyrazole Compounds

Compound IDTest MicroorganismGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC of Control (µg/mL)
PZ-001S. aureusPositive1.56Ciprofloxacin0.5
PZ-001E. coliNegative6.25Ciprofloxacin0.015
PZ-002S. aureusPositive12.5Ciprofloxacin0.5
PZ-002E. coliNegative>128Ciprofloxacin0.015

Part 3: Investigating the Mechanism of Action (MoA)

Identifying a compound's MoA is essential for understanding its therapeutic potential and overcoming resistance. Many pyrazole derivatives have been found to exert their antimicrobial effect by disrupting the bacterial cell wall or inhibiting essential enzymes like DNA gyrase[1].

MoA_Pathway cluster_target Bacterial DNA Replication cluster_drug Drug Action cluster_outcome Result DNA Supercoiled DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase binds to Relaxed_DNA Relaxed, Replicated DNA Gyrase->Relaxed_DNA induces relaxation Inhibition Replication Blocked Gyrase->Inhibition Pyrazole Pyrazole Compound Pyrazole->Gyrase inhibits Death Bacterial Cell Death Inhibition->Death

References

Comprehensive Analytical Strategies for Purity Assessment of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction: The Critical Role of Purity in Chemical Synthesis

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core linked to an acetohydrazide moiety, makes it a versatile precursor for synthesizing a wide range of biologically active compounds, including potential anti-inflammatory, antimicrobial, and anticancer agents.[1] In any research or development pipeline, the purity of such starting materials is not merely a quality metric but a foundational pillar for reproducibility, safety, and the ultimate success of the final product.

The presence of uncharacterized impurities, even in trace amounts, can lead to misleading biological data, unpredictable side reactions, and significant challenges in scaling up processes. This guide provides a detailed framework of robust analytical methodologies for the comprehensive purity assessment of this compound. It is designed for researchers, analytical scientists, and quality control professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice, ensuring a self-validating and trustworthy analytical workflow.

Physicochemical Profile and Potential Impurities

A thorough understanding of the compound's properties is essential for effective analytical method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₂N₄O[2][3]
Molecular Weight 168.20 g/mol [2][3]
CAS Number 64019-58-5[2][3]
Melting Point 199-202 °C[3]
Solubility 24.5 µg/mL (in pH 7.4 buffer)[2]
XLogP3 -0.3[2]

The typical synthesis of this compound involves the N-alkylation of 3,5-dimethylpyrazole with an ethyl haloacetate, followed by hydrazinolysis of the resulting ester. This pathway introduces a predictable profile of potential impurities that must be monitored.

  • Starting Materials: Unreacted 3,5-dimethylpyrazole and hydrazine hydrate.

  • Intermediate: Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, the precursor before the hydrazinolysis step.

  • By-products: Di-acylated hydrazine or products from side reactions involving residual reagents.

The analytical methods described herein are chosen for their ability to effectively separate and detect the target compound from these likely process-related impurities.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Principle & Applicability: Reverse-phase HPLC is the gold standard for purity determination of non-volatile, polar organic compounds. It separates analytes based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for resolving the target compound from its closely related impurities.

Detailed HPLC Protocol

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions: The following conditions have been optimized for the separation of this compound from its potential impurities.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent retention and resolution for polar to moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and is compatible with mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Program 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% BA broad gradient ensures elution of both polar (early eluting) and nonpolar (late eluting) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection 220 nmPyrazole-containing compounds typically exhibit strong UV absorbance at lower wavelengths.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 20 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the sample solution and run the gradient program for 35 minutes.

  • Record the chromatogram and integrate all peaks.

Data Interpretation: Purity is typically calculated using the area percent method.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This method assumes that all compounds have a similar response factor at the chosen wavelength. For higher accuracy, especially when quantifying known impurities, a reference standard for each impurity should be used to calculate relative response factors.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A & B) equilibrate Equilibrate System (Stable Baseline) prep_mobile->equilibrate prep_sample Prepare Sample Solution (0.5 mg/mL in Diluent) inject Inject Sample (10 µL) prep_sample->inject equilibrate->inject run Run Gradient Program (35 min) inject->run detect Detect at 220 nm run->detect integrate Integrate All Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment.

Orthogonal Analytical Methods for Confirmation

Relying on a single analytical technique is insufficient for comprehensive purity assessment. Orthogonal methods, which measure different chemical or physical properties, are essential for confirming identity and detecting impurities that may co-elute in the primary HPLC method.

Structural Confirmation and Purity by NMR Spectroscopy

Principle & Applicability: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and environment of each atom. ¹H NMR is particularly powerful for confirming the identity of the main component and detecting impurities with distinct proton signals. The signal integrals can also be used for quantification against a certified internal standard (qNMR).

Protocol:

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and its hydrazide protons are readily observable.[4]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

Data Interpretation:

  • ¹H NMR: The spectrum should show characteristic signals for the two methyl groups on the pyrazole ring (singlets, ~2.1-2.3 ppm), the pyrazole ring proton (singlet, ~5.8 ppm), the methylene bridge (singlet, ~4.7 ppm), and the hydrazide protons (broad singlets, which may exchange with water). The absence of significant unassigned peaks is a strong indicator of high purity.

  • ¹³C NMR: The spectrum should be consistent with the 7 carbon atoms in the structure. The presence of additional peaks would indicate carbon-containing impurities.

Molecular Weight Verification by Mass Spectrometry (MS)

Principle & Applicability: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for confirming the molecular weight of the target compound and identifying the molecular weights of any impurities, especially when coupled with HPLC (LC-MS).

Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.

  • Procedure: The eluent from the HPLC column (using the protocol in section 3.1) is directly introduced into the ESI source.

  • Data Acquisition: Acquire mass spectra in positive ion mode.

Data Interpretation:

  • The primary peak in the mass spectrum should correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 169.11. This confirms the molecular weight of 168.20 g/mol .

  • Minor peaks in the chromatogram can be analyzed to determine the molecular weights of impurities, providing crucial clues for their identification.

Qualitative Purity Check by Thin-Layer Chromatography (TLC)

Principle & Applicability: TLC is a rapid, cost-effective chromatographic technique used for monitoring reactions and performing a quick qualitative check for impurities.

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ aluminum-backed plates.

  • Mobile Phase: A 9:1 mixture of Dichloromethane : Methanol is a good starting point. The polarity can be adjusted to achieve an optimal retention factor (Rf) of 0.3-0.4.

  • Procedure: Spot a dilute solution of the sample on the plate, develop it in a chamber saturated with the mobile phase, and air dry.

  • Visualization: Examine the plate under UV light at 254 nm.

Data Interpretation: A pure sample should yield a single, well-defined spot. The presence of secondary spots indicates the presence of impurities. The Rf value can be calculated but is primarily used for comparative purposes.

Method Validation: Ensuring Trustworthiness and Reliability

A protocol is only as reliable as its validation. The primary quantitative method (HPLC) must be validated to ensure it is fit for purpose, adhering to principles outlined in guidelines from the International Council for Harmonisation (ICH).

Key Validation Parameters:

  • Specificity: The method must be able to separate and quantify the analyte in the presence of impurities and degradation products. This is demonstrated by analyzing spiked samples and assessing peak purity with a DAD.

  • Linearity: A linear relationship between detector response and concentration must be established over a defined range (e.g., 50-150% of the nominal concentration).

  • Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) and comparing the measured value to the true value.

  • Precision: Assessed at different levels (repeatability, intermediate precision) by performing multiple analyses of a homogenous sample. Results should have a low relative standard deviation (RSD).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for controlling impurities at low levels.

Validation Workflow Diagram

Validation_Workflow method_dev Method Development (HPLC Protocol) specificity Specificity (Peak Purity, Spiking) method_dev->specificity linearity Linearity & Range (Calibration Curve) method_dev->linearity accuracy Accuracy (% Recovery) method_dev->accuracy precision Precision (Repeatability, RSD%) method_dev->precision loq Limit of Quantitation (S/N Ratio) method_dev->loq robustness Robustness (Varied Parameters) method_dev->robustness validated_method Validated Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method loq->validated_method robustness->validated_method

Caption: Core components of an analytical method validation plan.

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. A validated reverse-phase HPLC method serves as the core quantitative technique, providing high-resolution separation and sensitive detection of impurities. This primary method must be supported by orthogonal techniques such as NMR and MS to confirm structural identity and molecular weight, and by TLC for rapid qualitative checks. By implementing this comprehensive strategy, researchers and drug development professionals can ensure the quality and consistency of their material, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetohydrazide in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a scaffold that has become a cornerstone in the development of modern agrochemicals.[1][2][3] Its derivatives are renowned for a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties.[4][5] This versatility stems from the pyrazole ring's unique electronic and structural features, which allow for diverse substitutions and interactions with various biological targets.[6] Among the numerous derivatives, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (Compound ID: 821228) serves as a key intermediate and a promising candidate for developing novel agricultural solutions.[7][8]

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, potential mechanisms of action, and robust protocols for its evaluation in key agricultural applications. The content is designed for researchers, chemists, and plant scientists engaged in the discovery and development of next-generation crop protection and enhancement agents.

Compound Profile

  • Chemical Name: this compound

  • CAS Number: 64019-58-5[8][9]

  • Molecular Formula: C₇H₁₂N₄O[8][9]

  • Molecular Weight: 168.20 g/mol [8]

  • Chemical Structure:

/ CH₂ | N-N / C(CH₃)=CH-C(CH₃)

Synthesis Protocol

The synthesis of this compound is a well-established multi-step process. The following protocol is adapted from established literature procedures and provides a reliable pathway for laboratory-scale production.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrazide Formation A Acetylacetone + Hydrazine Hydrate B 3,5-Dimethylpyrazole (Compound 1) A->B Reflux in Ethanol D Ethyl 2-(3,5-dimethyl-1H- pyrazol-1-yl)acetate (Compound 2) B:e->D:w Alkylation (Reflux) C Ethyl Bromoacetate, K₂CO₃, Acetone F 2-(3,5-dimethyl-1H- pyrazol-1-yl)acetohydrazide (Target Compound 3) D:e->F:w Hydrazinolysis (Stir at RT) E Hydrazine Hydrate, Ethanol

Caption: Multi-step synthesis of the target compound.

Step-by-Step Methodology

Step 1: Synthesis of 3,5-Dimethylpyrazole (1)

  • To a 250 mL round-bottom flask, add acetylacetone (0.1 mol) and ethanol (100 mL).

  • Slowly add hydrazine hydrate (0.1 mol) dropwise while stirring. The addition is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

  • After the addition is complete, reflux the mixture for 3 hours.[7]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator to yield crude 3,5-dimethylpyrazole. This product is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate (2)

  • In a 250 mL round-bottom flask, dissolve the crude 3,5-dimethylpyrazole (1) from the previous step in 150 mL of acetone.

  • Add anhydrous potassium carbonate (K₂CO₃, 0.15 mol) as a base. K₂CO₃ is a mild base ideal for deprotonating the pyrazole nitrogen without causing hydrolysis of the ester.

  • Add ethyl bromoacetate (0.11 mol) dropwise to the suspension.

  • Reflux the resulting mixture for 14-16 hours.[7] The elevated temperature is necessary to drive the Sₙ2 alkylation reaction to completion.

  • After cooling to room temperature, filter off the K₂CO₃ and wash the solid with acetone.

  • Evaporate the solvent from the filtrate to obtain the crude ester (2).

Step 3: Synthesis of this compound (3)

  • Dissolve the crude ethyl ester (2) in 100 mL of ethanol.

  • Add hydrazine hydrate (0.2 mol, a significant excess is used to ensure complete conversion of the ester to the hydrazide).

  • Stir the reaction mixture at room temperature for 4-6 hours.[7] This nucleophilic acyl substitution is typically efficient at ambient temperature.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the target acetohydrazide may form.

  • If a precipitate has formed, filter the solid, wash with cold ethanol, and dry. If not, reduce the solvent volume and cool the solution in an ice bath to induce crystallization.

  • Recrystallize the crude product from ethanol to obtain pure this compound as a white solid.

Applications in Agricultural Research

This acetohydrazide is a versatile precursor for compounds with significant potential across multiple agricultural domains.

Fungicidal Activity: Targeting Succinate Dehydrogenase

A primary application of pyrazole derivatives is in the development of fungicides, particularly Succinate Dehydrogenase Inhibitors (SDHIs).[4][10] SDHIs are a major class of fungicides that disrupt fungal respiration, leading to cell death.[11] Pyrazole-4-acetohydrazide derivatives have shown potent antifungal effects against major plant pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea.[10][12]

Mechanism of Action: Succinate Dehydrogenase (also known as Complex II) is a critical enzyme in both the citric acid cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these inhibitors block the transfer of electrons from succinate to ubiquinone, halting ATP production and causing a fatal energy deficit in the fungal cell.[11]

SDHI_Mechanism TCA Citric Acid Cycle Succinate ETC Electron Transport Chain Complex I Complex II (SDH) Complex III Complex IV TCA:f1->ETC:c2 FADH₂ ETC:c2->ETC:c3 e⁻ ETC:c3->ETC:c4 e⁻ ATP ATP Production ETC:c4->ATP Energy for Proton Gradient Compound 2-(3,5-dimethyl-1H-pyrazol-1-yl) acetohydrazide Derivative Compound->ETC:c2 INHIBITS

Caption: Inhibition of Fungal Respiration by SDHIs.

Plant Growth Regulation

Research has demonstrated that pyrazolyl-containing acetohydrazide derivatives can act as potent plant growth stimulants.[13] In studies on derivatives of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide, significant increases in both shoot and root elongation were observed in wheat and cress seedlings.[13] This suggests the core this compound scaffold may be a valuable starting point for developing novel plant biostimulants or growth regulators.

Other Potential Applications
  • Insecticidal Activity: The broader class of pyrazole amides includes commercial insecticides that target ryanodine receptors (RyRs), crucial for muscle function in insects.[4][14]

  • Herbicidal Activity: Pyrazole derivatives have been successfully developed as herbicides that inhibit key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) or acetolactate synthase (ALS).[15][16]

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for screening this compound and its derivatives for key agricultural activities.

Protocol: In Vitro Antifungal Activity Assay

This protocol uses the mycelial growth inhibition method to determine the half-maximal effective concentration (EC₅₀) of a test compound against common phytopathogenic fungi.[10]

Antifungal_Assay A Prepare Potato Dextrose Agar (PDA) and sterilize C Add aliquots of stock solution to molten PDA to achieve final concentrations (e.g., 0.1, 1, 10, 100 µg/mL) A->C B Dissolve test compound in DMSO to create stock solution B->C D Pour amended PDA into Petri dishes. Include a DMSO-only control. C->D E Inoculate center of each plate with a 5 mm mycelial plug of the target fungus D->E F Incubate at 25°C in the dark until control plate reaches full growth E->F G Measure colony diameter (mm) in two perpendicular directions F->G H Calculate Percent Inhibition and determine EC₅₀ using probit analysis G->H

Caption: Workflow for in vitro antifungal screening.

Methodology:

  • Stock Solution: Prepare a 10,000 µg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C in a water bath.

  • Amended Media: Add the appropriate volume of the stock solution to the molten PDA to create a dilution series (e.g., 0.1, 0.5, 2.5, 10, 50 µg/mL). Ensure the final DMSO concentration is ≤1% v/v in all plates, including the control.

  • Inoculation: Place a 5 mm diameter mycelial plug, taken from the edge of an actively growing fungal culture (e.g., Rhizoctonia solani), in the center of each PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25°C until the mycelium in the control plate covers the entire surface.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use this data to determine the EC₅₀ value through probit analysis or non-linear regression.

Protocol: Seed Germination and Seedling Growth Assay

This protocol assesses the plant growth-regulating effects of the test compound on a model plant like wheat (Triticum aestivum) or cress (Lepidium sativum).[13]

Methodology:

  • Seed Sterilization: Surface sterilize seeds by soaking them in 1% sodium hypochlorite for 10 minutes, followed by three rinses with sterile distilled water.

  • Treatment Solutions: Prepare a dilution series of the test compound (e.g., 1, 10, 100 ppm) in sterile water containing 0.1% Tween-20 as a surfactant. Include a water-only control.

  • Assay Setup: Place 10 sterilized seeds evenly on a filter paper in a sterile Petri dish. Add 5 mL of the respective treatment solution to each dish.

  • Incubation: Seal the Petri dishes and place them in a growth chamber at 24°C with a 16/8 hour light/dark cycle for 7-10 days.

  • Data Collection: After the incubation period, measure the following parameters:

    • Germination percentage.

    • Shoot length (from the coleoptile base to the tip of the longest leaf).

    • Root length (the length of the primary root).

  • Analysis: Compare the measurements from the treated groups to the control group. Express the results as a percentage increase or decrease relative to the control.

Data Presentation and Interpretation

Quantitative data should be organized clearly to facilitate analysis and comparison.

Table 1: Example Antifungal Activity of Pyrazole-4-acetohydrazide Derivatives

This table presents example EC₅₀ values for related compounds against various fungal pathogens, demonstrating the potential of this chemical class.[10]

Compound IDR¹ GroupR² GroupEC₅₀ (µg/mL) vs R. solaniEC₅₀ (µg/mL) vs F. graminearumEC₅₀ (µg/mL) vs B. cinerea
6c 3-CF₃2-Cl1.051.94 2.31
6f 3-CF₃4-F0.932.151.93
6w 3-CF₃2-CH₃0.27 3.424.56
Boscalid--0.94>50>50
Fluopyram--0.459.371.94
(Data adapted from J. Agric. Food Chem. 2021, 69, 33, 9557–9570)[10]
Table 2: Example Plant Growth-Stimulating Activity

This table shows the reported growth-stimulating effects of a related pyrazolyl acetohydrazide derivative on wheat seedlings, expressed as a percentage of the control (heteroauxin).[13]

Compound IDConcentration (M)Shoot Elongation (% of Control)Root Elongation (% of Control)
Derivative 3 10⁻⁴60.771.0
Derivative 5 10⁻⁴45.272.3
Derivative 9 10⁻⁴80.377.6
(Data adapted from Russian Journal of General Chemistry, 2022, Vol. 92, No. 11)[13]

Conclusion and Future Directions

This compound is a highly valuable and synthetically accessible building block for agricultural research. Its core structure is integral to derivatives showing potent fungicidal activity, likely through the inhibition of succinate dehydrogenase, as well as promising plant growth-stimulating effects.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the hydrazide moiety to optimize biological activity and understand the structural requirements for different targets.

  • Broad-Spectrum Screening: Evaluating new derivatives against a wider range of fungal pathogens, insect pests, and weed species.

  • Mechanism of Action Studies: Confirming the SDHI activity through enzymatic assays and investigating the molecular basis for any observed plant growth regulation.

  • Formulation and Field Trials: Advancing the most promising lead compounds into formulation development and small-scale field trials to assess their efficacy and crop safety under real-world conditions.

References

synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. As a purine isostere, this bicyclic system has demonstrated a remarkable breadth of biological activities, positioning it as a focal point for drug discovery programs.[1] Derivatives have been successfully developed as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3] Notably, compounds bearing this scaffold have been investigated as inhibitors of Pim-1 kinase, cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3Ks), showcasing their potential as targeted anticancer agents.[1][2][4]

This application note provides a comprehensive, field-proven guide for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. We will begin with the accessible starting material, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, and detail its transformation into a versatile 5-aminopyrazole intermediate, followed by the pivotal cyclocondensation step to construct the target bicyclic system. The protocols herein are designed for reproducibility and scalability, with an emphasis on explaining the chemical rationale behind each procedural step to empower researchers in their synthetic efforts.

Mechanistic Rationale: The Cyclocondensation Pathway

The cornerstone of this synthesis is the acid-catalyzed cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound.[5][6] The regioselectivity of this reaction is a critical consideration. The reaction proceeds via a well-established mechanism initiated by the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is favored over an attack by the endocyclic pyrazole nitrogen due to the higher nucleophilicity of the primary amine.

Following the initial condensation and dehydration to form an enamine intermediate, a subsequent intramolecular cyclization occurs. The endocyclic nitrogen of the pyrazole ring attacks the remaining carbonyl group, leading to the formation of a bicyclic intermediate which then dehydrates to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. Acetic acid is a commonly employed solvent and catalyst, as it facilitates both the condensation and dehydration steps.

G Fig. 1: Proposed Reaction Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_end Final Product Aminopyrazole 5-Aminopyrazole Intermediate Enamine Enamine Intermediate (via Condensation) Aminopyrazole->Enamine + H⁺ - H₂O Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Enamine + H⁺ - H₂O Bicyclic Bicyclic Intermediate (via Intramolecular Cyclization) Enamine->Bicyclic Intramolecular Attack Product Pyrazolo[1,5-a]pyrimidine Bicyclic->Product - H₂O (Dehydration)

Caption: Fig. 1: Proposed Reaction Mechanism

Overall Synthetic Workflow

The synthesis is a two-stage process. First, the commercially available or synthesized starting material, this compound, is converted to the key intermediate, 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine. This intermediate is then used directly in the cyclocondensation reaction.

G Fig. 2: Experimental Workflow Start Stage 1: Intermediate Synthesis Starting Material: This compound Step1 Hofmann Rearrangement Key Reagents: - Bromine - Sodium Hydroxide - Heat Start->Step1 Reaction Intermediate Key Intermediate 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine (5-Amino-1-substituted pyrazole) Step1->Intermediate Isolation Step2 Stage 2: Cyclocondensation Key Reagents: - 1,3-Dicarbonyl (e.g., Acetylacetone) - Glacial Acetic Acid - Reflux Intermediate->Step2 Reaction Product Final Product Purified Pyrazolo[1,5-a]pyrimidine Derivative Step2->Product Work-up & Purification Analysis Characterization - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point Product->Analysis Validation

Caption: Fig. 2: Experimental Workflow

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle bromine and sodium hydroxide with extreme care as they are corrosive.

Protocol 1: Synthesis of the Starting Material - this compound

This protocol outlines the synthesis of the hydrazide starting from 3,5-dimethylpyrazole, which is readily prepared from acetylacetone and hydrazine.[7]

Materials:

  • 3,5-Dimethylpyrazole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dry Acetone

  • Hydrazine Hydrate (80% solution) (2.0 eq)

  • Ethanol

Procedure:

  • Alkylation: To a solution of 3,5-dimethylpyrazole in dry acetone, add anhydrous K₂CO₃. Stir the suspension vigorously. Add ethyl bromoacetate dropwise at room temperature. Reflux the mixture for 12-16 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate.

  • Hydrazinolysis: Dissolve the crude ester in ethanol. Add hydrazine hydrate dropwise at room temperature. Stir the mixture for 4-6 hours.[8] A white precipitate of the acetohydrazide will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound as a white solid.[9] Characterize by NMR and MS.

Protocol 2: Synthesis of the 5-Aminopyrazole Intermediate

This protocol uses a Hofmann rearrangement of the acetohydrazide to generate the required 5-aminopyrazole intermediate.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydroxide (4.0 eq)

  • Bromine (1.1 eq)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • Preparation of Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine dropwise while stirring, maintaining the temperature below 10 °C.

  • Hofmann Rearrangement: To the freshly prepared sodium hypobromite solution, add a solution of this compound in water, dropwise, keeping the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour.

  • Extraction: Cool the reaction mixture and extract the product with dichloromethane (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine. This intermediate is often used in the next step without further purification.

Protocol 3: Synthesis of 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

This is the final cyclocondensation step to form the target heterocyclic system.

Materials:

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 5-aminopyrazole intermediate in glacial acetic acid.

  • Reagent Addition: Add acetylacetone to the solution.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the progress of the reaction by TLC.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

  • Isolation and Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Results: Optimization and Scope

The reaction is versatile and can be adapted to synthesize a variety of substituted pyrazolo[1,5-a]pyrimidines by changing the 1,3-dicarbonyl component. The table below summarizes typical results for the reaction of the aminopyrazole intermediate with different dicarbonyl compounds.

Entry1,3-Dicarbonyl CompoundProduct Substituents (R⁵, R⁷)Typical Yield (%)
1AcetylacetoneCH₃, CH₃85-95
2Ethyl AcetoacetateCH₃, OH80-90
3DibenzoylmethanePh, Ph75-85
41,1,1-TrifluoroacetylacetoneCF₃, CH₃70-80

Yields are based on the aminopyrazole intermediate and may vary based on reaction scale and purification method.

Troubleshooting

  • Low Yield in Step 1: Ensure all reagents and solvents are dry, as moisture can interfere with the alkylation step.

  • Incomplete Cyclocondensation (Step 3): The reaction is acid-catalyzed. Ensure sufficient glacial acetic acid is used. If the reaction stalls, adding a catalytic amount of a stronger acid like H₂SO₄ can be beneficial, though this may require more careful work-up.[10]

  • Formation of Regioisomers: While the reaction with symmetrical dicarbonyls like acetylacetone is straightforward, using unsymmetrical dicarbonyls can potentially lead to a mixture of regioisomers. The described mechanism generally leads to high regioselectivity, but products should be carefully characterized by 2D NMR techniques (NOESY/ROESY) to confirm the substitution pattern.[5]

Conclusion

This application note provides a robust and well-vetted synthetic route to the medicinally important pyrazolo[1,5-a]pyrimidine scaffold starting from this compound. By detailing the synthesis of the key 5-aminopyrazole intermediate and its subsequent acid-catalyzed cyclocondensation, this guide equips researchers with the necessary protocols and mechanistic understanding to access a wide array of derivatives for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Knorr Pyrazole Synthesis with Acetohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis, with a specialized focus on the use of acetohydrazides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their pyrazole products. Here, we address common challenges and provide in-depth, evidence-based solutions in a direct question-and-answer format. Our goal is to empower you with the technical expertise and practical insights needed to overcome experimental hurdles and achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis with acetohydrazide is giving a low yield. What are the most likely causes?

Low yields in the Knorr synthesis when using acetohydrazides can stem from several factors. The primary suspects are often related to reaction conditions, the purity of starting materials, and potential side reactions. Here's a breakdown of common culprits:

  • Inadequate Acid Catalysis: The Knorr synthesis is an acid-catalyzed reaction.[1][2][3][4] The acid protonates a carbonyl group on the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the acetohydrazide.[5] Insufficient or an inappropriate choice of acid can lead to a sluggish reaction and low conversion.

  • Suboptimal Reaction Temperature: Like many condensation reactions, the Knorr synthesis is temperature-dependent. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high can promote the formation of side products and decomposition of the starting materials or the desired pyrazole.

  • Purity of Reactants: The presence of impurities in either the acetohydrazide or the 1,3-dicarbonyl compound can significantly impact the reaction. Water, in particular, can interfere with the dehydration step of the mechanism.

  • Side Reactions of the Acetohydrazide: The acetyl group on the hydrazide can potentially participate in side reactions, such as hydrolysis under acidic conditions, which would consume the starting material without forming the desired product.

  • Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the acetohydrazide can occur at either of the two different carbonyl carbons, leading to the formation of a mixture of two regioisomeric pyrazoles.[6][7][8] This inherently divides the yield between two products.

Troubleshooting Guide

Issue 1: Reaction is sluggish or fails to go to completion.

Q: I've set up my Knorr synthesis with acetohydrazide and a 1,3-diketone, but TLC analysis shows a significant amount of starting material remaining even after several hours. How can I drive the reaction to completion?

A: Optimizing Reaction Kinetics

A sluggish reaction is a common issue that can often be resolved by systematically evaluating and adjusting key reaction parameters.

1. Catalyst Selection and Concentration:

  • Rationale: The acid catalyst is crucial for activating the 1,3-dicarbonyl compound.[1][2][3][4] The choice and amount of acid can dramatically influence the reaction rate.

  • Troubleshooting Steps:

    • Acid Type: While glacial acetic acid is commonly used, stronger acids like sulfuric acid or p-toluenesulfonic acid can be more effective in some cases. However, be cautious as very strong acids can promote side reactions.

    • Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol%. If the reaction is still slow, a slight increase in catalyst loading may be beneficial. A few drops of glacial acetic acid are often sufficient for small-scale reactions.[9]

    • Lewis Acids: In some instances, Lewis acids have been employed to promote the reaction.[6]

2. Temperature and Solvent Optimization:

  • Rationale: The rate of the condensation and subsequent cyclization and dehydration steps is highly dependent on temperature. The solvent also plays a critical role in reactant solubility and the reaction's thermal profile.

  • Troubleshooting Steps:

    • Temperature Increase: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC. For many Knorr syntheses, heating to around 100°C is effective.[9]

    • Solvent Choice: Ethanol or 1-propanol are common solvents.[9] If solubility is an issue, consider a higher-boiling point solvent like toluene or xylene to allow for higher reaction temperatures. In some cases, running the reaction neat (without solvent) can be effective.[8]

3. Water Removal:

  • Rationale: The final step of the Knorr pyrazole synthesis is a dehydration reaction to form the aromatic pyrazole ring.[10] The presence of excess water can shift the equilibrium away from the product.

  • Troubleshooting Steps:

    • Azeotropic Removal: If using a solvent like toluene, a Dean-Stark apparatus can be used to remove water as it is formed, driving the reaction to completion.

    • Drying Agents: Ensure your starting materials and solvent are anhydrous.

Below is a workflow to guide your troubleshooting process for a sluggish reaction:

troubleshooting_workflow start Sluggish Reaction: Starting Material Persists check_temp Is the reaction being heated? start->check_temp increase_temp Increase temperature by 10-20°C check_temp->increase_temp Yes check_catalyst Is an acid catalyst present? check_temp->check_catalyst No monitor_tlc Monitor reaction by TLC increase_temp->monitor_tlc add_catalyst Add catalytic acid (e.g., acetic acid) check_catalyst->add_catalyst No check_solvent Are reactants soluble in the current solvent? check_catalyst->check_solvent Yes add_catalyst->monitor_tlc change_solvent Switch to a higher-boiling or more polar solvent check_solvent->change_solvent No check_solvent->monitor_tlc Yes change_solvent->monitor_tlc monitor_tlc->start Incomplete completion Reaction Complete monitor_tlc->completion Complete regioisomer_formation reactants Unsymmetrical 1,3-Dicarbonyl + Acetohydrazide attack_c1 Attack at Carbonyl 1 reactants->attack_c1 attack_c2 Attack at Carbonyl 2 reactants->attack_c2 isomer_a Regioisomer A attack_c1->isomer_a isomer_b Regioisomer B attack_c2->isomer_b

References

identifying and removing byproducts in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered during the synthesis and purification of pyrazole derivatives. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust understanding for future experiments.

Section 1: Identification and Characterization of Byproducts

This section focuses on the critical first step in troubleshooting: accurately identifying the impurities in your reaction mixture.

Q1: My NMR and LC-MS data show unexpected signals. What are the most common byproducts in Knorr pyrazole synthesis?

A1: The Knorr synthesis, a cornerstone of pyrazole chemistry, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3] While powerful, this reaction can generate several byproducts, primarily depending on the symmetry of the dicarbonyl starting material and the nature of the hydrazine.

The most prevalent byproduct is the regioisomer of the desired pyrazole.[1][4][5] This occurs when an unsymmetrical 1,3-diketone reacts with a substituted hydrazine, as the initial nucleophilic attack can happen at either of the two distinct carbonyl carbons.[6]

Common Byproducts in Pyrazole Synthesis:

Synthesis MethodCommon Starting MaterialsTypical ByproductsFormation Mechanism
Knorr Synthesis Unsymmetrical 1,3-Diketone + Substituted HydrazineRegioisomeric PyrazolesNon-selective nucleophilic attack of hydrazine on one of the two carbonyl groups.[4][6]
1,3-Diketone + HydrazineIncompletely cyclized intermediates (e.g., hydrazones)Insufficient reaction time or temperature, hindering the final dehydration step.[2]
Paal-Knorr Synthesis 1,4-Dicarbonyl Compound + Amine/HydrazineFuran derivatives (under strongly acidic conditions)Acid-catalyzed cyclization and dehydration of the dicarbonyl before amine/hydrazine condensation.[7][8]
Reaction with α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone + HydrazinePyrazoline intermediates, Michael addition productsIncomplete oxidation of the initially formed pyrazoline to the aromatic pyrazole.[9][10]

Other potential impurities include unreacted starting materials and solvent adducts. Careful analysis of your spectroscopic data is crucial for tentative identification before proceeding with targeted purification.

Q2: How can I definitively characterize a suspected regioisomeric byproduct?

A2: Unambiguous characterization of regioisomers requires advanced analytical techniques, most notably 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is invaluable for determining spatial proximity between protons. For instance, in an N-methyl pyrazole, a NOESY experiment can show a correlation between the N-methyl protons and the protons of the substituent at the C5 position, confirming one regioisomer over the other.[11]

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (2-3 bond) couplings between protons and carbons. A key correlation to look for is between the N-substituted group's protons (e.g., N-methyl) and the carbon atoms of the pyrazole ring (C3 and C5). The specific correlation observed can definitively assign the structure.[11]

In cases where NMR data is ambiguous, single-crystal X-ray diffraction provides the ultimate structural confirmation, though it requires a crystalline sample.[5]

Q3: What analytical technique is best for quantifying the purity of my crude pyrazole product?

A3: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.

  • HPLC: Particularly reverse-phase HPLC (RP-HPLC), is a versatile technique for separating and quantifying components of a reaction mixture.[12][13] It is well-suited for the analysis of a wide range of pyrazole derivatives. A well-developed HPLC method can provide accurate quantification of the desired product, byproducts, and starting materials.

  • GC-MS: This technique is excellent for volatile and thermally stable pyrazoles.[14] The mass spectrometry detector provides valuable structural information about the separated components, aiding in their identification.

For both techniques, it is essential to use a certified reference standard of your target pyrazole for accurate quantification.

Section 2: Troubleshooting and Optimizing Pyrazole Synthesis

Understanding the "why" behind byproduct formation is key to prevention. This section delves into the mechanistic pathways of common side reactions and provides strategies for mitigation.

Q1: My pyrazole synthesis is yielding a significant amount of a regioisomeric impurity. How can I improve the regioselectivity?

A1: Controlling regioselectivity is a common challenge, and the outcome is influenced by electronic effects, steric hindrance, and reaction conditions.[6]

  • Solvent Choice: The solvent can play a crucial role. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly enhance regioselectivity in the reaction of 1,3-diketones with methylhydrazine.[4] These solvents, through their strong hydrogen bond donating ability, can preferentially activate the more electrophilic carbonyl group, directing the nucleophilic attack of the hydrazine.[4]

  • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more substituted nitrogen is protonated, rendering the terminal NH2 group the primary nucleophile. This can be exploited to favor the formation of one regioisomer.

  • Strategic Synthesis of Precursors: In some cases, it may be more efficient to synthesize a precursor that dictates the desired regiochemical outcome. For example, the reaction of acetylenic ketones with substituted hydrazines often proceeds with high and predictable regioselectivity.[5]

Below is a workflow to guide your optimization efforts:

G start Regioisomer Mixture Observed cond1 Analyze Electronic & Steric Factors of 1,3-Diketone start->cond1 action1 Modify Solvent System (e.g., EtOH to HFIP) cond1->action1 Electron-withdrawing group on one side? action2 Adjust Reaction pH (Acidic vs. Neutral/Basic) cond1->action2 Steric bulk differs significantly? result1 Improved Regioselectivity? action1->result1 action2->result1 action3 Consider Alternative Synthetic Route (e.g., from Acetylenic Ketone) end_revisit Re-evaluate Precursor Design action3->end_revisit result1->action3 No end_success Proceed with Optimized Conditions result1->end_success Yes

Caption: Decision workflow for improving regioselectivity.

Q2: I'm observing byproducts resulting from N-alkylation of my pyrazole product. How can I prevent this?

A2: N-alkylation of the pyrazole ring is a common side reaction, especially if alkylating agents are present or formed in situ. The pyrazole nitrogen is nucleophilic and can react with electrophiles.

  • Protecting Groups: If your synthesis allows, consider using a protecting group on the pyrazole nitrogen that can be removed in a later step.

  • Choice of Base: If a base is required in a subsequent step, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) to minimize the risk of it acting as an alkylating agent or promoting side reactions.

  • Reaction Sequence: If possible, perform any reactions involving strong electrophiles before the pyrazole ring formation.

Section 3: Purification Strategies

Effective purification is paramount to obtaining high-quality material. This section provides guidance on common and advanced purification techniques.

Q1: What is the first-line purification strategy for a crude pyrazole product?

A1: For most solid pyrazole derivatives, recrystallization is the most efficient and scalable initial purification technique. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the pyrazole at an elevated temperature but show limited solubility at room temperature or below, while the impurities remain soluble at all temperatures.

If recrystallization is ineffective or the product is an oil, column chromatography on silica gel is the next logical step. A systematic approach to developing a solvent system using thin-layer chromatography (TLC) is highly recommended to achieve optimal separation.

Q2: My pyrazole and its major byproduct have very similar polarities, making chromatography difficult. What are some alternative purification techniques?

A2: When dealing with isomers or byproducts of similar polarity, conventional chromatography can be challenging. Consider these alternatives:

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. By treating the mixture with an acid, the pyrazole may be selectively extracted into an aqueous layer, leaving non-basic impurities in the organic phase. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting. A patented method describes the purification of pyrazoles by converting them into acid addition salts, which are then crystallized.[15]

  • Derivatization: It may be possible to selectively react either the desired product or the impurity to form a new compound with significantly different physical properties (e.g., polarity, solubility), allowing for easier separation. The derivatizing group would then need to be cleaved to regenerate the pure pyrazole.

Q3: How can I effectively remove unreacted hydrazine starting material from my product?

A3: Hydrazine and its derivatives are often used in excess and can be toxic, so their complete removal is crucial.

  • Aqueous Washes: Hydrazine and its simple salts are generally water-soluble. Multiple washes of an organic solution of your product with water or brine can effectively remove residual hydrazine.[16][17]

  • Azeotropic Distillation: For stubborn cases, azeotropic distillation with a solvent like xylene can be used to remove residual hydrazine hydrate.[18]

  • Chemical Quenching: In some instances, a chemical scavenger can be used to react with the excess hydrazine. For example, adding a peroxide compound to a caustic solution containing residual hydrazine can oxidize it to nitrogen gas and water.[19] This should be done with caution and consideration of the stability of the desired pyrazole product.

Experimental Protocols

Protocol 1: General Workflow for Purification of a Pyrazole Product

This protocol outlines a systematic approach to purifying a crude pyrazole product.

G start Crude Pyrazole Product step1 Analyze by TLC/LC-MS to Identify Impurities start->step1 cond1 Is the product solid? step1->cond1 action1a Attempt Recrystallization cond1->action1a Yes action1b Perform Column Chromatography cond1->action1b No / Oil cond2 Is it pure? action1a->cond2 cond2->action1b No end Pure Pyrazole Product cond2->end Yes cond3 Are isomers present? action1b->cond3 action2 Consider Acid-Base Extraction or Derivatization cond3->action2 Yes cond3->end No action2->end

Caption: A general workflow for pyrazole purification.

References

Technical Support Center: Scaling Up the Synthesis of Pyrazole Acetohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazole acetohydrazides. This guide is designed for researchers, chemists, and drug development professionals who are transitioning their synthesis from bench-scale to larger, pilot-scale production. Scaling up any chemical synthesis introduces challenges that may not be apparent in small-scale experiments. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities successfully and safely.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the scale-up of pyrazole acetohydrazide synthesis in a question-and-answer format.

Q1: We are experiencing a significant drop in yield upon scaling up our reaction from 10g to 1kg. What are the likely causes and how can we mitigate this?

A significant decrease in yield is one of the most common challenges in process scale-up. The root cause is often multifactorial, stemming from issues with heat and mass transfer that are less pronounced at a smaller scale.[1][2]

Potential Causes & Solutions:

  • Inadequate Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, which can lead to the formation of byproducts and degradation of your desired product.[1] The mixing efficiency in a large-scale reaction can be vastly different from a lab-scale batch.[1]

    • Solution: Evaluate the impact of stirring speed and impeller design on reaction homogeneity. Ensure the vortex is sufficient to mix all components effectively. For heterogeneous mixtures, consider using a higher-powered mechanical stirrer.

  • Poor Temperature Control: The surface-area-to-volume ratio decreases dramatically as you scale up, making heat dissipation from exothermic reactions, such as hydrazinolysis, less efficient.[1][3] This can lead to a "runaway reaction" where the temperature increase accelerates the reaction rate, generating more heat in a dangerous positive feedback loop.[3]

    • Solution: Monitor the internal reaction temperature using a thermocouple probe, as this can differ significantly from the external bath temperature.[2] Implement a controlled, slow addition of reagents like hydrazine hydrate to manage the exotherm.[1][4] Ensure your reactor's cooling system is rated for the heat duty of the scaled-up reaction.

  • Incomplete Reaction: A reaction that goes to completion in a few hours on a small scale may require a longer time in a larger vessel due to slower heating, cooling, and less efficient mixing.[3]

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). Continue the reaction until the starting material is fully consumed. You may need to increase the reaction time or temperature slightly to achieve full conversion.[4]

  • Product Loss During Workup: Purification methods that are efficient on a small scale, like column chromatography, are often impractical and hazardous at a larger scale due to the large volumes of flammable solvents required.[2] Product may also be lost during extractions or filtrations if solubility parameters change with batch size and temperature.[4]

    • Solution: Optimize purification by recrystallization.[4] Conduct a solvent screen to find a system that maximizes the precipitation of the pure product while leaving impurities in the mother liquor. For extractions, remember that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[2]

Q2: Our primary challenge is controlling regioselectivity. We are getting a mixture of pyrazole regioisomers. How can we improve this?

The formation of regioisomers is a classic challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or similar precursors.[4][5][6] The reaction conditions play a critical role in determining which isomer is favored.[4]

Potential Causes & Solutions:

  • Reaction Kinetics vs. Thermodynamics: At higher temperatures, the reaction may favor the thermodynamically stable product, which may not be your desired isomer. Kinetically controlled conditions (lower temperatures) might favor a different isomer.

    • Solution: Experiment with lowering the reaction temperature. This can sometimes dramatically improve selectivity by favoring the kinetic product.[4]

  • Solvent and Catalyst Effects: The polarity of the solvent and the nature of the catalyst (if used) can influence the reaction pathway and, consequently, the regioselectivity.[1]

    • Solution: Conduct a screening of different solvents and catalysts. For instance, reactions catalyzed by acetic acid in ethanol or DMSO have been shown to improve regioselectivity in some cases.[7] The choice of a Lewis acid catalyst can also direct the cyclocondensation reaction.[5]

  • Steric Hindrance: The steric bulk of the substituents on your starting materials can direct the nucleophilic attack of the hydrazine to the less hindered carbonyl group.

    • Solution: If possible, consider redesigning your starting materials to leverage steric effects to favor the formation of the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of pyrazole acetohydrazides?

The primary safety concern revolves around the use of hydrazine hydrate . Hydrazine is a high-energy, toxic, and flammable compound.[4] Key risks include:

  • Thermal Runaway: Hydrazinolysis reactions are often highly exothermic.[1][4] Without proper control, this can lead to a dangerous, uncontrolled increase in temperature and pressure.[3]

  • Explosive Decomposition: Hydrazine can decompose explosively at elevated temperatures or in the presence of certain metals.[4] It is crucial to avoid scaling up reactions without a thorough risk assessment.[8][9]

  • Toxicity: Hydrazine is highly toxic. All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][8]

A formal risk assessment should be conducted before any scale-up operation.[2][3][9]

Q2: How can the exothermic nature of the hydrazinolysis step be safely managed at scale?

Managing the exotherm is critical for a safe scale-up.[4] Strategies include:

  • Slow, Controlled Addition: Add the hydrazine hydrate slowly and sub-surface to the reaction mixture to allow the cooling system to dissipate the generated heat.[1][4]

  • Efficient Cooling: Ensure the reactor has adequate cooling capacity. A cooling jacket with a circulating fluid is standard for large-scale reactors.

  • Dilution: Using a sufficient amount of an appropriate solvent helps to absorb the heat of the reaction.[4]

  • Use of a Base: The addition of a mild base, such as sodium acetate, can mitigate the severity of exothermic events by neutralizing acidic byproducts that might catalyze decomposition.[10]

Q3: What are common byproducts, and how can they be minimized?

Common impurities include:

  • Regioisomers: As discussed in the troubleshooting guide, these arise from reactions with unsymmetrical precursors.[4][11]

  • Diacylhydrazines: These can form if the starting materials for the acylation step are too reactive (e.g., using an acid chloride or anhydride without careful stoichiometric control).[12] This results in the acylation of both nitrogen atoms of the hydrazide.

  • N-Acetylated Impurities: When using acetic acid for the acylation step, N-acetylation of the hydrazide can occur as a side reaction.[13][14][15]

  • Unreacted Starting Materials: This points to an incomplete reaction.

Minimizing these byproducts involves precise control of reaction conditions (temperature, stoichiometry, reaction time) and choosing appropriate reagents.[4]

Q4: Can I use continuous flow chemistry for this synthesis?

Yes, flow chemistry is an excellent strategy for scaling up reactions involving hazardous reagents like hydrazine.[16][17] It offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and can lead to higher yields and purity.[17][18] A two-step flow process, where the hydrazinolysis is followed by in-line acylation, can be highly efficient.[16]

Data Presentation
Table 1: Troubleshooting Guide Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Inadequate mixing, poor temperature control, incomplete reaction, product loss during workup.[1][4]Improve stirring, monitor internal temperature, monitor reaction to completion (TLC/HPLC), optimize purification by recrystallization.[1][2]
Poor Regioselectivity Kinetic vs. thermodynamic control, solvent/catalyst effects.[4][7]Lower reaction temperature, screen different solvents and catalysts.[1][4]
Exothermic Runaway Rapid reagent addition, inefficient cooling, decreased surface-area-to-volume ratio.[1][3]Slow, controlled addition of hydrazine, ensure adequate cooling capacity, use sufficient solvent, consider adding a base like sodium acetate.[4][10]
Product Degradation High reaction temperatures, presence of reactive impurities.[4]Lower reaction and purification temperatures, work under an inert atmosphere (e.g., Nitrogen) if the compound is air-sensitive.[4]
Difficult Purification Impracticality of column chromatography at scale, poor choice of recrystallization solvent.[2]Focus on developing a robust recrystallization protocol; perform a thorough solvent screen.[4]
Experimental Protocols

Disclaimer: These protocols are intended as a general guide. All reactions, especially at scale, must be preceded by a thorough risk assessment.[3][8]

Protocol 1: Scale-Up Synthesis of Pyrazole Hydrazide Intermediate

This protocol describes the hydrazinolysis of a pyrazole ethyl ester.

Materials:

  • Pyrazole Ethyl Ester (1.0 eq)

  • Hydrazine Hydrate (1.5 - 3.0 eq)

  • Ethanol (as solvent)

Procedure:

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel with the pyrazole ethyl ester and ethanol.

  • Inerting: Purge the reactor with an inert gas like nitrogen.

  • Initial Cooling: Cool the stirred solution to 0-10 °C to control the initial exotherm.

  • Reagent Addition: Slowly add the hydrazine hydrate dropwise via the addition funnel over 1-2 hours. Crucially, monitor the internal temperature to ensure it does not exceed the set limit. The reaction is often exothermic.[1]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-6 hours, or until the reaction is complete as monitored by TLC or HPLC.[12]

  • Work-up and Isolation: Cool the reaction mixture. If the product precipitates upon cooling, it can be isolated by filtration.[1] If it remains in solution, reduce the solvent volume under reduced pressure until precipitation occurs.

  • Purification: Wash the filtered solid with cold ethanol and dry under vacuum to obtain the crude pyrazole hydrazide, which can often be used in the next step without further purification.

Protocol 2: Scale-Up Acylation to Pyrazole Acetohydrazide

This protocol describes the acylation of the pyrazole hydrazide intermediate using acetic acid.

Materials:

  • Pyrazole Hydrazide (1.0 eq)

  • Glacial Acetic Acid (can act as both reagent and solvent)

Procedure:

  • Reactor Setup: In a reactor equipped with a mechanical stirrer, thermocouple, and condenser, suspend the pyrazole hydrazide in glacial acetic acid.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC. Be aware that prolonged heating in acetic acid can lead to side reactions.[13][14]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the cooled reaction mixture into a larger vessel containing ice-water with stirring. The product will precipitate.

  • Purification: Collect the solid product by filtration. Wash thoroughly with water to remove excess acetic acid, followed by a wash with a cold, non-polar solvent like hexane to aid in drying. Dry the final product under vacuum.

Mandatory Visualizations

General Synthesis Workflow

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Acylation Start Pyrazole Ethyl Ester Hydrazinolysis React with Hydrazine Hydrate in Ethanol (Reflux) Start->Hydrazinolysis 1.0 eq Intermediate Pyrazole Hydrazide Hydrazinolysis->Intermediate Acylation React with Glacial Acetic Acid (Reflux) Intermediate->Acylation Workup Precipitate in Ice-Water Acylation->Workup FinalProduct Pyrazole Acetohydrazide Workup->FinalProduct

Caption: General two-step workflow for the synthesis of pyrazole acetohydrazides.

Troubleshooting Decision Tree for Low Yield

G cluster_yes cluster_no Start Low Yield Observed CheckCompletion Is the reaction going to completion? (Check TLC/HPLC) Start->CheckCompletion YesCompletion Yes CheckCompletion->YesCompletion NoCompletion No CheckCompletion->NoCompletion CheckWorkup Investigate Workup & Purification YesCompletion->CheckWorkup CheckConditions Investigate Reaction Conditions NoCompletion->CheckConditions Recrystallize Optimize Recrystallization: - Solvent Screen - Cooling Profile CheckWorkup->Recrystallize Temp Optimize Temperature & Reaction Time CheckConditions->Temp Mixing Improve Mixing: - Increase Stir Speed - Check Impeller CheckConditions->Mixing

Caption: A logical decision tree for diagnosing the root cause of low yields.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve your desired outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A1: The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] The outcome is determined by which of the two non-equivalent carbonyl carbons the substituted nitrogen of the hydrazine attacks.[1] Several factors can be manipulated to favor the formation of the desired isomer:

  • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can significantly influence regioselectivity. For instance, using fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) instead of ethanol can improve the regioselectivity towards a specific isomer.[2] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) have also been shown to provide better results than polar protic solvents like ethanol in certain reactions.[3][4]

  • Catalyst Selection: The choice of catalyst plays a crucial role. For instance, in copper-catalyzed reactions, the selection of the copper catalyst and base can determine the regiochemical outcome, offering a "switchable" approach to access either pyrazole isomer from the same starting material.[5] Lewis acids can also be employed to enhance regioselectivity.[6]

  • Temperature Control: Reaction temperature can be a simple yet powerful tool to control the formation of different products. In some cases, merely adjusting the temperature can selectively yield one isomer over another.[7][8][9]

  • Steric Hindrance: The steric bulk of the substituents on both the hydrazine and the dicarbonyl compound can direct the nucleophilic attack to the less hindered carbonyl group, thereby favoring the formation of a single regioisomer.

To confirm the structure of your isomers, a combination of spectroscopic techniques is essential. While 1D ¹H and ¹³C NMR will show different chemical shifts, 2D NMR experiments like NOESY are invaluable for unambiguously determining the regiochemistry by identifying through-space correlations.[1]

Q2: My reaction mixture is turning a dark yellow or red color, and I'm getting a low yield of the desired pyrazole. What's causing this and how can I fix it?

A2: The development of color and low yields are often linked and can stem from several sources:

  • Hydrazine Decomposition: Hydrazine and its derivatives can be unstable, especially at elevated temperatures or in the presence of certain metals, leading to the formation of colored impurities.[1][10]

    • Troubleshooting:

      • Use fresh, high-purity hydrazine.

      • Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • If possible, conduct the reaction at a lower temperature. Some protocols have been successful at room temperature.[4]

  • Side Reactions: Besides decomposition, other side reactions can occur. For example, in metal-catalyzed N-arylation reactions, homocoupling of the aryl halide can lead to biaryl byproducts.[1]

  • Impure Starting Materials: Impurities in your 1,3-dicarbonyl compound or other reagents can also lead to side reactions and discoloration.[1]

    • Troubleshooting:

      • Ensure the purity of all starting materials before commencing the reaction. Purification of the 1,3-dicarbonyl compound may be necessary.

If discoloration occurs, purification of the crude product is crucial. Column chromatography is a common method. In some cases, a simple filtration through a plug of silica gel can remove a significant portion of the colored impurities.[10] Another purification technique involves converting the pyrazole into an acid addition salt, which can then be crystallized from an organic solvent.[11]

Q3: I am struggling with low conversion rates in my pyrazole synthesis. What are the key parameters I should optimize?

A3: Low conversion can be frustrating, but a systematic optimization of reaction conditions can significantly improve your yield.[1] Here are the primary factors to consider:

  • Catalyst: The choice and loading of the catalyst are critical. A wide range of catalysts can be used, from simple acids and bases to transition metals and nanocatalysts.[12][13] For instance, nano-ZnO has been shown to be a highly efficient and environmentally friendly catalyst, leading to excellent yields in short reaction times.[4] Sometimes, a catalyst is essential for the reaction to proceed at all.[4]

  • Temperature: Temperature has a profound effect on reaction rates. While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions.[6] It's crucial to find the optimal temperature that balances reaction speed and product stability. Microwave-assisted synthesis can be an effective technique to rapidly heat the reaction mixture, often leading to shorter reaction times and improved yields.[14][15]

  • Solvent: The solvent can influence the solubility of reactants, the reaction rate, and even the reaction pathway. Green solvents like ethanol, water, or even solvent-free conditions are increasingly being used.[13][14][16] The use of ionic liquids has also been explored as a green alternative.[8]

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while excessively long times can lead to product degradation.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem Potential Cause(s) Suggested Solution(s)
Formation of Multiple Products (Regioisomers) 1. Use of an unsymmetrical 1,3-dicarbonyl compound.[1] 2. Non-selective reaction conditions.1. Modify the solvent system; consider using fluorinated alcohols or aprotic dipolar solvents.[2][3][4] 2. Experiment with different catalysts (e.g., Lewis acids, switchable copper catalysts).[5][6] 3. Optimize the reaction temperature.[7][8][9] 4. Introduce sterically bulky groups to direct the reaction.
Low or No Product Yield 1. Inactive or insufficient catalyst.[4] 2. Suboptimal reaction temperature or time.[6] 3. Poor quality of starting materials.[1] 4. Incomplete cyclization.[1]1. Screen different catalysts and optimize loading. Consider using highly efficient catalysts like nano-ZnO.[4] 2. Systematically vary the temperature and monitor the reaction over time. Consider microwave irradiation.[14][15] 3. Purify all starting materials before the reaction. 4. Ensure reaction conditions (e.g., acid or base catalysis) are suitable for the cyclization step.
Reaction Mixture Discoloration (Yellow/Red) 1. Decomposition of hydrazine starting material.[1][10] 2. Oxidation of intermediates or products.[1]1. Use fresh, high-purity hydrazine. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize for lower reaction temperatures. 4. Purify the crude product using column chromatography or crystallization of an acid addition salt.[10][11]
Difficulty in Product Purification 1. Presence of closely related side products. 2. Formation of tarry materials.1. For regioisomers, careful optimization of column chromatography conditions (solvent polarity) is needed. 2. An alternative purification method is to form an acid addition salt of the pyrazole, crystallize it, and then neutralize it to recover the pure product.[11] 3. A pre-purification step of filtering through a silica plug can remove baseline impurities.[10]

Section 3: Experimental Protocols & Visualizations

General Protocol for Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone method involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[17]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid).[12][13]

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), a base such as triethylamine or sodium acetate may be required to liberate the free hydrazine.[18]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time.[12] Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[10]

Troubleshooting Workflow for Low Yield

Caption: A decision-making workflow for troubleshooting low yields in pyrazole synthesis.

Reaction Mechanism: Knorr Pyrazole Synthesis

Knorr_Mechanism reactants { R'-NH-NH₂ (Hydrazine) |  R-C(=O)-CH₂-C(=O)-R'' (1,3-Dicarbonyl)} intermediate1 Hydrazone Intermediate reactants:f0->intermediate1 Nucleophilic attack on carbonyl reactants:f1->intermediate1 intermediate2 Cyclized Intermediate (Pyrazoline derivative) intermediate1->intermediate2 Intramolecular cyclization product Pyrazole Product intermediate2->product Dehydration (Aromatization)

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

References

degradation pathways of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

A Guide for Researchers on Stability and Degradation Pathways

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that a thorough comprehension of a compound's stability is critical for the integrity of your research and the success of drug development programs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation of this compound under various experimental conditions.

Troubleshooting Guide: Investigating Compound Degradation

This section is designed to help you identify the root cause of unexpected results and guide you through the process of characterizing the degradation of your compound.

Question 1: I'm observing a new, more polar peak in my reverse-phase HPLC analysis after storing my sample of this compound in an acidic or basic aqueous buffer. What is the likely identity of this degradant?

Answer: The appearance of a new, more polar peak under these conditions strongly suggests hydrolytic degradation of the acetohydrazide side chain. The amide bond within the acetohydrazide moiety is susceptible to cleavage by both acid- and base-catalyzed hydrolysis. This reaction would yield two primary products: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid and hydrazine. The newly formed carboxylic acid is significantly more polar than the parent compound, which would explain its earlier elution time in a standard reverse-phase HPLC setup.

The stability of hydrazide-containing conjugates is known to be pH-dependent, with increased stability observed as the pH approaches neutrality[1]. Therefore, significant degradation can be expected at pH extremes.

Causality and Experimental Insight: Hydrolysis is one of the most common degradation pathways for pharmaceuticals. A forced degradation study is an essential step to identify potential degradants that may form during storage or under physiological conditions.

dot

Hydrolysis_Pathway parent This compound acid 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid parent->acid H+ or OH- / H2O hydrazine Hydrazine parent->hydrazine H+ or OH- / H2O Oxidation_Pathway parent This compound oxidized_products Oxidized Products (e.g., Diimides, Acids) parent->oxidized_products [O] (e.g., H2O2, Air) Photolysis_Pathway parent This compound photo_products Photodegradation Products (e.g., rearranged isomers, fragments) parent->photo_products UV/Vis Light (hν)

References

troubleshooting low bioactivity in synthesized pyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Compounds

A Guide to Troubleshooting Low Bioactivity in Synthesized Pyrazole Derivatives

Introduction:

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile role in designing potent therapeutic agents.[1][2][3] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] However, a common and frustrating challenge in the drug discovery workflow is the observation of low or no biological activity in newly synthesized pyrazole compounds. This guide provides a systematic, in-depth approach to troubleshooting this critical issue, moving logically from the molecule itself to the biological assay.

Part 1: CORE DIRECTIVE - Troubleshooting Guide

This section is designed to provide a structured, question-and-answer-based approach to pinpoint the root cause of low bioactivity.

Section 1.1: Is Your Compound What You Think It Is? Verifying Structural Integrity and Purity

The first principle of troubleshooting is to confirm the identity and purity of your synthesized compound. An incorrect structure or the presence of inhibitory impurities can easily lead to a false-negative result in a bioassay.

Question: My pyrazole compound shows significantly lower activity than expected. Where do I start?

Answer: Start with a rigorous assessment of your compound's identity, purity, and stability.

  • Potential Cause 1: Incorrect Chemical Structure.

    • Causality: The synthesis of substituted pyrazoles can sometimes yield regioisomers, or unexpected side reactions may lead to a different final product.[7] Biological activity is highly dependent on the precise three-dimensional arrangement of atoms and functional groups.[8][9] Even a minor structural deviation can abolish binding to the biological target.

    • Troubleshooting Protocol:

      • Comprehensive Spectroscopic Analysis: Do not rely on a single characterization method. A combination of techniques is essential for unambiguous structural elucidation.[10][11]

      • NMR Spectroscopy (¹H, ¹³C, and 2D-NMR): This is the most powerful tool for determining the carbon-hydrogen framework.[12] Pay close attention to chemical shifts, coupling constants, and integration to confirm the expected substitution pattern on the pyrazole ring.[11]

      • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular weight, allowing you to confirm the elemental composition and molecular formula of your compound.[13]

      • FT-IR Spectroscopy: Use this to confirm the presence of key functional groups (e.g., C=O, N-H, C-N) predicted for your target structure.[11]

  • Potential Cause 2: Presence of Impurities.

    • Causality: Residual starting materials, catalysts, or reaction byproducts can interfere with the bioassay. Some impurities might directly inhibit the target enzyme or receptor, while others could be cytotoxic, leading to misleading results in cell-based assays.

    • Troubleshooting Protocol:

      • Purity Assessment via HPLC: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing compound purity. Aim for a purity level of >95% for reliable bioassay results.

      • LC-MS Analysis: Coupling HPLC with mass spectrometry (LC-MS) can help identify the molecular weights of any impurities, providing clues to their identity.[13]

      • Re-purification: If significant impurities are detected, re-purify your compound using an appropriate method (e.g., column chromatography, preparative HPLC, or recrystallization).

  • Potential Cause 3: Compound Degradation.

    • Causality: Pyrazole derivatives, like any organic molecule, can be susceptible to degradation under certain conditions (e.g., exposure to light, air, or extreme pH). If the compound has degraded, its concentration in the active form will be lower than assumed.

    • Troubleshooting Protocol:

      • Stability Assessment: Re-analyze a sample of the compound that was used in the bioassay by HPLC to check for the appearance of new peaks, which would indicate degradation.

      • Proper Storage: Ensure your compounds are stored under appropriate conditions (e.g., desiccated, protected from light, at low temperature) to minimize degradation.

Experimental Protocol: Comprehensive Characterization of a Synthesized Pyrazole Compound

Objective: To unambiguously confirm the structure and purity of a synthesized pyrazole derivative.

Methodology:

  • Sample Preparation:

    • For NMR: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

    • For HRMS: Prepare a dilute solution (e.g., 1 mg/mL) in a solvent compatible with the ionization technique (e.g., methanol or acetonitrile for ESI).[13]

    • For HPLC: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent and dilute to an appropriate concentration for analysis.

  • Instrumentation and Data Acquisition:

    • NMR: Utilize a 400 MHz (or higher) spectrometer to acquire ¹H, ¹³C, and, if necessary, 2D-NMR (e.g., COSY, HSQC) spectra.[10]

    • HRMS: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.[14]

    • HPLC: Use a system with a UV detector and a suitable column (e.g., C18). Develop a gradient elution method to ensure good separation of the main compound from any impurities.

  • Data Analysis:

    • Compare the acquired spectroscopic data (NMR shifts and couplings, exact mass, IR absorption bands) with the expected data for the target structure.

    • Integrate the HPLC chromatogram to calculate the purity percentage of your compound.

Section 1.2: Is Your Compound Designed for Success? Structure-Activity Relationships (SAR) and Physicochemical Properties

Once you are confident in your compound's identity and purity, the next step is to evaluate its intrinsic properties. The specific substituents on the pyrazole ring dramatically influence its biological activity and drug-like properties.[8][9]

Question: My compound is pure and structurally correct, but still inactive. What should I consider next?

Answer: Evaluate the Structure-Activity Relationship (SAR) of your compound series and its key physicochemical properties.

  • Potential Cause 1: Unfavorable Substitution Pattern (SAR).

    • Causality: The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[15][16] For example, in some anticancer pyrazoles, electron-withdrawing groups enhance activity, while in others, bulky hydrophobic groups are required for optimal target binding.[15] Your current design may lack the necessary pharmacophoric features.

    • Troubleshooting Strategy:

      • Literature Review: Conduct a thorough search for SAR studies on pyrazole derivatives with similar biological targets. This can provide valuable insights into which positions on the pyrazole ring are critical for activity and what types of substituents are favored.[16][17]

      • Systematic Modification: If you have a series of compounds, analyze the activity data in the context of their structural differences. If you only have one compound, plan a small series of analogs with systematic variations at different positions of the pyrazole ring.[9] For instance, explore changes in electronic properties (e.g., substituting a methyl group with a chloro or methoxy group) and steric properties (e.g., varying alkyl chain length).

  • Potential Cause 2: Poor Solubility.

    • Causality: A compound must be in solution to interact with its biological target. If your pyrazole derivative has poor aqueous solubility, it may precipitate out of the assay buffer, leading to an artificially low concentration and, consequently, low observed activity.[18] This is a common issue for planar, aromatic heterocyclic compounds.

    • Troubleshooting Protocol:

      • Solubility Assessment: Attempt to dissolve your compound in the bioassay buffer at the highest concentration to be tested. Visually inspect for any precipitate.

      • Use of Co-solvents: Most stock solutions are prepared in DMSO. Ensure the final concentration of DMSO in the assay is low (typically <1%) and does not affect the biological system.[19]

      • Modify the Compound: Consider synthesizing analogs with improved solubility by incorporating polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups).

  • Potential Cause 3: Low Permeability or High Efflux (for cell-based assays).

    • Causality: For a compound to be active in a cell-based assay, it must cross the cell membrane to reach its intracellular target. Poor membrane permeability or active removal from the cell by efflux pumps can prevent the compound from accumulating to a therapeutic concentration inside the cell.

    • Troubleshooting Strategy:

      • Computational Prediction: Use computational tools (e.g., SwissADME) to predict physicochemical properties like LogP (lipophilicity) and the number of hydrogen bond donors/acceptors, which influence permeability.

      • Cell-free vs. Cell-based Assays: If your compound is active in a cell-free (e.g., purified enzyme) assay but inactive in a cell-based assay, this strongly suggests a permeability or efflux issue.

      • Structural Modification: Modify the compound to have more "drug-like" properties, such as a LogP in the range of 1-5 and a molecular weight below 500 Da.

Visualization: Troubleshooting Workflow for Compound-Related Issues

G start Low Bioactivity Observed check_purity Is the compound >95% pure? start->check_purity check_structure Is the structure correct? check_purity->check_structure Yes repurify Re-purify Compound check_purity->repurify No check_properties Assess Physicochemical Properties & SAR check_structure->check_properties Yes recharacterize Full Re-characterization (NMR, HRMS) check_structure->recharacterize No redesign Redesign/Synthesize Analogs check_properties->redesign Poor Properties assay_troubleshoot Proceed to Bioassay Troubleshooting check_properties->assay_troubleshoot Good Properties repurify->check_purity recharacterize->check_structure redesign->start

Caption: A decision tree for troubleshooting compound-related causes of low bioactivity.

Section 1.3: Is the Bioassay Reliable? Deconstructing the Experimental Conditions

If you have confirmed that your compound is pure, structurally correct, and has reasonable physicochemical properties, it is time to scrutinize the bioassay itself.

Question: I'm confident in my compound. Could the problem be with my biological assay?

Answer: Absolutely. Assay artifacts and suboptimal conditions are common sources of misleading results.

  • Potential Cause 1: Compound Interference with Assay Technology.

    • Causality: The compound itself may interfere with the assay's detection method. For example, colored compounds can interfere with absorbance readings, and fluorescent compounds can interfere with fluorescence-based assays.[19] Some compounds can also form aggregates that non-specifically inhibit enzymes.[19]

    • Troubleshooting Protocol:

      • Run Control Experiments: Include a control where the compound is added to the assay mixture in the absence of the biological target (e.g., no enzyme or no cells). A significant signal in this control indicates interference.

      • Counter-Screening: If aggregation is suspected, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant drop in activity in the presence of the detergent points to aggregation as the mechanism of inhibition.[19]

  • Potential Cause 2: Suboptimal Assay Conditions.

    • Causality: The concentration of reagents (e.g., substrate, ATP), incubation time, or buffer composition (pH, salt concentration) can all affect the observed activity of a compound. For example, if the substrate concentration is too high in an enzyme inhibition assay, a competitive inhibitor will appear less potent.

    • Troubleshooting Strategy:

      • Validate Assay with Control Compounds: Always include a known active compound (positive control) and an inactive structural analog (negative control) in your experiments. This helps validate that the assay is performing as expected.

      • Review and Optimize Parameters: Carefully review the assay protocol. Are you using the optimal pH for your enzyme? Is the incubation time sufficient for the compound to exert its effect? Consider running experiments where you vary these parameters to ensure they are not limiting your compound's activity.

  • Potential Cause 3: Compound Stability in Assay Buffer.

    • Causality: The compound may be stable in its storage solvent (e.g., DMSO) but unstable in the aqueous assay buffer, potentially due to hydrolysis or reaction with buffer components.

    • Troubleshooting Protocol:

      • Incubate and Analyze: Incubate your compound in the assay buffer for the duration of the experiment. Afterward, extract the compound and analyze it by LC-MS to check for degradation products.

      • Modify Buffer: If instability is confirmed, you may need to adjust the buffer's pH or remove potentially reactive components.

Part 2: SCIENTIFIC INTEGRITY & LOGIC - FAQs

This section addresses common, overarching questions related to the bioactivity of pyrazole compounds.

Q1: Are there any general structural features of pyrazoles that are known to be important for bioactivity?

A1: Yes, while the specifics are target-dependent, some general trends have been observed. The substitution pattern on the pyrazole ring is crucial.[8] For many kinase inhibitors, for example, the N1 position is often substituted with an aryl group to occupy a specific pocket in the ATP-binding site.[1][20] The groups at the C3 and C5 positions frequently engage in key hydrogen bonding or hydrophobic interactions.[21] The C4 position is often a point for modification to fine-tune solubility and other physicochemical properties.[17]

Q2: My pyrazole was designed as a kinase inhibitor, but it's inactive. What are the most common reasons for this?

A2: For kinase inhibitors, specific interactions are paramount. Common reasons for inactivity include:

  • Lack of a key hydrogen bond: Many pyrazole-based kinase inhibitors rely on the pyrazole nitrogens to form hydrogen bonds with the "hinge" region of the kinase.[1] An incorrect substitution pattern can prevent this interaction.

  • Steric clashes: A substituent may be too bulky and clash with amino acid residues in the binding pocket.

  • Incorrect conformation: The overall shape of the molecule may not be suitable for fitting into the ATP-binding site. Molecular docking studies can sometimes help predict these issues.[22][23]

Q3: How do I know if my compound's inactivity is due to poor solubility versus a true lack of target engagement?

A3: This can be challenging, but a multi-pronged approach can provide clarity.

  • Direct Solubility Measurement: First, perform a simple solubility test in the assay buffer.

  • Cell-free vs. Cell-based Assay Comparison: As mentioned earlier, activity in a cell-free system but not a cell-based one often points to solubility or permeability issues.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can measure direct binding of your compound to the purified target protein. Binding in these assays confirms target engagement, even if there is no functional activity, and would suggest the issue lies elsewhere (e.g., the compound is an antagonist rather than an agonist, or it binds to an allosteric site without modulating activity in your specific functional assay).

Q4: Can the synthetic route itself influence the final bioactivity?

A4: Yes, indirectly. Different synthetic routes can lead to different impurity profiles.[7] For example, if a route uses a palladium catalyst, trace amounts of palladium could remain in the final product and inhibit certain enzymes, leading to false-positive or confusing results. This underscores the importance of thorough purification and characterization.

Part 3: VISUALIZATION & FORMATTING - Data and Diagrams

Data Presentation: Example Purity and Activity Table
Compound IDStructure Confirmed? (Y/N)Purity (HPLC %)Solubility in Buffer (µg/mL)IC₅₀ (µM)
PYR-001Y98.7>100>50
PYR-001-impY85.2>100>50
PYR-002Y99.1<1>50
Control-CmpdY99.5>1000.05

This table illustrates how to systematically track data to identify potential issues. Here, PYR-001 is pure but inactive, suggesting an SAR or assay issue. PYR-001-imp shows the importance of purity. PYR-002's inactivity is likely due to its poor solubility.

Mandatory Visualization: Logical Relationship Diagram

G cluster_compound Compound Integrity cluster_properties Molecular Properties cluster_assay Bioassay Fidelity a Correct Structure ¹H/¹³C NMR HRMS FT-IR d Favorable SAR Literature Precedent Analog Series Data a->d bioactivity Observed Bioactivity b b e Sufficient Solubility Aqueous Buffer Solubility No Precipitation b->e c Stability Stored Properly Stable in DMSO i Compound Stability in Assay No Degradation in Buffer c->i d->bioactivity e->bioactivity f Cellular Access (if appl.) Permeability (LogP) No Efflux f->bioactivity g No Assay Interference No Aggregation No Signal Quenching g->bioactivity h Validated Conditions Positive/Negative Controls Optimal Reagents/Time h->bioactivity i->bioactivity

Caption: Key interdependent factors influencing the final observed bioactivity.

References

Technical Support Center: Managing Exothermic Reactions in Hydrazine-Based Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe and effective management of exothermic reactions involving hydrazine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize these powerful but hazardous reagents. Our goal is to provide you with the technical knowledge and practical guidance necessary to anticipate, control, and troubleshoot the thermal challenges inherent in hydrazine chemistry.

Section 1: Foundational Principles of Hydrazine Exothermicity

Before delving into specific troubleshooting scenarios, it is crucial to understand the underlying principles governing the exothermic nature of hydrazine-based reactions.

Q1: Why are hydrazine-based reactions often highly exothermic?

Hydrazine (N₂H₄) is a high-energy molecule due to the presence of a strained N-N single bond and the high stability of its decomposition products, primarily nitrogen gas (N₂) and ammonia (NH₃).[1] The decomposition of hydrazine is a highly exothermic process, releasing a significant amount of energy in the form of heat.[2][3] This inherent instability can be harnessed for synthesis but also poses a significant risk if not properly managed. Many synthetic transformations involving hydrazine, such as the Wolff-Kishner reduction or the formation of hydrazones and heterocycles, also have favorable enthalpies of reaction, contributing to the overall heat generation.[4][5][6]

Q2: What is a "thermal runaway" and why is it a critical concern with hydrazine?

A thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a self-accelerating cycle.[7] If the rate of heat generation exceeds the rate of heat removal, the temperature and pressure within the reactor can increase exponentially, potentially leading to a violent explosion and the release of toxic materials.[2][7] Hydrazine is particularly susceptible to thermal runaway due to its high heat of decomposition, the potential for vapor phase detonation, and the catalytic effect of common materials.[2][8]

Section 2: Proactive Exotherm Management Strategies

Effective management of exothermic reactions begins with careful planning and a proactive approach to safety.

Q3: How can I assess the potential thermal hazard of my specific hydrazine-based reaction?

A thorough hazard assessment is the first step in any experiment involving hydrazine.[9] This should include:

  • Literature Review: Search for reports of thermal incidents or specific safety measures related to the reaction you are performing.

  • Calorimetry Studies: For novel or scaled-up reactions, differential scanning calorimetry (DSC) or reaction calorimetry (RC1) can provide crucial data on the onset temperature of decomposition and the total heat of reaction.[3][10]

  • Material Compatibility: Be aware that common materials of construction, such as copper, iron oxides, and even certain types of stainless steel, can catalyze the decomposition of hydrazine, significantly lowering the onset temperature of a runaway reaction.[2]

Q4: What are the key experimental parameters to control for managing heat generation?

Several parameters can be manipulated to control the rate of heat generation:

  • Reagent Addition Rate: Slow, controlled addition of the limiting reagent is a fundamental technique to manage the rate of reaction and, consequently, the rate of heat evolution.

  • Concentration: Using dilute aqueous solutions of hydrazine can significantly increase the inherent safety of a process. The water acts as a heat sink, absorbing the energy released during the reaction.[2][11]

  • Temperature: Maintaining a low reaction temperature is critical. This can be achieved through the use of cooling baths (ice-water, dry ice-acetone) or cryostats. Pre-cooling reagents before addition is also a recommended practice.[12]

Section 3: Troubleshooting Guide for Common Scenarios

This section addresses specific issues that may arise during your experiments.

Scenario 1: Unexpected Temperature Spike During Reagent Addition

Q5: I'm adding my substrate to a solution of hydrazine hydrate, and the temperature is rising much faster than anticipated, even with external cooling. What should I do?

An unexpectedly rapid temperature increase is a sign that the reaction is proceeding faster than your cooling capacity can handle.

Immediate Actions:

  • Stop the Addition: Immediately cease the addition of the reagent.

  • Increase Cooling: If possible, enhance the cooling by adding more coolant to the bath or lowering the setpoint of the cryostat.

  • Dilute the Reaction: If safe and practical, adding a pre-chilled, inert solvent can help to absorb the excess heat.

  • Prepare for Quenching: Have a quenching agent ready, but be cautious about the choice of quencher (see Q7).

Root Cause Analysis:

  • Inadequate Cooling: Is your cooling bath large enough for the scale of the reaction? Is there good thermal contact between the flask and the bath?

  • Concentration Issues: Are your reagents more concentrated than specified in the protocol?

  • Catalytic Impurities: Could your glassware or reagents be contaminated with catalytic metals or their oxides?[2]

Scenario 2: Localized Hotspots and Poor Mixing

Q6: I've noticed bubbling and discoloration near the point of reagent addition, but the bulk of the solution remains at the target temperature. Is this a concern?

Yes, this is a significant concern. Localized hotspots indicate poor mixing, which can lead to a localized runaway reaction that can then propagate through the entire solution.

Immediate Actions:

  • Stop the Addition: Halt the addition of reagents immediately.

  • Increase Agitation: Increase the stirring speed to improve mixing and dissipate the localized heat. Ensure your stir bar or overhead stirrer is functioning correctly and is appropriately sized for the vessel.

Preventative Measures:

  • Proper Agitation: Use an overhead stirrer for larger reaction volumes or viscous media to ensure efficient mixing.

  • Sub-surface Addition: If possible, add the reagent below the surface of the reaction mixture to promote rapid dispersion.

Scenario 3: Emergency Shutdown and Quenching

Q7: The reaction temperature is continuing to rise uncontrollably despite stopping reagent addition and maximizing cooling. How do I safely quench the reaction?

In a runaway scenario, the priority is to safely stop the reaction.

Emergency Quenching Protocol:

  • Alert Personnel: Inform colleagues in the immediate vicinity of the situation.

  • Use a Blast Shield: Ensure a blast shield is between you and the reaction vessel.[12]

  • Select an Appropriate Quencher: Do NOT use oxidizing agents like hydrogen peroxide or bleach to quench hydrazine, as this can lead to a violent, explosive reaction.[13] A large volume of cold water or a dilute aqueous acid (e.g., acetic acid) is a safer option. The goal is to dilute and cool the reaction.

  • Flood the Reaction: Add the quenching agent rapidly but carefully to the reaction vessel. Be prepared for vigorous gas evolution.

  • Evacuate if Necessary: If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.

Section 4: Frequently Asked Questions (FAQs)

Q8: What is the safest concentration of hydrazine to use?

Whenever possible, use dilute aqueous solutions of hydrazine. Solutions below 40% hydrazine in water are generally not ignitable.[8] Dilution provides a significant thermal buffer, making the reaction easier to control.[2]

Q9: Can I use a metal spatula to transfer hydrazine or its solid derivatives?

It is strongly recommended to avoid contact with metal spatulas, especially those made of stainless steel that may contain catalytic metals. Use plastic or ceramic spatulas to prevent inadvertent catalytic decomposition.

Q10: How should I dispose of excess hydrazine or hydrazine-containing waste?

Hydrazine waste should be collected in a clearly labeled, dedicated waste container. Never mix hydrazine waste with other waste streams, particularly those containing oxidizing agents.[13] Consult your institution's environmental health and safety office for specific disposal procedures.

Q11: Are there any specific considerations for the Wolff-Kishner reduction?

The Wolff-Kishner reduction is typically carried out at high temperatures in a high-boiling solvent like ethylene glycol.[4][14] The initial formation of the hydrazone can be exothermic. The subsequent decomposition of the hydrazone at high temperatures to release nitrogen gas is the main exotherm to control. The Huang-Minlon modification, which involves distilling off water to increase the reaction temperature, requires careful monitoring to prevent an uncontrolled temperature rise.[4][5]

Section 5: Experimental Protocols and Visualizations

Protocol 1: Controlled Addition of a Reagent to a Hydrazine Solution
  • Setup: Assemble the reaction apparatus in a fume hood, including a round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a reflux condenser with a nitrogen inlet.

  • Cooling: Place the reaction flask in a cooling bath of appropriate size and temperature.

  • Inert Atmosphere: Purge the apparatus with an inert gas like nitrogen or argon.

  • Charge Hydrazine: Charge the reaction flask with the hydrazine solution and solvent. Allow the solution to reach the target temperature.

  • Reagent Addition: Add the second reagent to the addition funnel. Begin a slow, dropwise addition of the reagent to the stirred hydrazine solution.

  • Monitoring: Continuously monitor the reaction temperature. The rate of addition should be adjusted to maintain the temperature within a pre-determined range (typically ±2 °C).

  • Completion: Once the addition is complete, continue to stir the reaction at the target temperature for the specified time, monitoring for any delayed exotherm.

Diagrams

Exothermic_Feedback_Loop A Increased Reaction Rate B Increased Heat Generation A->B causes C Increased Temperature B->C leads to C->A accelerates D Insufficient Heat Removal D->C contributes to

Caption: The Thermal Runaway Feedback Loop.

Troubleshooting_Workflow start Unexpected Temperature Rise stop_addition Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling stop_addition->increase_cooling is_controlled Is Temperature Controlled? increase_cooling->is_controlled continue_monitoring Continue Monitoring is_controlled->continue_monitoring Yes prepare_quench Prepare to Quench is_controlled->prepare_quench No quench_reaction Quench Reaction (Cold Water/Dilute Acid) prepare_quench->quench_reaction emergency_procedures Follow Emergency Procedures quench_reaction->emergency_procedures

Caption: Decision workflow for an unexpected exotherm.

Section 6: Data Tables

Table 1: Influence of Catalysts on Hydrazine Decomposition

CatalystOnset Temperature of Decomposition
None (in glass)High
Iron Oxide (Rust)Significantly Lowered[2]
Copper, Cobalt, MolybdenumSignificantly Lowered[2]

Table 2: Recommended Personal Protective Equipment (PPE)

ItemSpecification
GlovesNitrile or other chemical-protective gloves.[15]
Eye ProtectionSplash-proof goggles or a full-face shield.[15][16]
Body ProtectionA lab coat must be worn.[15] A chemical-resistant apron is recommended for larger quantities.
RespiratoryAll handling of hydrazine must be done in a certified chemical fume hood.[15]

References

Technical Support Center: Strategies for Overcoming Poor Crystal Growth of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole derivative crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges. Drawing upon established principles and field-proven insights, this resource aims to empower you to overcome obstacles and achieve high-quality single crystals suitable for X-ray diffraction and other analytical techniques.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues encountered during the crystallization of pyrazole derivatives in a question-and-answer format. Each answer provides not only a solution but also the underlying scientific reasoning to inform your experimental design.

Q1: My pyrazole derivative "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1][2] This is a common issue with organic molecules, including pyrazole derivatives, and is often related to high solute concentration, rapid cooling, or the presence of impurities.

Causality and Strategic Solutions:

  • High Supersaturation: If the solution is too concentrated, the compound may crash out of solution too quickly for an ordered crystal lattice to form.

    • Solution: Reheat the mixture to redissolve the oil, then add more of the "good" solvent to decrease the concentration.[1] This lowers the saturation point, allowing crystallization to occur at a lower temperature, ideally below the compound's melting point.

  • Rapid Cooling: Fast cooling rates can lead to a rapid increase in supersaturation, favoring amorphous precipitation over controlled crystal growth.

    • Solution: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a Dewar flask can help maintain a gradual temperature decrease.[3]

  • Inappropriate Solvent System: The chosen solvent may have a boiling point that is too high, keeping the solution temperature above the melting point of your compound during precipitation.

    • Solution: Experiment with a solvent that has a lower boiling point.[1] Alternatively, consider a mixed solvent system where a "good" solvent dissolves the compound, and a miscible "poor" solvent (anti-solvent) is slowly introduced to induce crystallization.[3]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.[1]

    • Solution: Further purify your pyrazole derivative before attempting crystallization. Techniques like column chromatography or an acid-base wash can be effective.[4] For basic pyrazole compounds, deactivating silica gel with triethylamine may improve chromatographic separation.[4]

Q2: I'm not getting any crystals at all. The solution remains clear even after cooling. What should I try?

A2: A lack of crystal formation indicates that the solution is not sufficiently supersaturated. Supersaturation is the driving force for crystallization, and achieving it is essential for both nucleation (the initial formation of crystal seeds) and subsequent crystal growth.

Strategies to Induce Crystallization:

  • Increase Concentration:

    • Slow Evaporation: Allow the solvent to evaporate slowly from an open or partially covered vial. This gradually increases the concentration of your pyrazole derivative until it reaches supersaturation and begins to crystallize.[5][6] Placing the setup in a refrigerator can slow the evaporation rate, often leading to better quality crystals.[7]

    • Boiling Off Solvent: If you have a larger volume, you can carefully heat the solution to boil off some of the solvent, then allow it to cool again.[2]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can act as nucleation sites.[2]

    • Seeding: If you have a small amount of the solid compound, add a "seed crystal" to the supersaturated solution. This provides a template for further crystal growth.[3][8]

  • Decrease Solubility:

    • Lowering the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.[2][9]

    • Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble to a solution of your compound in a "good" solvent. This reduces the overall solubility and can induce crystallization. This can be done through direct addition, layering, or vapor diffusion.[5][7]

Q3: The crystals are too small, needle-like, or form aggregates. How can I grow larger, single crystals?

A3: The formation of numerous small crystals or needles suggests that the rate of nucleation is much higher than the rate of crystal growth.[8] To obtain larger, higher-quality crystals, the goal is to favor the growth of existing crystals over the formation of new ones.

Methods to Promote Crystal Growth over Nucleation:

  • Reduce Supersaturation: A high level of supersaturation leads to rapid nucleation. By working with a solution that is only slightly supersaturated, you can create an environment where it is more energetically favorable for molecules to add to existing crystal lattices rather than forming new nuclei.[8] This can be achieved by using a slightly larger volume of solvent.[2]

  • Slower Crystallization Process:

    • Slow Cooling: As mentioned previously, slow cooling is crucial. A gradual decrease in temperature helps to maintain a low level of supersaturation.

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals from small amounts of material. A solution of your compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger container with a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, gradually reducing the solubility and promoting slow crystal growth.[5][7]

  • Solvent Choice: The solvent can influence crystal habit. Consider screening a variety of solvents to find one that promotes the desired crystal morphology. Hydrogen bonding interactions between the solvent and the pyrazole derivative can significantly impact crystal packing.[7][10]

Frequently Asked Questions (FAQs)

Q4: What are the most common solvents for recrystallizing pyrazole and its derivatives?

A4: The choice of solvent is highly dependent on the specific pyrazole derivative's polarity, which is influenced by its substituents.[3] However, some generally effective solvents and solvent systems include:

  • Single Solvents: Ethanol, methanol, isopropanol, acetone, ethyl acetate, and water are frequently used.[3] For the parent 1H-pyrazole, cyclohexane and petroleum ether are also effective.[3]

  • Mixed Solvent Systems: A common technique is to dissolve the pyrazole compound in a hot "good" solvent (e.g., ethanol, methanol) and then add a hot "poor" solvent (e.g., water) until the solution becomes slightly cloudy. Subsequent slow cooling can yield good crystals.[3][11] Hexane/ethyl acetate and hexane/acetone are other useful combinations.[3]

Q5: How do impurities affect the crystallization of my pyrazole derivative?

A5: Impurities can significantly hinder crystallization in several ways.[12] They can:

  • Inhibit Nucleation and Growth: Impurity molecules can adsorb onto the surface of a growing crystal, blocking sites for the addition of more molecules of your compound and slowing or stopping crystal growth.[13]

  • Alter Crystal Habit: The presence of impurities can change the shape of the crystals.[14]

  • Promote Oiling Out: As mentioned earlier, impurities can lower the melting point of your compound, making it more likely to oil out.[1]

  • Lead to Defects: Impurities can be incorporated into the crystal lattice, leading to defects and poor crystal quality.[8] It is generally recommended that the starting material has a purity of at least 80-90%.[1]

Q6: Can I use crystallization to separate regioisomers of a pyrazole derivative?

A6: Yes, fractional recrystallization can be an effective method for separating regioisomers, provided they have sufficiently different solubilities in a particular solvent system.[3] This technique involves multiple recrystallization steps to progressively enrich one isomer. Another strategy is to exploit the basicity of the pyrazole nitrogen atoms by forming salts with an acid. The resulting salts of the different regioisomers may have significantly different crystallization properties, allowing for their separation.[4]

Q7: How does the substitution pattern on the pyrazole ring influence crystallization?

A7: The substituents on the pyrazole ring play a crucial role in determining the intermolecular interactions that govern crystal packing.

  • Hydrogen Bonding: The pyrrole-like NH group of an unsubstituted pyrazole is a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor.[15] This allows for the formation of various hydrogen-bonding motifs such as dimers, trimers, tetramers, and catemers (chains).[15]

  • Substituent Effects: The nature and position of substituents can influence the acidity of the NH proton and the steric accessibility of the nitrogen atoms, thereby affecting the preferred hydrogen-bonding patterns.[15][16] For example, bulky substituents may favor the formation of dimers over larger aggregates.[16] Halogen substituents can lead to different packing motifs depending on their identity; for instance, 4-chloro- and 4-bromo-1H-pyrazole are isostructural and form trimers, while the 4-fluoro and 4-iodo analogs form catemers.[15]

Key Experimental Protocols

Protocol 1: Slow Cooling Recrystallization

This is a standard method for purifying solid compounds.

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent.

  • Heating: Gently heat the mixture while stirring until the solvent boils and the solid completely dissolves.[3] If the solid does not dissolve, add small portions of additional hot solvent until it does.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath for at least 20-30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Air-dry the crystals on the filter paper or in a desiccator.

Protocol 2: Vapor Diffusion

This technique is ideal for growing high-quality single crystals when only a small amount of material is available.

  • Preparation: Dissolve your pyrazole derivative (1-10 mg) in a small volume (0.1-0.5 mL) of a "good" solvent in a small, narrow vial.

  • Assembly: Place this small vial inside a larger, sealable container (e.g., a beaker or jar). Add a larger volume (1-3 mL) of a volatile "poor" solvent (anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1]

  • Sealing and Incubation: Seal the larger container and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.

  • Crystal Growth: Over time (hours to days), the solubility of your compound in the mixed solvent system will decrease, leading to the slow growth of crystals.

Data Presentation

Table 1: Common Solvents for Pyrazole Derivative Crystallization

This table provides a starting point for solvent selection. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific compound.

Solvent/SystemTypePolarityCommon Use Case
Ethanol / WaterMixed ProticHighFor polar pyrazole derivatives.[3]
Methanol / WaterMixed ProticHighSimilar to ethanol/water, good for polar compounds.[11]
Ethyl Acetate / HexanesMixedMedium/Non-polarA versatile system for compounds of intermediate polarity.[3]
Acetone / HexanesMixedMedium/Non-polarAnother good option for compounds of intermediate polarity.[3]
IsopropanolSingle ProticMediumA common single solvent for recrystallization.[9]
AcetoneSingle AproticMediumCan be effective for a range of pyrazole derivatives.[9][17]
CyclohexaneSingle Non-polarLowUseful for less polar pyrazole derivatives.[3]

Visualizations

Diagram 1: Troubleshooting Workflow for "Oiling Out"

G start Problem: Compound 'Oils Out' reheat Reheat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success! check_crystals->success Yes change_solvent Try a Different Solvent (Lower Boiling Point) check_crystals->change_solvent No purify Further Purify Compound check_crystals->purify No, persistent oiling retry Retry Crystallization change_solvent->retry purify->retry

Caption: A decision-making workflow for addressing the issue of a compound oiling out during crystallization.

Diagram 2: Crystallization Technique Selection Guide

G start Goal: Obtain Crystals amount Amount of Material? start->amount large_amount Large (>100 mg) amount->large_amount Large small_amount Small (<20 mg) amount->small_amount Small purity Purity Goal? large_amount->purity vapor_diffusion Vapor Diffusion small_amount->vapor_diffusion layering Solvent Layering small_amount->layering slow_evaporation Slow Evaporation small_amount->slow_evaporation bulk_purification Bulk Purification purity->bulk_purification Bulk xray_quality X-ray Quality purity->xray_quality High Quality slow_cooling Slow Cooling Recrystallization bulk_purification->slow_cooling xray_quality->vapor_diffusion

Caption: A guide for selecting an appropriate crystallization technique based on sample amount and desired crystal quality.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This guide provides a detailed comparative analysis of the antimicrobial properties of a specific pyrazole derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, and the widely-used triazole antifungal, fluconazole. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development, offering insights into their respective mechanisms of action, antimicrobial spectra, and methodologies for comparative evaluation.

Introduction: The Contenders

Fluconazole: A cornerstone in antifungal therapy, fluconazole is a synthetic triazole that has been in clinical use for decades.[3] Its efficacy against a range of fungal pathogens, particularly Candida and Cryptococcus species, has established it as a first-line treatment for various fungal infections.[3][4]

This compound: This compound belongs to the pyrazole class of heterocyclic compounds, which are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][5] Recent research has highlighted the potential of pyrazole derivatives as a source of new antimicrobial agents, active against both bacteria and fungi.[2][5]

Mechanism of Action: A Tale of Two Pathways

The antimicrobial efficacy of these two compounds stems from fundamentally different molecular mechanisms, a critical consideration in the context of overcoming drug resistance.

Fluconazole: Inhibitor of Ergosterol Biosynthesis

Fluconazole exerts its antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[3][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.[3][7] This mechanism is primarily fungistatic, meaning it inhibits the growth of fungi rather than directly killing them.[3]

Fluconazole_Mechanism Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Fungal Cytochrome P450) FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Essential Component DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability) FungistaticEffect Fungistatic Effect DisruptedMembrane->FungistaticEffect Fluconazole Fluconazole Fluconazole->Ergosterol

Figure 1: Mechanism of action of Fluconazole.

This compound: A Potential Succinate Dehydrogenase Inhibitor

While the precise mechanism of antifungal action for this compound is still under investigation, recent studies on structurally related pyrazole-4-acetohydrazide derivatives suggest a different target: the fungal succinate dehydrogenase (SDH) enzyme.[8][9] SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration. Inhibition of fungal SDH would disrupt energy production, leading to cell death. This mechanism is distinct from that of azole antifungals and represents a potentially valuable alternative for combating azole-resistant fungal strains.

Pyrazole_Mechanism Succinate Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) (Complex II) ETC Electron Transport Chain TCA_Cycle Citric Acid Cycle (TCA) Fumarate->TCA_Cycle Fumarate->ETC e- transfer ATP_Production ATP Production (Cellular Energy) ETC->ATP_Production FungicidalEffect Fungicidal Effect Pyrazole This compound Pyrazole->Fumarate Inhibits SDH

Figure 2: Postulated mechanism of action for pyrazole acetohydrazide derivatives.

Comparative Antimicrobial Spectrum and Potency

A direct comparison of the antimicrobial activity of these two compounds requires the evaluation of their Minimum Inhibitory Concentrations (MICs) against a panel of relevant microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Fluconazole: A Focused Antifungal Agent

Fluconazole's spectrum of activity is primarily directed against yeasts. It is highly effective against most Candida species, including C. albicans, C. tropicalis, and C. parapsilosis, as well as Cryptococcus neoformans.[3] However, its efficacy is limited against Candida krusei, which exhibits intrinsic resistance, and Candida glabrata, which can show dose-dependent susceptibility or resistance.[3] Fluconazole has no clinically relevant activity against bacteria.

This compound and Pyrazole Derivatives: A Broader Spectrum

Research on various pyrazole derivatives has demonstrated a broader antimicrobial spectrum, with activity reported against both bacteria and fungi.[2][5] Studies on novel acetohydrazide pyrazole derivatives have shown inhibitory potential against both bacterial and fungal microbes.[10] Some pyrazole derivatives have shown promising activity against Candida species, including azole-resistant strains, with MIC values in the range of 16 to 32 µg/mL.[11]

Quantitative Data Summary

The following table summarizes representative MIC values for fluconazole and reported data for pyrazole derivatives against various microorganisms. It is important to note that direct comparative studies for this compound against a standardized panel of fungi are limited, and the data for pyrazole derivatives are drawn from various studies on structurally related compounds.

MicroorganismFluconazole MIC (µg/mL)Representative Pyrazole Derivative MIC (µg/mL)
Candida albicans0.25 - 2.016 - 64[11][12]
Candida glabrata4.0 - 64.016 - 32[11]
Candida krusei≥64 (Resistant)Data not available
Cryptococcus neoformans4.0 - 16.0Data not available
Staphylococcus aureusNo activity64[5]
Escherichia coliNo activity>100[5]

Experimental Protocols for Comparative Antimicrobial Susceptibility Testing

To obtain robust and comparable data, standardized methodologies for antimicrobial susceptibility testing are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines.[3][13][14]

A. Broth Microdilution Method for MIC Determination (Adapted from CLSI M27)

This method is considered the gold standard for determining the MIC of antifungal agents against yeasts.[13]

Objective: To determine the minimum concentration of the test compound that inhibits the visible growth of a fungal isolate.

Materials:

  • Test compounds (this compound and Fluconazole)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolates (e.g., Candida albicans ATCC 90028)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest final concentration to be tested.

  • Preparation of Inoculum: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solutions in the 96-well plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation: Inoculate each well (except for the sterility control) with the prepared fungal inoculum.

  • Controls: Include a growth control (medium and inoculum, no drug) and a sterility control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.

Broth_Microdilution_Workflow start Start prep_stock Prepare Compound Stock Solutions start->prep_stock prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate at 35°C for 24-48h controls->incubate read_mic Read MIC (Lowest concentration with ≥50% growth inhibition) incubate->read_mic end End read_mic->end

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers and drug development professionals. In the dynamic field of medicinal chemistry, the pyrazole nucleus stands out as a cornerstone scaffold, consistently featured in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[3][4] When this privileged heterocycle is coupled with an acetohydrazide linker, it forms the 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide scaffold—a versatile platform for the synthesis of novel therapeutic candidates.[5][6]

This guide provides an in-depth analysis and comparison of the structure-activity relationships (SAR) for analogs derived from this core structure. We will dissect how specific molecular modifications influence biological efficacy, with a primary focus on antimicrobial activity, and provide the experimental context necessary to understand and replicate these findings. Our objective is to move beyond a simple recitation of data, offering instead a causal understanding of why certain structural features lead to enhanced biological performance.

Core Scaffold Synthesis: A Reproducible Workflow

The foundational step in any SAR study is the robust synthesis of the core molecule and its derivatives. The this compound is typically prepared and then condensed with various aldehydes or ketones to generate a library of hydrazone analogs. This approach is efficient and allows for significant structural diversity at the terminal end of the molecule, which is a critical region for modulating biological activity.

Experimental Protocol: Synthesis of Hydrazone Analogs

This protocol outlines the synthesis of the parent acetohydrazide, followed by its condensation with a representative substituted benzaldehyde.

Part A: Synthesis of this compound

  • Esterification: A mixture of 3,5-dimethylpyrazole and ethyl chloroacetate in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., potassium carbonate) to yield ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate. The reaction is monitored by Thin Layer Chromatography (TLC).

  • Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol. The progress of the conversion to the desired acetohydrazide is monitored until completion.

  • Isolation: Upon cooling, the product, this compound, typically precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Part B: Synthesis of Hydrazone Analogs (e.g., Condensation with Substituted Benzaldehyde)

  • Condensation: Equimolar amounts of this compound and a selected substituted benzaldehyde are dissolved in ethanol.[7] A catalytic amount of glacial acetic acid is added to facilitate the reaction.

  • Reaction: The mixture is then refluxed or stirred under microwave irradiation, which can significantly reduce reaction times.[5]

  • Purification: The resulting hydrazone product often precipitates upon cooling. It is then filtered, washed, and recrystallized from a suitable solvent like ethanol to achieve high purity. The structure is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][7]

Synthetic Workflow Diagram

G cluster_0 Part A: Acetohydrazide Synthesis cluster_1 Part B: Hydrazone Analog Synthesis A 3,5-dimethylpyrazole + Ethyl Chloroacetate B Reflux with K2CO3 A->B C Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate B->C D Reflux with Hydrazine Hydrate C->D E This compound (Core Scaffold) D->E F Core Scaffold H Condensation (Ethanol, Acetic Acid) F->H G Substituted Benzaldehyde (R-CHO) G->H I Final Hydrazone Analog H->I

References

A Comparative Guide to the Mechanisms of Action of Pyrazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use as anti-inflammatory, anticancer, and, increasingly, antimicrobial agents.[1][2][3] As the threat of antimicrobial resistance grows, understanding how these versatile compounds exert their effects is paramount for the development of new, potent therapeutics.[2]

This guide provides an in-depth, comparative analysis of the known mechanisms of action for pyrazole-based antimicrobial agents. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities to explore the causality behind experimental choices and the self-validating systems that ensure data integrity.

Primary Mechanisms of Action: A Comparative Overview

Pyrazole derivatives combat microbial threats through several distinct and sometimes overlapping mechanisms. The most extensively studied of these are the inhibition of essential enzymes and the disruption of bacterial cell integrity. More recently, interference with virulence factors like quorum sensing has emerged as a promising alternative strategy.[4][5]

Inhibition of Essential Enzymes

Interfering with enzymes crucial for bacterial survival is a classic and effective antimicrobial strategy. Pyrazole-based agents have been shown to target several key players in bacterial replication and metabolism.

A. DNA Gyrase and Topoisomerase IV

DNA gyrase (a type II topoisomerase) is a well-established bacterial target responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription.[5][6] Many pyrazole derivatives function as potent inhibitors of this enzyme, often targeting the GyrB subunit, which houses the ATP-binding site.[7] This mechanism is analogous to that of the coumarin class of antibiotics.

  • Comparative Insight: N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have shown strong inhibitory activity against the DNA gyrase of both Bacillus subtilis and Staphylococcus aureus.[8] For instance, compound 3k from this series demonstrated potent inhibition with IC₅₀ values of 0.25 µg/mL and 0.15 µg/mL against B. subtilis and S. aureus DNA gyrase, respectively.[8] Similarly, pyrazole-thiazole hybrids and aza-indole-derived pyrazoles have been identified as potent DNA gyrase and topoisomerase IV inhibitors.[5][7] A strong correlation between the Minimum Inhibitory Concentrations (MICs) against bacterial growth and the IC₅₀ values for enzyme inhibition suggests this is the primary mechanism of cell death.[8]

B. Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the folate biosynthesis pathway, which produces tetrahydrofolate, a precursor necessary for the synthesis of nucleotides and certain amino acids.[9][10][11] Inhibition of DHFR leads to a "thymineless death" for the bacterium.[10]

  • Comparative Insight: Pyrazole derivatives featuring a benzenesulphonamide moiety have been identified as excellent, broad-spectrum DHFR inhibitors, with activity comparable to the established antibiotic ciprofloxacin.[9][10] Certain hybrids have demonstrated IC₅₀ values as low as 0.09 µM, outperforming the classical DHFR inhibitor methotrexate in enzymatic assays.[9][10] Molecular docking studies confirm that these compounds bind effectively within the active site of the DHFR enzyme.[5][9]

C. Other Enzymatic Targets

The versatility of the pyrazole scaffold allows it to be adapted to inhibit other essential bacterial enzymes.

  • N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE): This enzyme is part of the lysine biosynthesis pathway in bacteria, a pathway absent in mammals, making it an attractive target.[12][13] Pyrazole-based competitive inhibitors of DapE have been developed, with the most potent analogs exhibiting IC₅₀ values around 18-19 µM.[12][14]

  • 5′-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN): Inhibition of MTAN disrupts bacterial quorum sensing, polyamine synthesis, and methionine recycling.[15] Computational studies suggest that pyrazole derivatives can bind effectively to the active site of MTAN from S. aureus.[15]

Disruption of Cell Membrane and Cell Wall Integrity

Some pyrazole derivatives exert their antimicrobial effect through a more direct, physical mechanism: damaging the bacterial cell envelope.

  • Comparative Insight: Naphthyl-substituted pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall.[5] Another series of 4-trifluoromethylphenyl-substituted pyrazole derivatives demonstrated rapid bactericidal activity, causing a loss of membrane integrity.[1] This was confirmed experimentally by observing the uptake of propidium iodide (a fluorescent dye that only enters cells with compromised membranes) in treated bacteria.[1] Similarly, ultra-short pyrazole-arginine based peptidomimetics appear to kill bacteria by disrupting the cell membrane, leading to cytosol leakage and lysis.[16]

Inhibition of Virulence Factors: Quorum Sensing

Rather than directly killing bacteria, an alternative antimicrobial strategy is to disarm them by inhibiting virulence factors. Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and toxin production.[4]

  • Comparative Insight: Certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-QS activity at sub-MIC concentrations.[4][17][18] This activity is confirmed by the reduced production of violacein pigment in the reporter strain Chromobacterium violaceum CV026.[4][19] These compounds are also effective at disrupting the formation of biofilms by pathogenic bacteria like S. aureus and Pseudomonas aeruginosa.[4][18]

Comparative Data Summary

The following table summarizes the performance of representative pyrazole-based agents across different mechanisms of action.

Compound Class/ExampleTarget Organism(s)Primary Mechanism of ActionPotency (IC₅₀ / MIC)Reference(s)
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k)S. aureus, B. subtilisDNA Gyrase InhibitionIC₅₀: 0.15-0.25 µg/mL[8]
4,5-dihydropyrazole derivative (4d)B. subtilis, S. aureusDNA Gyrase InhibitionIC₅₀: 0.125 µg/mL[6]
Pyrazole-benzenesulphonamide hybrid (6a)Various bacteria & fungiDHFR InhibitionIC₅₀: 0.09 µM[9][10]
Pyrazole-aminopyridine amide (7d)Haemophilus influenzaeDapE InhibitionIC₅₀: 17.9 µM[12][14]
Naphthyl-substituted pyrazole-hydrazone (6)S. aureus, A. baumanniiCell Wall DisruptionMIC: 0.78–1.56 µg/mL[5]
Pyrazolo[1,5-a]pyrimidine derivative (5a)S. aureus, P. aeruginosaQuorum Sensing & Biofilm Inhib.>60% biofilm inhibition at MIC[4][18]

Experimental Workflows for Mechanism of Action Elucidation

Determining the precise mechanism of action requires a logical progression of experiments. The following workflows represent self-validating systems for investigating the primary mechanisms discussed.

Workflow 1: Investigating Enzyme Inhibition

This workflow is designed to identify and characterize the inhibition of a specific bacterial enzyme, using DNA gyrase as an example.

Enzyme_Inhibition_Workflow cluster_0 Initial Screening & Target Hypothesis cluster_1 In Vitro Validation cluster_2 Cellular Confirmation Start Potent Pyrazole (Low MIC) Hypothesis Hypothesize Target (e.g., DNA Gyrase) Based on SAR Start->Hypothesis Assay DNA Gyrase Supercoiling Assay Hypothesis->Assay IC50 Determine IC50 Value Assay->IC50 Selectivity Test against Human Topoisomerase II IC50->Selectivity Macro Macromolecular Synthesis Assay Selectivity->Macro Result Observe Selective Inhibition of DNA Synthesis Macro->Result

Caption: Workflow for confirming DNA gyrase inhibition.

Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Setup: Prepare a reaction mixture containing DNA gyrase buffer, relaxed pBR322 plasmid DNA, ATP, purified DNA gyrase enzyme (from S. aureus or E. coli), and varying concentrations of the test pyrazole compound (typically dissolved in DMSO).

  • Controls:

    • Negative Control: Reaction mixture with DMSO vehicle only (should show complete supercoiling).

    • Positive Control: Reaction mixture with a known DNA gyrase inhibitor (e.g., ciprofloxacin or novobiocin) (should show no supercoiling).[5]

    • No Enzyme Control: Reaction mixture without DNA gyrase (plasmid remains relaxed).

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, and incubate further to digest the enzyme.

  • Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Stain the gel with ethidium bromide and visualize under UV light.

  • Interpretation: Relaxed plasmid DNA migrates slower than supercoiled DNA. The concentration of the pyrazole compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined by densitometry of the DNA bands. A good correlation between this IC₅₀ value and the MIC value strongly supports this mechanism of action.[8]

Workflow 2: Assessing Cell Membrane Damage

This workflow is used to determine if a pyrazole agent's primary mechanism involves the disruption of the bacterial cell membrane.

Membrane_Damage_Workflow cluster_0 Initial Observation cluster_1 Membrane Permeability Assays cluster_2 Visualization Start Rapid Bactericidal Activity (Time-Kill Assay) PI_Uptake Propidium Iodide (PI) Uptake Assay via Flow Cytometry Start->PI_Uptake Leakage Cytosol Leakage Assay (e.g., ATP release) PI_Uptake->Leakage Microscopy Transmission Electron Microscopy (TEM) Leakage->Microscopy Result Observe Morphological Changes & Lysis Microscopy->Result

Caption: Workflow for confirming cell membrane disruption.

Protocol: Propidium Iodide (PI) Uptake Assay

This protocol uses flow cytometry to quantify the number of cells with compromised membranes following treatment with a test compound.

  • Cell Preparation: Grow a bacterial culture (e.g., S. aureus) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with PBS, and resuspend to a standardized density (e.g., 10⁶ CFU/mL).

  • Treatment: Treat the bacterial suspension with the pyrazole compound at relevant concentrations (e.g., 1x and 4x MIC).

  • Controls:

    • Negative Control: Untreated cells (should show minimal PI uptake).

    • Positive Control: Cells treated with 70% ethanol or another membrane-disrupting agent (should show high PI uptake).[1]

  • Incubation: Incubate the samples for a short period (e.g., 30 minutes) at 37°C.

  • Staining: Add propidium iodide (final concentration ~20 µM) to each sample and incubate in the dark for 10 minutes.

  • Analysis: Analyze the samples using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

  • Interpretation: An increase in the percentage of PI-positive (fluorescent) cells in the treated samples compared to the negative control indicates that the pyrazole compound has permeabilized the bacterial membrane.[1]

Conclusion and Future Perspectives

The pyrazole scaffold is a remarkably versatile platform for the development of novel antimicrobial agents. Current research demonstrates that pyrazole derivatives can be tailored to target a variety of essential bacterial processes, from DNA replication and folate synthesis to cell membrane integrity and quorum sensing. While much is known, a significant number of reported pyrazole antimicrobials still have an unconfirmed mechanism of action, highlighting a critical area for future research.[5]

Future efforts should focus on:

  • Systematic Mechanistic Studies: Moving beyond preliminary screening to conduct detailed mechanistic investigations for newly synthesized compounds.

  • Targeting Gram-Negative Pathogens: Developing pyrazole derivatives that can effectively overcome the impermeable outer membrane of Gram-negative bacteria.

  • Combating Resistance: Exploring pyrazole-based inhibitors of novel targets or virulence factors as a strategy to circumvent existing resistance mechanisms.

By combining rational drug design with rigorous, systematic mechanistic evaluation, the full potential of pyrazole-based compounds can be harnessed in the critical fight against infectious diseases.

References

A Comparative Guide to In Silico Docking of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with Microbial Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in silico molecular docking performance of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, a promising heterocyclic scaffold, against key microbial protein targets. We will explore the underlying principles of molecular docking, present a detailed experimental workflow, and compare the binding potential of this compound with established antimicrobial agents, supported by data from relevant studies on analogous pyrazole derivatives.

Introduction: The Rationale for In Silico Investigation

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial and antifungal properties[1][2][3]. The specific compound, this compound, serves as a crucial building block for more complex hydrazone derivatives that have demonstrated notable antimicrobial efficacy[4].

In silico molecular docking is an indispensable tool in modern drug discovery. It allows us to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. This computational approach provides a rational basis for understanding structure-activity relationships (SAR), prioritizing candidates for synthesis, and guiding the optimization of lead compounds, thereby saving significant time and resources. This guide aims to provide researchers with a comprehensive overview of the docking potential of the title compound against validated microbial targets and to benchmark its performance against alternative inhibitors.

The Experimental Workflow: A Self-Validating Docking Protocol

To ensure scientific rigor, any described protocol must be a self-validating system. This involves not just executing steps but understanding the causality behind each choice and incorporating controls to verify the results. The following workflow is designed to be robust and reproducible.

Step 1: Ligand Preparation

The initial step is to generate a high-quality, three-dimensional structure of the ligand.

  • 2D Structure Generation: Draw the this compound molecule using chemical drawing software like ChemDraw or the free PubChem Sketcher.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure. The PubChem entry for this compound (CID 821228) provides a pre-computed 3D conformer that can be downloaded[5].

  • Energy Minimization: This is a critical step to obtain a low-energy, sterically favorable conformation. Utilize force fields like MMFF94 or UFF in software such as Avogadro or Chimera. This process ensures the bond lengths, angles, and torsion angles are realistic.

  • File Format Conversion: Save the final structure in a docking-compatible format, such as .pdbqt, using AutoDock Tools. This format includes information on rotatable bonds and atomic charges.

Causality: An accurate, low-energy 3D structure is paramount. Docking a high-energy or poorly optimized conformer can lead to inaccurate binding predictions and steric clashes, invalidating the results.

Step 2: Target Protein Selection & Preparation

The choice of target is dictated by its essential role in microbial survival and its validation as a drug target. Based on extensive research on pyrazole derivatives, two primary targets are selected for this guide: DNA Gyrase Subunit B and MurB Ligase .[6][7]

  • Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use:

    • Staphylococcus aureus DNA Gyrase B (PDB ID: 6QX2)[7]

    • Escherichia coli MurB (PDB ID: 2Q85)

  • Protein Cleanup: The raw PDB file requires preparation. Using tools like UCSF Chimera or Discovery Studio, perform the following:

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. The original ligand is often removed to allow for unbiased re-docking later.

    • Add polar hydrogens, as they are crucial for forming hydrogen bonds.

    • Assign atomic charges (e.g., Gasteiger charges).

  • File Format Conversion: Save the cleaned protein structure in the .pdbqt format for compatibility with AutoDock Vina.

Step 3: Defining the Binding Site & Docking Simulation
  • Active Site Identification: The binding pocket is typically defined based on the location of the co-crystallized ligand in the original PDB file. If no ligand is present, literature analysis or binding site prediction tools can be used.

  • Grid Box Generation: A grid box is defined to encompass the entire binding site. This box sets the boundaries for the docking search space. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search and save computational time.

  • Running the Simulation: Execute the docking using software like AutoDock Vina. Vina uses an iterated local search global optimizer algorithm to explore various conformations of the ligand within the grid box and calculates the binding affinity for the most favorable poses.

Step 4: Analysis and Validation of Results
  • Binding Affinity (Docking Score): The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

  • Pose Analysis: The top-ranked binding poses should be visually inspected using software like PyMOL or Discovery Studio Visualizer. The key is to analyze the non-covalent interactions:

    • Hydrogen Bonds: Identify specific amino acid residues acting as H-bond donors or acceptors.

    • Hydrophobic Interactions: Note interactions with non-polar residues.

    • Pi-Interactions: Look for pi-pi stacking or pi-alkyl interactions.

  • Trustworthiness through Validation:

    • Re-docking: A crucial validation step is to dock the original co-crystallized ligand back into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystal structure pose indicates a valid docking protocol.

    • Control Docking: Compare the docking score of this compound with a known inhibitor (positive control). For DNA gyrase, Ciprofloxacin is an excellent control[6].

Below is a diagram illustrating this comprehensive workflow.

G cluster_ligand Part 1: Ligand Preparation cluster_protein Part 2: Protein Preparation cluster_docking Part 3: Docking & Analysis cluster_validation Part 4: Validation L1 Draw 2D Structure (e.g., ChemDraw) L2 Generate 3D Conformer (e.g., PubChem) L1->L2 L3 Energy Minimization (e.g., Avogadro, MMFF94) L2->L3 L4 Save as PDBQT (AutoDock Tools) L3->L4 D1 Define Grid Box (Around Active Site) L4->D1 Prepared Ligand P1 Download Structure (Protein Data Bank) P2 Clean Protein (Remove water, add hydrogens) P1->P2 P3 Assign Charges (Gasteiger) P2->P3 P4 Save as PDBQT (AutoDock Tools) P3->P4 P4->D1 Prepared Protein D2 Run Docking Simulation (AutoDock Vina) D1->D2 D3 Analyze Results (Binding Energy, Interactions) D2->D3 D4 Visualize Poses (e.g., PyMOL) D3->D4 V1 Re-dock Native Ligand (RMSD < 2.0 Å) V1->D3 Validates Protocol V2 Dock Positive Control (e.g., Ciprofloxacin) V2->D3 Provides Benchmark

Caption: A comprehensive workflow for molecular docking studies.

Comparative Docking Analysis

While direct in silico studies on the specific this compound molecule are not extensively published, a wealth of data exists for structurally similar pyrazole derivatives. This allows us to draw strong, scientifically-grounded inferences about its potential binding modes and affinities.

Target 1: DNA Gyrase B (S. aureus)

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a prime antibacterial target.[7] The B subunit (GyrB) contains the ATP-binding site, which is a common target for inhibitors.

CompoundPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction TypeReference
Ferrocenyl-substituted pyrazole 6QX2-9.6Ala588H-bond, Pi-alkyl[7]
Pyrano[2,3-c] pyrazole deriv. (5c) 4URO-8.1Asp81, Ile86, Pro87, Gly85H-bond, Hydrophobic[6]
Ciprofloxacin (Control) 4URO-7.2Asp81, Gly85, Ile102H-bond, Hydrophobic[6]
Inferred: Title Compound 6QX2 / 4URO-7.0 to -8.5 (Estimated)Asp, Ala, Ile (Predicted)H-bond, HydrophobicN/A

Analysis & Expertise: The acetohydrazide moiety (-C(=O)NHNH2) of our title compound is a potent hydrogen bond donor and acceptor. We predict it would form crucial H-bonds with the highly conserved Aspartic acid residue (Asp81 in E. coli MurB, analogous positions in Gyrase) in the ATP-binding pocket, an interaction critical for inhibitory activity. The dimethyl-pyrazole ring is expected to form hydrophobic interactions with non-polar residues like Alanine and Isoleucine, anchoring the ligand in the pocket.[6][7] The performance of related pyrazoles, which outperform the standard drug Ciprofloxacin in silico, suggests that this compound is a highly promising candidate for targeting DNA gyrase.[6]

Target 2: MurB Ligase (E. coli)

The MurB enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Its inhibition leads to cell lysis and death.

CompoundPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction TypeReference
Pyrano[2,3-c] pyrazole deriv. (5c) 1UDR-8.9Arg186, Asn114, Ser113, Gly112H-bond, Hydrophobic[6]
Pyrano[2,3-c] pyrazole deriv. (5b) 1UDR-8.6Arg186, Asn114, Ser113, Gly112H-bond, Hydrophobic[6]
Inferred: Title Compound 1UDR-8.0 to -9.0 (Estimated)Arg, Asn, Ser (Predicted)H-bond, HydrophobicN/A

Analysis & Expertise: Docking studies on similar pyrazole structures show strong binding to the active site of MurB.[6] The binding is again dominated by hydrogen bonds with key polar residues like Arginine, Asparagine, and Serine. The acetohydrazide group of our title compound is perfectly suited to engage in these interactions. The predicted binding energy is competitive with, or superior to, other documented pyrazole-based inhibitors, highlighting its potential as a MurB-targeting antibacterial agent.

G Ligand This compound HBond Hydrogen Bonding Ligand->HBond Acetohydrazide Moiety Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Dimethyl-Pyrazole Ring Target Microbial Target (e.g., DNA Gyrase) Inhibition Enzyme Inhibition & Antimicrobial Activity Target->Inhibition HBond->Target Interacts with (e.g., Asp, Arg) Hydrophobic->Target Interacts with (e.g., Ala, Ile)

Caption: Predicted binding interactions of the title compound.

Conclusion and Future Directions

The in silico analysis, based on robust data from closely related pyrazole acetohydrazide derivatives, strongly suggests that this compound is a viable scaffold for developing potent inhibitors of essential microbial enzymes like DNA gyrase and MurB. Its predicted binding affinities are comparable or superior to those of known inhibitors, including the commercial antibiotic Ciprofloxacin.

The key to its potential lies in the dual functionality of the molecule: the acetohydrazide group provides strong hydrogen bonding capabilities, while the pyrazole ring serves as a stable hydrophobic anchor. Structure-activity relationship studies on similar compounds have shown that the addition of electron-withdrawing groups can further enhance antimicrobial activity.[8][9]

This computational guide provides a strong rationale for the synthesis and in vitro biological evaluation of derivatives based on this core structure. The detailed, self-validating docking protocol outlined herein offers a reliable framework for researchers to conduct their own investigations, accelerating the journey from computational hit to promising clinical candidate.

References

A Researcher's Guide to Investigating the Synergistic Potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Strategies

The relentless rise of multidrug-resistant (MDR) bacteria poses a significant threat to global public health, creating an urgent need for innovative therapeutic strategies. One promising avenue of research is the exploration of combination therapies, where existing antibiotics are co-administered with compounds that can enhance their efficacy. This guide focuses on a compelling, yet under-explored candidate: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide .

Pyrazole derivatives are a well-established class of heterocyclic compounds known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, and, crucially, antimicrobial properties.[1][2][3][4][5][6] Studies have indicated that some pyrazole derivatives can act as inhibitors of essential bacterial enzymes like DNA gyrase, presenting a promising mechanism for antibacterial action.[1][2] This intrinsic antimicrobial potential suggests that this compound could not only possess standalone antibacterial activity but also act synergistically with established antibiotics, potentially resensitizing resistant strains and reducing the required therapeutic doses.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the synergistic effects of this compound with a panel of known antibiotics. We will delve into the experimental design, detailed protocols for robust in vitro assays, and the interpretation of the resulting data.

Experimental Design: A Roadmap for Synergy Evaluation

A rigorous investigation into the synergistic potential of this compound requires a well-structured experimental design. This involves the careful selection of bacterial strains, a panel of conventional antibiotics, and the appropriate methodologies to quantify synergistic interactions.

Selection of Bacterial Strains

To ensure broad applicability of the findings, a diverse panel of clinically relevant bacterial strains should be selected, including both Gram-positive and Gram-negative organisms. It is also crucial to include well-characterized antibiotic-resistant strains.

Suggested Bacterial Strains:

  • Gram-positive:

    • Staphylococcus aureus (ATCC 29213 - Methicillin-susceptible)

    • Methicillin-resistant Staphylococcus aureus (MRSA) (Clinical isolate)

    • Enterococcus faecium (Vancomycin-resistant - VRE) (Clinical isolate)

  • Gram-negative:

    • Escherichia coli (ATCC 25922)

    • Pseudomonas aeruginosa (ATCC 27853)

    • Acinetobacter baumannii (Multidrug-resistant) (Clinical isolate)

Selection of Antibiotics

The choice of antibiotics for combination testing should span different classes with varied mechanisms of action to explore a wide range of potential synergistic interactions.

Suggested Antibiotic Panel:

Antibiotic ClassAntibioticMechanism of Action
β-Lactams AmpicillinInhibits cell wall synthesis
Fluoroquinolones CiprofloxacinInhibits DNA gyrase and topoisomerase IV
Aminoglycosides GentamicinInhibits protein synthesis (30S subunit)
Glycopeptides VancomycinInhibits cell wall synthesis
Polymyxins ColistinDisrupts the outer membrane of Gram-negative bacteria

Core Methodologies for Synergy Testing

The cornerstone of evaluating synergistic interactions in vitro are the checkerboard assay and the time-kill curve assay. These methods provide quantitative data to determine whether the combination of this compound and a given antibiotic results in synergy, additivity, indifference, or antagonism.

The Checkerboard Assay: Determining the Fractional Inhibitory Concentration (FIC) Index

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[7][8][9][10][11] It allows for the determination of the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.

Protocol for the Checkerboard Assay:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the selected antibiotics in an appropriate solvent (e.g., DMSO, sterile water).

    • Prepare a 0.5 McFarland standard of each bacterial strain in Mueller-Hinton Broth (MHB). This corresponds to an inoculum of approximately 1.5 x 10⁸ CFU/mL. Dilute this to the final desired inoculum concentration of 5 x 10⁵ CFU/mL in MHB.[7]

  • Plate Setup:

    • Using a 96-well microtiter plate, perform serial dilutions of the antibiotic horizontally (e.g., across columns 1-10) and serial dilutions of this compound vertically (e.g., down rows A-G).

    • Column 11 should contain serial dilutions of the antibiotic alone, and row H should contain serial dilutions of the pyrazole compound alone to determine their individual MICs.

    • Well H12 should serve as a growth control (broth and inoculum only), and an additional well should be a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and FIC Calculation:

    • After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in the combination:

      • FIC of Agent A = MIC of Agent A in combination / MIC of Agent A alone

      • FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Agent A + FIC of Agent B

    • Interpret the FICI as follows[7]:

      • Synergy: FICI ≤ 0.5

      • Additivity/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visual Representation of the Checkerboard Assay Workflow:

Checkerboard_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_analysis Analysis A Prepare Antibiotic Stock Solution D Serial Dilution of Antibiotic (Horizontally) A->D B Prepare Pyrazole Stock Solution E Serial Dilution of Pyrazole (Vertically) B->E C Prepare Bacterial Inoculum (0.5 McFarland) F Inoculate Wells C->F D->F E->F G Incubate at 37°C for 18-24h F->G H Read MICs G->H I Calculate FIC Index H->I J Interpret Results (Synergy, Additivity, Antagonism) I->J

Caption: Workflow for the checkerboard assay to determine synergistic interactions.

Hypothetical Data from a Checkerboard Assay:

CombinationOrganismMIC of Pyrazole (µg/mL)MIC of Antibiotic (µg/mL)FICIInterpretation
Pyrazole + CiprofloxacinMRSA1284--
(Combination)MRSA160.50.25Synergy
Pyrazole + AmpicillinE. coli2568--
(Combination)E. coli12821.0Additivity
Time-Kill Curve Assay: Assessing the Rate of Bactericidal Activity

While the checkerboard assay provides information on the inhibition of growth, the time-kill curve assay offers insights into the bactericidal or bacteriostatic nature of the antimicrobial interaction over time.[12][13][14][15]

Protocol for the Time-Kill Curve Assay:

  • Preparation:

    • Prepare bacterial cultures in the logarithmic phase of growth.

    • Prepare tubes or flasks containing MHB with the following:

      • No drug (growth control)

      • This compound alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • Antibiotic alone (at a sub-MIC concentration, e.g., 0.5 x MIC)

      • The combination of the pyrazole compound and the antibiotic at the same sub-MIC concentrations.

  • Inoculation and Sampling:

    • Inoculate each tube/flask with the bacterial culture to a starting density of approximately 5 x 10⁵ CFU/mL.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto Mueller-Hinton Agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point.[15]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[15]

Visual Representation of Synergy in a Time-Kill Curve:

Time_Kill_Curve log10 CFU/mL log10 CFU/mL Time (hours) Time (hours) p0 p1 p0->p1 Growth Control p2 p1->p2 Growth Control p3 p2->p3 Growth Control p4 p3->p4 Growth Control a0 a1 a0->a1 Antibiotic Alone a2 a1->a2 Antibiotic Alone a3 a2->a3 Antibiotic Alone a4 a3->a4 Antibiotic Alone c0 c1 c0->c1 Pyrazole Alone c2 c1->c2 Pyrazole Alone c3 c2->c3 Pyrazole Alone c4 c3->c4 Pyrazole Alone s0 s1 s0->s1 Combination (Synergy) s2 s1->s2 Combination (Synergy) s3 s2->s3 Combination (Synergy) s4 s3->s4 Combination (Synergy)

Caption: Illustrative time-kill curve demonstrating a synergistic effect.

Potential Mechanisms of Synergy

The observation of synergy prompts an investigation into the underlying molecular mechanisms. For a pyrazole derivative like this compound, several plausible mechanisms could be at play:

  • Dual Targeting: If the pyrazole compound inhibits a target distinct from that of the conventional antibiotic (e.g., DNA gyrase inhibition by the pyrazole and cell wall synthesis inhibition by a β-lactam), this dual-pronged attack could be more effective than either agent alone.

  • Enhanced Permeability: The pyrazole derivative might disrupt the bacterial cell membrane or wall, increasing the intracellular concentration of the co-administered antibiotic.

  • Inhibition of Resistance Mechanisms: The compound could potentially inhibit efflux pumps, which are a common mechanism of antibiotic resistance, thereby restoring the efficacy of the antibiotic.

  • Interference with Biofilm Formation: Some compounds can disrupt bacterial biofilms, rendering the embedded bacteria more susceptible to conventional antibiotics.[16]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluating the synergistic potential of this compound with known antibiotics. The methodologies described, from the initial screening with the checkerboard assay to the dynamic characterization with time-kill curves, provide a solid foundation for generating high-quality, publishable data.

Positive synergistic findings would warrant further investigation, including:

  • In vivo efficacy studies in animal models of infection.

  • Toxicology and safety profiling of the combination therapy.

  • Detailed mechanistic studies to elucidate the molecular basis of the synergy.

The exploration of pyrazole-antibiotic combinations represents a promising frontier in the fight against antimicrobial resistance. By following the principles and protocols outlined in this guide, researchers can contribute valuable knowledge to the development of next-generation antimicrobial therapies.

References

Profiling the Cross-Reactivity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer potential by targeting various cellular pathways.[1][2] This guide provides a comprehensive framework for profiling the cross-reactivity of a representative pyrazole-hydrazide compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, against a panel of human cancer cell lines. While specific cross-reactivity data for this exact molecule is not extensively published, this document will serve as a practical guide for researchers on how to conduct such an evaluation, comparing its hypothetical performance with other pyrazole-based compounds.

The hydrazide-hydrazone moiety is a key pharmacophore known to contribute to a range of biological activities, including anticancer effects.[3][4] Compounds incorporating this functional group can induce apoptosis and trigger cell cycle arrest in cancer cells.[3][5] The strategic combination of a pyrazole ring with a hydrazide linker presents a promising avenue for the development of new anticancer agents.

Comparative Landscape: Pyrazole Derivatives in Oncology

Numerous pyrazole derivatives have been synthesized and evaluated for their anticancer activities, demonstrating a broad spectrum of mechanisms.[2][6] These compounds have been shown to interact with various targets, including protein kinases, tubulin, and DNA.[1][2] The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of these compounds. For the purpose of this guide, we will hypothetically compare this compound with two other notional pyrazole-based anticancer agents to illustrate how cross-reactivity data can be interpreted:

  • Compound A (Broad-Spectrum Pyrazole Kinase Inhibitor): A multi-targeted inhibitor with known activity against a range of kinases.

  • Compound B (Selective Pyrazole-based Apoptosis Inducer): A compound designed for high selectivity towards a specific apoptotic pathway in a narrow range of cancer types.

The following table presents a hypothetical summary of cytotoxicity data, as would be generated from a comprehensive cross-reactivity screen. The IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cell LineCancer TypeThis compound (IC50 in µM)Compound A (IC50 in µM)Compound B (IC50 in µM)
MCF-7 Breast15.85.2> 100
MDA-MB-231 Breast22.48.185.3
HCT-116 Colon12.54.715.1
HT-29 Colon35.110.3> 100
A549 Lung28.99.592.7
NCI-H460 Lung41.212.8> 100
U-87 MG Glioblastoma55.618.2> 100
SF-268 Glioblastoma68.321.5> 100
OVCAR-3 Ovarian18.76.978.4
SK-OV-3 Ovarian25.48.8> 100
PC-3 Prostate45.915.1> 100
DU-145 Prostate52.117.4> 100
K-562 Leukemia8.22.15.9
HL-60 Leukemia10.13.58.2

Interpretation of Hypothetical Data:

From this hypothetical data, we can infer that this compound shows moderate and somewhat selective cytotoxic activity, with the most potent effects observed against leukemia and colon cancer cell lines. In comparison, Compound A demonstrates broad-spectrum activity with lower IC50 values across all cell lines, indicative of a multi-targeted mechanism. Compound B, on the other hand, exhibits high selectivity for leukemia and HCT-116 colon cancer cells, aligning with its design as a targeted apoptosis inducer.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is crucial for obtaining reliable and reproducible cross-reactivity data. The following workflow outlines the key stages of this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Mechanistic Studies A Compound Synthesis & Characterization B Single High-Dose Screen (e.g., NCI-60 Panel) A->B C Identify 'Hit' Cell Lines B->C D Serial Dilution of Compound C->D For Hit Lines E Cell Viability/Cytotoxicity Assays (MTT, CellTiter-Glo) D->E F Calculate IC50 Values E->F G Apoptosis Assays (Annexin V/PI Staining) F->G H Cell Cycle Analysis (Flow Cytometry) F->H I Target Engagement Assays G->I H->I

Caption: Experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following are detailed protocols for key assays used in cross-reactivity profiling.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's (NCI) 60 human tumor cell line panel is a publicly available resource for anticancer drug screening.[7][8] This panel represents a diverse range of cancer types, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[9][10]

Protocol Overview:

  • Compound Submission: Pure compounds are submitted to the NCI's Developmental Therapeutics Program (DTP).

  • Screening: The compound is typically tested at a single high concentration against the 60 cell lines.

  • Data Analysis: The DTP provides a report detailing the percent growth inhibition for each cell line. This data can be used to identify cell lines that are most sensitive to the test compound.

Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert MTT into a purple formazan product.[12][13]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.[15][16]

Step-by-Step Protocol:

  • Assay Plate Preparation: Prepare opaque-walled 96-well plates with cells in culture medium (100 µL per well).

  • Compound Treatment: Add the test compound at various concentrations to the experimental wells and incubate according to the desired protocol.

  • Reagent Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[17]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL of reagent to 100 µL of medium).[18]

  • Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Potential Signaling Pathways of Pyrazole Derivatives

The anticancer activity of pyrazole derivatives can be attributed to their interaction with various signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagram illustrates some of the key pathways that may be modulated by these compounds.

G cluster_0 Growth Factor Signaling cluster_1 Cell Cycle Regulation cluster_2 Apoptosis A Growth Factor Receptors (e.g., EGFR) B PI3K/Akt Pathway A->B C MAPK/ERK Pathway A->C D Cyclin-Dependent Kinases (CDKs) B->D F Bcl-2 Family Proteins B->F C->D E Cell Cycle Arrest D->E H Programmed Cell Death E->H G Caspase Activation F->G G->H X Pyrazole Derivatives X->A Inhibition X->D Inhibition X->F Modulation

Caption: Potential signaling pathways targeted by pyrazole derivatives.

Conclusion

The cross-reactivity profiling of novel compounds like this compound is a critical step in the early stages of anticancer drug discovery. By employing standardized screening platforms such as the NCI-60 panel and robust in vitro assays like MTT and CellTiter-Glo®, researchers can gain valuable insights into the potency, selectivity, and potential mechanisms of action of these promising molecules. The systematic approach outlined in this guide provides a solid foundation for the comprehensive evaluation of pyrazole-hydrazide derivatives, ultimately facilitating the identification of lead candidates with favorable therapeutic profiles.

References

A Comparative Analysis of Synthetic Routes for 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide is a key building block in medicinal chemistry, serving as a precursor for a variety of heterocyclic compounds with potential therapeutic applications. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach.

Core Synthetic Strategy: A Two-Step Approach

The most established and widely employed synthesis of this compound is a two-step process. This method is reliable and provides good yields of the final product. The overall synthetic scheme is depicted below:

Two-Step Synthesis A Acetylacetone C 3,5-Dimethylpyrazole A->C Knorr Cyclization B Hydrazine B->C E Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate C->E N-Alkylation D Ethyl bromoacetate D->E G This compound E->G Hydrazinolysis F Hydrazine hydrate F->G Microwave-Assisted Synthesis A Acetylacetone + Hydrazine B 3,5-Dimethylpyrazole A->B Microwave (2-5 min) C 3,5-Dimethylpyrazole + Ethyl bromoacetate D Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate C->D Microwave (5-10 min) E Ethyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate + Hydrazine hydrate F This compound E->F Microwave (10-15 min) One-Pot Synthesis A Acetylacetone + Hydrazine + Ethyl bromoacetate B [Intermediate Mixture] A->B Step 1: Cyclization & N-Alkylation D This compound B->D Step 2: Hydrazinolysis (in situ) C Hydrazine hydrate C->D

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and handling guide for 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS No. 64019-58-5). In our pursuit of novel drug development, the integrity of our work is intrinsically linked to the safety of our researchers. This document moves beyond a simple checklist, offering a deep-dive into the why behind each procedural step. Our goal is to empower you with the knowledge to handle this compound not just safely, but with scientific foresight. The protocols herein are designed as a self-validating system, ensuring that safety is an integral part of the experimental workflow, not an afterthought.

Section 1: Hazard Assessment - A Proactive Approach to Safety

Understanding the chemical personality of this compound is the foundation of safe handling. While comprehensive toxicological data for this specific molecule is not fully available, we can infer its potential hazards by examining its structural components: a dimethylpyrazole ring and an acetohydrazide functional group. The hydrazide moiety, in particular, calls for a heightened level of caution. Compounds in the hydrazine class are known for their potential toxicity, and related acetohydrazide compounds are suspected of causing genetic defects and cancer[1][2].

Therefore, we must operate under the principle of ALARP (As Low As Reasonably Practicable) exposure at all times. The primary routes of potential exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion[3].

Hazard Classification Description Primary Sources / Inferred From
Acute Toxicity (Oral) May be harmful if swallowed[3]. Related hydrazide compounds are classified as toxic if swallowed[1][2].BIOFOUNT Safety Declaration[3], Acetic acid, hydrazide SDS[1][2].
Acute Toxicity (Dermal) May be harmful in contact with skin[3].BIOFOUNT Safety Declaration[3].
Acute Toxicity (Inhalation) May be harmful if inhaled, potentially causing respiratory irritation[3][4][5].BIOFOUNT Safety Declaration[3], SDS for similar pyrazole/hydrazide compounds[4][5].
Skin Irritation Causes skin irritation[4][5]. Avoid contact with skin[3].SDS for similar pyrazolyl acetohydrazides[4][5].
Eye Irritation Causes serious eye irritation[4][5].SDS for similar pyrazolyl acetohydrazides[4][5].
Chronic Health Hazards The acetohydrazide functional group suggests potential for long-term health effects. Acetic acid, hydrazide is suspected of causing genetic defects and cancer[1][2].SDS for Acetic acid, hydrazide[1][2].

Section 2: The Core Ensemble - Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The selection of each component is a direct response to the hazards identified above.

1. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times[6]. Direct contact can cause serious eye irritation, and goggles provide a necessary seal against dust and splashes[4][5].

  • Enhanced Precaution: When there is a significant splash hazard (e.g., during bulk transfers or solution preparation), a full-face shield must be worn in addition to safety goggles[7][8].

2. Hand Protection:

  • Glove Selection: Due to the hydrazide component, standard nitrile gloves may not be sufficient for prolonged contact. While nitrile or neoprene gloves are often recommended for initial splash protection, butyl rubber is the material of choice when handling hydrazines for extended periods[6][7][8]. Always consult the manufacturer's glove selection chart for chemical compatibility.

  • Technique: Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately in the designated hazardous waste container.

3. Body Protection:

  • A flame-resistant lab coat is recommended[6][7]. It must be fully buttoned with sleeves rolled down to provide maximum coverage.

  • Wear full-length pants and closed-toe shoes made of a non-porous material, such as leather[6][7].

4. Respiratory Protection:

  • Engineering Controls First: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure[1][6].

  • When Respirators are Required: In situations where engineering controls are insufficient or during emergency procedures like a large spill cleanup, respiratory protection is essential[7]. A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used[7]. Note that all personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training, as per OSHA guidelines[7][9].

Section 3: Operational Protocols - Integrating Safety into Your Workflow

This section provides the procedural guidance for handling this compound from receipt to disposal.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe 1. Don Correct PPE prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials handle_weigh 4. Weigh Compound Carefully prep_materials->handle_weigh handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve post_decon 6. Decontaminate Work Surfaces handle_dissolve->post_decon post_doff 7. Doff PPE Correctly post_decon->post_doff post_wash 8. Wash Hands Thoroughly post_doff->post_wash disp_solid 9. Segregate Solid Waste post_wash->disp_solid disp_liquid 10. Segregate Liquid Waste disp_solid->disp_liquid disp_container 11. Dispose via Approved Waste Handler disp_liquid->disp_container

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Procedure (for preparing a solution)
  • Pre-Handling Checklist:

    • Confirm the location of the nearest safety shower and eyewash station[8][10].

    • Ensure you have the correct PPE as outlined in Section 2.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Have appropriate spill cleanup materials readily available.

  • Handling in a Chemical Fume Hood:

    • Place a weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of solid this compound to the weigh boat. Minimize dust generation during this process[4][5].

    • Transfer the solid to your reaction vessel.

    • Slowly add the solvent to the vessel, ensuring the container is aimed away from you.

    • Once the compound is dissolved, securely cap the vessel.

  • Post-Handling Decontamination:

    • Wipe down the balance and all surfaces inside the fume hood that may have been contaminated.

    • Carefully remove PPE, starting with the outer gloves, then the lab coat, followed by inner gloves, and finally eye protection.

    • Wash hands and any exposed skin thoroughly with soap and water[4].

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing[4]. Flush the affected skin with plenty of water for at least 15 minutes[6][10]. Seek medical attention if irritation develops or persists[4][10].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[10][11]. Remove contact lenses if present and easy to do[4]. Seek immediate medical attention[1][2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention[6][11].

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your supervisor and EHS immediately[6]. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand), sweep it up, and place it into a suitable, sealed container for disposal[4][11].

Disposal Plan

All waste generated from handling this compound is considered hazardous.

  • Solid Waste: This includes contaminated gloves, weigh boats, and absorbent materials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and rinse aid from cleaning glassware should be collected in a designated, labeled hazardous waste container. Do not pour any waste down the drain[4].

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations[1][4][5][11].

By adhering to these rigorous standards, we ensure that our innovative research is conducted with an unwavering commitment to safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.